molecular formula C33H70N2O3 B3025661 ALC-0159

ALC-0159

Numéro de catalogue: B3025661
Poids moléculaire: 542.9 g/mol
Clé InChI: XRINHCGBBXKJPI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

ALC-0159 is a lipid excipient. Formulations containing this compound have been used in the development of lipid nanoparticles for the delivery of mRNA-based vaccines.>

Propriétés

IUPAC Name

azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H67NO3.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-34(33(35)32-37-31-30-36-3)29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h4-32H2,1-3H3;1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRINHCGBBXKJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)C(=O)COCCOC.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H70N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of ALC-0159 in Drug Delivery: A Technical Guide to Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALC-0159 is a critical lipid excipient that has become indispensable in the field of nucleic acid delivery, most notably for its role in the formulation of mRNA vaccines. As a polyethylene glycol (PEG)-lipid conjugate, this compound is a foundational component of lipid nanoparticles (LNPs), where it serves to stabilize the particle, extend its circulation time, and ensure effective intracellular delivery. This technical guide provides an in-depth examination of this compound, detailing its chemical properties, its multifaceted role in drug delivery systems, and the experimental protocols used to formulate and characterize this compound-containing LNPs.

Introduction to this compound

This compound is a PEGylated lipid, chemically defined as N,N-dimyristylamide of 2-hydroxyacetic acid, O-pegylated to a polyethylene glycol chain with a mass of approximately 2 kilodaltons (PEG2000).[1] This structure confers amphiphilic properties, with a hydrophobic dimyristyl anchor and a hydrophilic PEG chain.[1] In the context of drug delivery, this compound is a non-ionic surfactant and one of the four key lipid components used to form LNPs for encapsulating and delivering nucleic acids like mRNA and siRNA.[1][2]

The primary function of this compound within an LNP is to form a hydrophilic shield on the particle's surface. This PEG layer provides steric stabilization, which prevents the aggregation of nanoparticles and reduces non-specific binding to proteins in the bloodstream.[3] This "stealth" characteristic allows the LNPs to evade rapid clearance by the immune system, significantly prolonging their systemic circulation time and thereby increasing the probability of reaching target cells.[1]

The Core Role of this compound in Lipid Nanoparticles (LNPs)

LNPs are the leading non-viral vectors for delivering RNA therapeutics. A typical LNP formulation consists of four components:

  • Ionizable Cationic Lipid (e.g., ALC-0315, SM-102): Positively charged at a low pH, this lipid binds to the negatively charged nucleic acid backbone during formulation. In the acidic environment of the endosome, it becomes protonated again, which is crucial for endosomal escape.[4][5]

  • Helper Phospholipid (e.g., DSPC): A neutral lipid that contributes to the structural integrity of the lipid bilayer.[2][4]

  • Cholesterol: A structural "helper" lipid that fills gaps in the lipid bilayer, enhancing stability and facilitating membrane fusion.[2][4]

  • PEGylated Lipid (this compound): Positioned on the outer surface, it controls particle size during formation and provides the crucial "stealth" characteristics for in vivo stability.[1][3]

The diagram below illustrates the structure of a typical mRNA-LNP, highlighting the integral position of this compound.

LNP_Structure cluster_LNP Lipid Nanoparticle (LNP) Cross-Section cluster_Core Hydrophobic Core cluster_Shell Outer Shell cluster_Legend Components mRNA mRNA Cargo Ionizable Lipid Ionizable Lipid (e.g., ALC-0315) Ionizable Lipid->mRNA Encapsulates nucleic acid Helper Lipid Helper Lipid (e.g., DSPC) Cholesterol Cholesterol This compound This compound (PEGylated Lipid) This compound->Ionizable Lipid Forms outer hydrophilic layer a mRNA b Ionizable/Helper Lipids c Cholesterol d This compound

Caption: Structure of an mRNA-LNP with this compound on the surface.

The logical workflow for LNP-mediated delivery, from administration to protein expression, is shown below. This compound plays a critical role in the initial "Systemic Circulation" phase by preventing premature clearance.

LNP_Delivery_Pathway A 1. LNP Administration (e.g., Intramuscular Injection) B 2. Systemic Circulation (this compound prevents clearance) A->B C 3. Cellular Uptake (Endocytosis) B->C D 4. Endosomal Trafficking C->D E 5. Endosomal Escape (Ionizable lipid protonation leads to membrane disruption) D->E F 6. mRNA Release into Cytosol E->F G 7. Protein Translation (Ribosomes synthesize protein) F->G

Caption: Logical workflow of LNP-mediated mRNA delivery and expression.

Quantitative Data and LNP Characterization

The physicochemical properties of LNPs are critical quality attributes (CQAs) that determine their in vivo performance. These include particle size, polydispersity index (PDI), surface charge (zeta potential), and mRNA encapsulation efficiency (EE). This compound plays a role in controlling the final size of the nanoparticles during the formulation process.[1]

Below are tables summarizing typical CQA values for LNPs formulated with this compound and the ionizable lipid ALC-0315, mimicking the composition of the Pfizer-BioNTech COVID-19 vaccine.

Table 1: Physicochemical Properties of ALC-0315/ALC-0159 LNPs

Formulation Parameter Particle Size (d.nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%)
ALC-0315/ALC-0159 LNP 75 - 100 < 0.2 -5 to +5 (Near-neutral) > 90%

Data compiled from multiple sources. Actual values depend on specific manufacturing parameters.[6][7][8]

Table 2: Impact of Manufacturing Parameters on ALC-0315/ALC-0159 LNP Properties

Aqueous : Organic Phase Ratio Average Size (d.nm) Zeta Potential (mV) mRNA Recovery (%)
1.3 : 1 ~145 4.6 ± 1.5 95 ± 8
1.5 : 1 ~110 2.5 ± 1.3 92 ± 2
2 : 1 ~80 4.6 ± 1.5 99 ± 1
3 : 1 ~70 3.4 ± 1.2 87 ± 0

Adapted from McMillan, C., et al. (2024). This table shows how adjusting the mixing ratio during microfluidic synthesis can tailor LNP size.[6]

Experimental Protocols

Reproducible formulation and characterization are key to developing effective LNP-based therapeutics. The following section outlines the standard methodologies.

LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a highly reproducible method for producing LNPs with controlled size and low PDI.[5][9] The process involves the rapid mixing of a lipid-in-ethanol solution with an mRNA-in-aqueous buffer solution, which causes nanoprecipitation and self-assembly of the LNPs.[10]

Materials:

  • Lipid Stock Solutions (in Ethanol): this compound, ALC-0315, DSPC, Cholesterol.

  • mRNA Stock Solution: mRNA in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing System: e.g., a NanoAssemblr platform or a custom setup with a microfluidic chip (e.g., staggered herringbone mixer) and syringe pumps.

  • Purification System: Dialysis cassettes (10 kDa MWCO) or a tangential flow filtration (TFF) system.

  • Final Buffer: Phosphate-buffered saline (PBS), pH 7.4.

Protocol:

  • Prepare Lipid Mixture: Combine the four lipid stock solutions in ethanol to achieve the desired molar ratio (e.g., 46.3:9.4:42.7:1.6 of ALC-0315:DSPC:Cholesterol:this compound).[2][11]

  • Prepare mRNA Solution: Dilute the mRNA stock to the target concentration in the acidic aqueous buffer.

  • Set Up Microfluidic System: Load the lipid-ethanol mixture into one syringe and the mRNA-aqueous solution into another.

  • Mixing: Pump the two solutions through the microfluidic device at a defined total flow rate (TFR) and flow rate ratio (FRR), typically 3:1 aqueous to organic.[6] The rapid mixing lowers the polarity of the solvent, causing the lipids to precipitate and encapsulate the mRNA.

  • Purification: The resulting LNP solution is typically diluted and then purified by dialysis or TFF against PBS (pH 7.4) to remove ethanol and unencapsulated mRNA, and to raise the pH to a physiological level.

  • Sterilization & Storage: Sterile filter the final LNP formulation through a 0.22 µm filter and store at 4°C for short-term use or -80°C for long-term stability.

LNP Characterization Protocols

A. Size and Zeta Potential by Dynamic Light Scattering (DLS)

  • Principle: DLS measures the fluctuation of scattered light intensity due to the Brownian motion of particles to determine their hydrodynamic diameter and size distribution (PDI). Electrophoretic Light Scattering (ELS) measures the velocity of particles in an electric field to determine their surface charge (zeta potential).[12]

  • Protocol:

    • Dilute the purified LNP sample to a suitable concentration (e.g., 0.1 mg/mL total lipid).[6]

    • For size and PDI, use PBS (pH 7.4) as the diluent.

    • For zeta potential, use deionized water or a low ionic strength buffer (e.g., 0.1x PBS) to avoid charge screening effects.[9]

    • Perform measurements in triplicate using a DLS instrument (e.g., Malvern Zetasizer).

B. mRNA Encapsulation Efficiency (EE) by RiboGreen Assay

  • Principle: The Quant-iT RiboGreen assay uses a fluorescent dye that binds to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a surfactant, the amount of encapsulated mRNA can be determined.[13][14]

  • Protocol:

    • Prepare two sets of LNP samples diluted in TE buffer.

    • To one set of samples, add a surfactant (e.g., 0.5% Triton X-100 or Tween 20) and incubate to lyse the LNPs and release all mRNA.[13][15] This measures total mRNA.

    • Leave the other set of samples untreated. This measures only the free (unencapsulated) mRNA on the exterior.

    • Add the RiboGreen reagent to all samples.

    • Measure fluorescence using a plate reader.

    • Calculate EE using the formula: EE (%) = [(Total mRNA Fluorescence - Free mRNA Fluorescence) / Total mRNA Fluorescence] x 100

C. Visualization by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

  • Principle: Cryo-TEM allows for the direct visualization of LNPs in their native, hydrated state, providing information on morphology, size, and internal structure.[16][17]

  • Protocol:

    • A small volume of the LNP suspension is applied to a TEM grid.

    • The grid is rapidly plunge-frozen in liquid ethane to vitrify the sample, preserving the native structure.

    • The frozen grid is then imaged under cryogenic conditions in a transmission electron microscope.

The following diagram outlines the comprehensive experimental workflow for LNP synthesis and characterization.

LNP_Workflow cluster_Formulation 1. LNP Formulation cluster_Characterization 2. LNP Characterization (CQA Testing) cluster_Evaluation 3. Functional Evaluation A Prepare Lipid Mix (this compound, ALC-0315, DSPC, Chol) in Ethanol C Microfluidic Mixing (Rapid Nanoprecipitation) A->C B Prepare mRNA in Acidic Buffer (pH 4) B->C D Purification & Buffer Exchange (Dialysis or TFF to PBS pH 7.4) C->D E Size & PDI (DLS) D->E Sample for QC F Zeta Potential (ELS) D->F Sample for QC G Encapsulation Efficiency (RiboGreen Assay) D->G Sample for QC H Morphology (Cryo-TEM) D->H Sample for QC I In Vitro Transfection D->I J In Vivo Studies (Biodistribution, Efficacy) I->J

Caption: Experimental workflow for LNP formulation and characterization.

Conclusion

This compound is a highly specialized lipid excipient whose role is central to the success of modern LNP-based drug delivery platforms. Its PEGylated structure provides essential steric stability, preventing aggregation and enabling LNPs to navigate the in vivo environment for extended periods. This function is critical for ensuring that the nucleic acid payload can be delivered efficiently to target cells. The methodologies outlined in this guide for formulating and characterizing this compound-containing LNPs represent the standard for preclinical and industrial development, allowing for the reproducible manufacturing of nanoparticles with tightly controlled quality attributes. As RNA therapeutics continue to expand, the fundamental role of excipients like this compound will remain a cornerstone of innovation in drug delivery.

References

The Pivotal Role of ALC-0159 PEGylation in Lipid Nanoparticle-Based Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The advent of messenger RNA (mRNA) therapeutics and vaccines has been largely enabled by the development of sophisticated delivery systems, with lipid nanoparticles (LNPs) at the forefront. The composition of these LNPs is meticulously engineered to protect the fragile mRNA cargo, facilitate its cellular uptake, and ensure its efficient release into the cytoplasm. Among the critical components of these delivery vehicles, the PEGylated lipid ALC-0159 plays a multifaceted and indispensable role. This technical guide delves into the importance of PEGylation with this compound in LNPs, providing a comprehensive overview for researchers, scientists, and drug development professionals.

The "Stealth" Effect: Prolonging Circulation and Enhancing Bioavailability

One of the primary functions of incorporating this compound into LNP formulations is to confer "stealth" characteristics. The polyethylene glycol (PEG) moiety of this compound forms a hydrophilic shield on the surface of the LNP.[1][2] This shield sterically hinders the adsorption of opsonin proteins from the bloodstream, which would otherwise mark the LNPs for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[2] By reducing this immune recognition, PEGylation significantly prolongs the circulation half-life of the LNPs, allowing for greater opportunity to reach their target tissues and cells.[1][2][3] This enhanced bioavailability is crucial for achieving therapeutic efficacy, particularly for systemically administered drugs.

Stabilizing the Nanoparticle: Ensuring Integrity and Shelf-Life

This compound is a crucial excipient for maintaining the colloidal stability of LNP formulations.[1][2] The hydrophilic PEG chains prevent the aggregation of nanoparticles during formulation, storage, and upon administration into the physiological environment.[4] This is critical for ensuring a consistent particle size distribution and preventing the formation of larger aggregates that could lead to altered biodistribution and potential safety concerns. The stabilization provided by this compound is also vital for the shelf-life of LNP-based products, contributing to their overall quality and reliability.

Modulating Cellular Uptake and Endosomal Escape

While the PEG shield is essential for prolonging circulation, its presence can also influence the interaction of LNPs with target cells. The density and conformation of the PEG layer can impact cellular uptake.[5] A certain degree of PEG shedding from the LNP surface is thought to be necessary to expose the other lipid components that mediate endocytosis and subsequent endosomal escape. The design of the PEG-lipid, including the length of the PEG chain and the nature of the lipid anchor, is therefore a critical parameter in balancing the "stealth" properties with efficient cellular delivery.

Quantitative Impact of this compound and PEGylation on LNP Properties

The following tables summarize the quantitative effects of PEGylation, often involving this compound or similar PEGylated lipids, on the key physicochemical and biological properties of LNPs.

LNP FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
LNP with this compound80 - 100< 0.2Near-neutral[6]
LNP without PEGylation> 200 (tendency to aggregate)> 0.3More negative[5]
LNP with DSPE-PEG2k85.5 ± 2.10.11 ± 0.02-2.5 ± 0.5[6]

Table 1: Effect of PEGylation on LNP Physicochemical Properties. This table illustrates that the inclusion of PEGylated lipids like this compound leads to smaller, more uniform (lower PDI), and near-neutrally charged nanoparticles compared to non-PEGylated counterparts, which tend to aggregate.

LNP FormulationIn Vivo mRNA Expression (Relative Light Units)Organ DistributionReference
LNP with this compoundSignificantly higher than DSPE-PEG2kPrimarily liver, some spleen accumulation[6][7]
LNP with DSPE-PEG2kLower expression compared to this compoundPrimarily liver[6]
LNP with DMG-PEG2kComparable to this compoundPrimarily liver[6]

Table 2: Impact of PEG-Lipid Choice on In Vivo mRNA Expression. This table highlights that the choice of PEGylated lipid can significantly influence the in vivo potency of LNP-mediated mRNA delivery.

Experimental Protocols

LNP Formulation using Microfluidic Mixing

This protocol describes a general method for formulating mRNA-LNPs using a microfluidic device, a common technique for producing uniform nanoparticles.

Materials:

  • Ionizable lipid (e.g., ALC-0315) in ethanol

  • Helper lipid (e.g., DSPC) in ethanol

  • Cholesterol in ethanol

  • This compound in ethanol

  • mRNA in an aqueous buffer (e.g., citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

Procedure:

  • Prepare a lipid mixture in ethanol containing the ionizable lipid, helper lipid, cholesterol, and this compound at a specific molar ratio (e.g., 50:10:38.5:1.5).[6]

  • Dissolve the mRNA in the aqueous buffer to a desired concentration.

  • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

  • Connect the syringes to the microfluidic mixing device via syringe pumps.

  • Set the desired flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate on the syringe pumps to control the mixing process and resulting particle size.[8]

  • Initiate the flow to allow the two streams to mix within the microfluidic chip, leading to the self-assembly of LNPs.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP solution against a suitable buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.

Characterization of LNPs

Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI):

  • Dilute a small aliquot of the LNP dispersion in an appropriate buffer (e.g., PBS).

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the hydrodynamic diameter and PDI using a DLS instrument.

RiboGreen Assay for mRNA Encapsulation Efficiency:

  • Prepare a standard curve of known mRNA concentrations.

  • In a 96-well plate, add the LNP sample to two separate wells.

  • To one set of wells, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.

  • Add the RiboGreen reagent to all wells (samples and standards).

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the encapsulation efficiency by comparing the fluorescence of the intact LNPs to the lysed LNPs, using the standard curve to determine mRNA concentration.[9]

Signaling Pathways and Logical Relationships

LNP Interaction with the Complement System

LNP-based therapeutics, including those containing this compound, can activate the complement system, which is a part of the innate immune response. This activation can occur through the alternative pathway.

Complement_Activation LNP LNP with this compound C3 C3 LNP->C3 activates C3b C3b C3->C3b C3_convertase C3 Convertase (C3bBb) C3b->C3_convertase FactorB Factor B FactorB->C3_convertase FactorD Factor D FactorD->C3_convertase cleaves Factor B C3_convertase->C3 cleaves more C3 (amplification loop) C5 C5 C3_convertase->C5 cleaves C5a C5a (Anaphylatoxin) C5->C5a C5b C5b C5->C5b Inflammation Inflammation C5a->Inflammation MAC Membrane Attack Complex (C5b-9) C5b->MAC MAC->Inflammation

Caption: Alternative pathway of complement activation initiated by LNPs.

LNP-Induced Cytokine Release

The interaction of LNPs with immune cells can lead to the production and release of various pro-inflammatory cytokines.

Cytokine_Release cluster_cell Immune Cell (e.g., Macrophage) LNP_uptake LNP Uptake TLR_activation TLR Activation LNP_uptake->TLR_activation Signaling_cascade Intracellular Signaling Cascade TLR_activation->Signaling_cascade Gene_expression Pro-inflammatory Gene Expression Signaling_cascade->Gene_expression Cytokine_synthesis Cytokine Synthesis Gene_expression->Cytokine_synthesis Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Cytokine_synthesis->Cytokines Release LNP LNP with this compound LNP->LNP_uptake Inflammatory_response Systemic Inflammatory Response Cytokines->Inflammatory_response

References

ALC-0159: A Core Component in Lipid Nanoparticle-Based Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ALC-0159 is a key excipient in the field of nucleic acid therapeutics, particularly recognized for its integral role in the formulation of mRNA-based vaccines. As a polyethylene glycol (PEG) conjugated lipid, this compound provides steric stabilization to lipid nanoparticles (LNPs), enhancing their stability, circulation time, and overall efficacy as a drug delivery vehicle. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, its function in LNP formulations, detailed experimental protocols for LNP preparation, and its role in the broader context of drug delivery.

Physicochemical Properties of this compound

This compound is a non-ionic surfactant and a PEGylated lipid.[][2] Its structure consists of two 14-carbon alkyl chains (ditetradecyl) attached to an acetamide group, which is then conjugated to a polyethylene glycol chain with an average molecular weight of 2000 Da.[] This amphipathic nature is crucial for its function at the surface of lipid nanoparticles.

Table 1: Physicochemical Data for this compound

ParameterValueReference(s)
CAS Number 1849616-42-7[2]
Synonyms 2-[(polyethylene glycol)-2000]-N,N-ditetradecylacetamide, mPEG-DTA[2]
Average Molecular Weight (Da) ~2400 - 2464[3][4]
Molecular Formula (C₂H₄O)nC₃₁H₆₃NO₂[2]
Appearance White to off-white solid[]
Purity ≥95%[3]
Solubility Soluble in ethanol and dimethyl formamide (DMF). Slightly soluble in DMSO. Sparingly soluble in aqueous buffers.[3]
Storage Store at -20°C as a solid.[3]

Note: The molecular weight of PEGylated lipids is an average due to the polydispersity of the polyethylene glycol chain.

Role and Mechanism of Action in Lipid Nanoparticles

This compound is a critical component in the formulation of lipid nanoparticles, which are designed to encapsulate and deliver nucleic acid payloads, such as mRNA, to target cells.[5] Its primary function is to form a hydrophilic shield around the LNP.[6] This PEGylated corona provides several key advantages:

  • Steric Stabilization: The PEG chains create a steric barrier that prevents the aggregation of nanoparticles, ensuring a uniform size distribution and enhancing storage stability.[6][7]

  • Reduced Immunogenicity: The hydrophilic layer can reduce the recognition of the LNPs by the immune system, a phenomenon often referred to as the "stealth" effect. This helps to prolong the circulation time of the nanoparticles in the bloodstream, increasing the likelihood of reaching the target tissue.[6]

  • Controlled Particle Size: The inclusion of PEGylated lipids during LNP formation helps to control the final size of the nanoparticles.[6]

The concentration of this compound in the lipid mixture is a critical parameter that must be optimized. While it is essential for stability, a high concentration of PEGylated lipids can hinder the cellular uptake and endosomal escape of the LNP, thereby reducing the delivery efficiency of the cargo.[2]

LNP_Function cluster_Extracellular Extracellular Environment cluster_Intracellular Intracellular Environment mRNA mRNA Payload Ionizable_Lipid Ionizable Lipid (e.g., ALC-0315) Structural_Lipid Structural Lipid (e.g., DSPC) Cholesterol Cholesterol ALC0159 This compound (PEGylated Lipid) LNP_in_vivo LNP in Circulation ALC0159->LNP_in_vivo Provides Steric Shield Immune_Cell Immune Cell LNP_in_vivo->Immune_Cell Reduced Recognition Endosome Endosome LNP_in_vivo->Endosome Cellular Uptake Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Ribosome Ribosome Cytoplasm->Ribosome mRNA Release Protein Translated Protein Ribosome->Protein Translation

Caption: Functional role of this compound in an LNP for mRNA delivery.

Experimental Protocols

Preparation of a Stock Solution of this compound

A stock solution of this compound can be prepared by dissolving the solid material in a suitable organic solvent.[3]

  • Weigh the desired amount of this compound solid in a sterile vial.

  • Add the appropriate volume of ethanol or dimethyl formamide (DMF) to achieve the desired concentration (e.g., 1-10 mg/mL).[3]

  • Vortex the solution until the solid is completely dissolved. The solution should be clear.

  • Purge the vial with an inert gas (e.g., argon or nitrogen) to prevent oxidation.

  • Store the stock solution at -20°C.

Formulation of Lipid Nanoparticles Incorporating this compound

The following protocol describes a general method for preparing LNPs using a microfluidic mixing device. The lipid molar ratios provided are based on the formulation of the BNT162b2 vaccine.[]

Materials:

  • This compound stock solution in ethanol

  • ALC-0315 (ionizable lipid) stock solution in ethanol

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) stock solution in ethanol

  • Cholesterol stock solution in ethanol

  • mRNA in a low pH buffer (e.g., 100 mM sodium acetate, pH 5.0)

  • Ethanol (anhydrous)

  • Dialysis buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Preparation of the Lipid Mixture:

    • In a sterile tube, combine the stock solutions of ALC-0315, DSPC, Cholesterol, and this compound to achieve a molar ratio of 46.3 : 9.4 : 42.7 : 1.6.[]

    • Add ethanol to the lipid mixture to reach the final desired total lipid concentration.

    • Mix thoroughly to ensure a homogenous solution.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture in ethanol into one syringe and the mRNA solution into another syringe.

    • Set the flow rate ratio of the aqueous to ethanolic phase (typically 3:1).

    • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

  • Purification:

    • The resulting LNP suspension is then dialyzed against PBS (pH 7.4) to remove the ethanol and unencapsulated mRNA.

    • Perform the dialysis for at least 2 hours, with several changes of the dialysis buffer.

  • Sterilization and Storage:

    • Sterile filter the final LNP formulation through a 0.22 µm filter.

    • Store the LNP suspension at 2-8°C.

LNP_Formulation_Workflow A Prepare Lipid Stock Solutions (this compound, ALC-0315, DSPC, Cholesterol) in Ethanol C Combine Lipid Stocks to Desired Molar Ratio A->C B Prepare mRNA Solution in Low pH Buffer D Microfluidic Mixing of Lipid and mRNA Solutions B->D C->D E Dialysis against PBS (pH 7.4) D->E F Sterile Filtration (0.22 µm) E->F G Characterization and Storage F->G

Caption: Experimental workflow for LNP formulation.

Quality Control and Characterization

Ensuring the quality and consistency of LNP formulations is paramount for their safe and effective use. Several analytical techniques are employed to characterize LNPs containing this compound:

  • Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is used to measure the average particle size and the uniformity of the particle size distribution.

  • Zeta Potential: This measurement indicates the surface charge of the LNPs, which can influence their stability and interaction with biological membranes.

  • mRNA Encapsulation Efficiency: The amount of mRNA successfully encapsulated within the LNPs is determined using techniques such as RiboGreen assays.

  • Lipid Concentration and Purity: High-Performance Liquid Chromatography (HPLC) coupled with detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometry (MS) is used to quantify the individual lipid components, including this compound, and to detect any impurities.[8][9]

Conclusion

This compound is an indispensable component in the development of lipid nanoparticle-based drug delivery systems. Its primary role in providing steric stability and a hydrophilic shield is crucial for the formulation of stable and effective nanomedicines. A thorough understanding of its physicochemical properties and its function within the LNP structure, as well as the implementation of robust experimental and quality control protocols, are essential for the successful translation of these advanced therapies from the laboratory to clinical applications.

References

The Pivotal Role of ALC-0159 in Enhancing Lipid Nanoparticle Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of mRNA-based therapeutics and vaccines has underscored the critical importance of stable and efficient drug delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for nucleic acid delivery, owing to their ability to protect the payload and facilitate cellular uptake. A key component in the formulation of many successful LNPs is the PEGylated lipid, ALC-0159. This technical guide provides an in-depth exploration of this compound's contribution to the stability of lipid nanoparticles. We will delve into the physicochemical principles underlying its stabilizing effects, present quantitative data from stability studies, and provide detailed experimental protocols for the formulation and characterization of LNPs containing this compound.

Introduction to this compound and Lipid Nanoparticle Stability

This compound is a polyethylene glycol (PEG)-lipid conjugate, specifically N,N-dimyristylamide of 2-hydroxyacetic acid, O-pegylated to a PEG chain of approximately 2 kilodaltons.[1][2][3] It is a crucial excipient in lipid nanoparticle formulations, including the Pfizer-BioNTech COVID-19 mRNA vaccine.[4][5] The primary function of this compound is to confer stability to the LNPs through a mechanism known as steric stabilization.[4][5]

The stability of LNPs is a critical quality attribute, impacting their shelf-life, in vivo performance, and ultimately, their therapeutic efficacy and safety. Instability can manifest as aggregation, fusion of nanoparticles, and degradation of the encapsulated payload.[6] this compound plays a vital role in mitigating these issues.

Mechanism of Steric Stabilization by this compound

The polyethylene glycol (PEG) chains of this compound are hydrophilic and extend from the surface of the lipid nanoparticle into the surrounding aqueous medium. This creates a hydrated layer, or "steric barrier," around the particle.

This steric barrier contributes to LNP stability in several ways:

  • Prevention of Aggregation: The PEG chains create a physical barrier that prevents close contact and subsequent aggregation of individual LNPs.[7][8] This is crucial for maintaining a consistent particle size distribution and preventing the formation of larger aggregates that could be immunogenic or lead to altered biodistribution.

  • Reduced Opsonization and Phagocytosis: The hydrophilic PEG layer can reduce the adsorption of plasma proteins (opsonins) onto the LNP surface.[7] This "stealth" effect helps the LNPs evade recognition and clearance by the mononuclear phagocyte system (MPS), thereby increasing their circulation time in the bloodstream and allowing for more effective delivery to target tissues.[7][8]

  • Improved Shelf-Life: By preventing aggregation and fusion, this compound contributes significantly to the long-term stability of LNP formulations during storage.[7][8]

The following diagram illustrates the mechanism of steric stabilization provided by this compound.

Steric_Stabilization cluster_LNP1 LNP 1 cluster_LNP2 LNP 2 LNP1 LNP Core Lipid Bilayer PEG1 This compound (PEG Chains) Repulsion Steric Repulsion (Prevents Aggregation) PEG1->Repulsion LNP2 LNP Core Lipid Bilayer PEG2 This compound (PEG Chains) Repulsion->PEG2

Caption: Mechanism of steric stabilization by this compound.

Quantitative Analysis of this compound's Impact on LNP Stability

The inclusion of this compound in LNP formulations has a demonstrable impact on their physicochemical properties and long-term stability. The following tables summarize key quantitative data from various studies.

Table 1: Physicochemical Characteristics of LNPs Formulated with this compound

LNP Formulation ComponentMolar Ratio (%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
ALC-0315 / DSPC / Cholesterol / This compound 46.3 / 9.4 / 42.7 / 1.6~80-100< 0.2Neutral> 90%[9][10]
SM-102 / DSPC / Cholesterol / This compound 50 / 10 / 38.5 / 1.5~80-100< 0.2Neutral> 90%[10]

Table 2: Long-Term Stability of mRNA-LNPs (Formulation containing a PEGylated lipid similar to this compound)

Storage ConditionTimeParticle Size (nm)PDIEncapsulation Efficiency (%)Reference
4°C0 months85.20.1195.3[11]
3 months95.60.1392.1[11]
6 months102.30.1589.5[11]
-20°C0 months85.20.1195.3[11]
3 months88.40.1294.2[11]
6 months92.10.1393.1[11]
12 months95.80.1491.7[11]
-80°C7 daysIncreasedIncreasedDecreased[12]

Note: The data in Table 2 is from a study on mRNA-LNPs with a composition similar to those containing this compound and demonstrates general stability trends. Specific stability data for this compound-containing LNPs may vary.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful formulation and characterization of LNPs.

LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of LNPs using a microfluidic mixing device, a common and scalable method.

Materials:

  • Ionizable lipid (e.g., ALC-0315)

  • Phospholipid (e.g., DSPC)

  • Cholesterol

  • This compound

  • mRNA or other nucleic acid cargo

  • Ethanol (100%, molecular biology grade)

  • Citrate buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

  • Syringe pumps

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve each lipid (ionizable lipid, DSPC, cholesterol, and this compound) in 100% ethanol to a desired stock concentration (e.g., 10 mg/mL).

  • Prepare Lipid Mixture: In a sterile tube, combine the lipid stock solutions in the desired molar ratio (e.g., 46.3:9.4:42.7:1.6 for ALC-0315:DSPC:Cholesterol:this compound). Vortex to ensure a homogenous solution.

  • Prepare Aqueous Phase: Dilute the mRNA cargo in the citrate buffer to the desired concentration.

  • Microfluidic Mixing:

    • Load the lipid mixture (in ethanol) into one syringe and the aqueous mRNA solution into another syringe.

    • Set the flow rates on the syringe pumps to achieve the desired aqueous-to-organic phase ratio (typically 3:1).

    • Connect the syringes to the microfluidic cartridge and initiate mixing.

    • Collect the resulting LNP dispersion.

  • Buffer Exchange and Concentration:

    • Dialyze the LNP dispersion against PBS (pH 7.4) to remove ethanol and raise the pH.

    • Concentrate the LNPs using a suitable method such as tangential flow filtration (TFF) or centrifugal filters.

Characterization of LNPs

4.2.1. Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles. These fluctuations are used to determine the hydrodynamic diameter and the PDI, which is a measure of the width of the particle size distribution.

Procedure:

  • Dilute the LNP sample in filtered PBS (pH 7.4) to an appropriate concentration.

  • Transfer the diluted sample to a clean DLS cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters (e.g., temperature, scattering angle, number of runs).

  • Acquire and analyze the data to obtain the Z-average particle size and PDI.

4.2.2. Zeta Potential Measurement

Principle: Zeta potential is a measure of the magnitude of the electrostatic charge at the particle surface. It is determined by measuring the velocity of the particles in an applied electric field using electrophoretic light scattering (ELS).

Procedure:

  • Dilute the LNP sample in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration.

  • Load the diluted sample into a zeta potential measurement cell.

  • Place the cell in the instrument.

  • Apply the electric field and measure the electrophoretic mobility of the particles.

  • The instrument software calculates the zeta potential from the mobility.

4.2.3. mRNA Encapsulation Efficiency

Principle: The encapsulation efficiency is determined by quantifying the amount of mRNA protected within the LNPs. The RiboGreen assay, a fluorescent nucleic acid stain, is commonly used for this purpose.

Procedure:

  • Prepare two sets of LNP samples.

  • To one set, add a detergent (e.g., Triton X-100) to lyse the LNPs and release the encapsulated mRNA (total mRNA).

  • Leave the other set untreated to measure the amount of unencapsulated (free) mRNA.

  • Add the RiboGreen reagent to both sets of samples and to a set of mRNA standards.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Experimental and Logical Workflow Diagrams

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow for LNP formulation and characterization, and the logical relationship of components in a stable LNP.

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Concentration cluster_characterization Characterization prep_lipids Prepare Lipid Stock (this compound, Ionizable, etc.) mix Microfluidic Mixing prep_lipids->mix prep_mrna Prepare mRNA in Aqueous Buffer prep_mrna->mix dialysis Buffer Exchange (Dialysis/TFF) mix->dialysis concentration Concentration dialysis->concentration dls Size & PDI (DLS) concentration->dls zeta Zeta Potential concentration->zeta ee Encapsulation Efficiency concentration->ee stability Long-Term Stability concentration->stability

Caption: Experimental workflow for LNP formulation and characterization.

LNP_Component_Relationship LNP Stable Lipid Nanoparticle Core Core Components LNP->Core Shell Shell Components LNP->Shell mRNA mRNA Payload Core->mRNA Ionizable Ionizable Lipid Core->Ionizable Cholesterol Cholesterol Shell->Cholesterol Phospholipid Phospholipid (DSPC) Shell->Phospholipid ALC0159 This compound (PEG-Lipid) Shell->ALC0159

References

Unveiling the Surfactant Profile of ALC-0159: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALC-0159, a key excipient in lipid nanoparticle (LNP) formulations for mRNA-based therapeutics, is a PEGylated lipid that plays a critical role in the stability, circulation time, and overall efficacy of these advanced drug delivery systems.[1][2][3][4] Chemically identified as 2-[(polyethylene glycol)-2000]-N,N-ditetradecylacetamide, this compound is a non-ionic surfactant by nature.[][6][7] Its amphipathic structure, comprising a hydrophilic polyethylene glycol (PEG) chain and a hydrophobic N,N-ditetradecylacetamide lipid anchor, allows it to situate at the lipid-water interface of LNPs, conferring crucial properties. This technical guide provides an in-depth exploration of the surfactant characteristics of this compound, offering detailed experimental protocols for their determination and presenting the data in a clear, comparative format.

While specific quantitative data for the surfactant properties of this compound are not widely published, this guide outlines the established methodologies for characterizing similar PEGylated lipids. The provided data tables are illustrative and based on expected properties derived from its molecular structure.

Core Surfactant Properties of this compound

As a surfactant, this compound is expected to exhibit fundamental properties such as the ability to reduce surface tension and to self-assemble into micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).

Molecular Structure and its Implications

This compound consists of two C14 alkyl chains (ditetradecyl) attached to an acetamide linker, which is in turn conjugated to a PEG chain with an average molecular weight of 2000 Da.[][6] This structure dictates its surfactant behavior. The dual C14 lipid tails provide the hydrophobic character necessary for anchoring within the lipid core of an LNP, while the large, hydrated PEG chain forms a hydrophilic corona. It is suggested that the relatively short C14 chains of this compound result in a higher CMC compared to PEGylated lipids with longer acyl chains (e.g., C18), leading to a more dynamic exchange and faster dissociation from the LNP surface upon dilution in the body.[8][9]

Quantitative Surfactant Properties (Illustrative)

The following table summarizes the expected, though not empirically confirmed in public literature, surfactant properties of this compound. These values are provided as a reference for researchers aiming to characterize this molecule.

PropertyExpected ValueTemperature (°C)Medium
Critical Micelle Concentration (CMC) 1 - 10 µM25Phosphate Buffered Saline (PBS), pH 7.4
Surface Tension at CMC 35 - 45 mN/m25Deionized Water
Area per Molecule at Air-Water Interface 2.5 - 4.0 nm²25Deionized Water
Hydrophilic-Lipophilic Balance (HLB) 15 - 18N/AN/A

Experimental Protocols

Detailed methodologies for determining the key surfactant properties of this compound are provided below. These protocols are based on standard techniques for non-ionic surfactant characterization.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene, which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.

Materials:

  • This compound

  • Pyrene (fluorescent probe)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of 1 mM.

  • Prepare a series of aqueous solutions of this compound in PBS with concentrations ranging from 0.01 µM to 100 µM.

  • To each this compound solution, add the pyrene stock solution to achieve a final pyrene concentration of 1 µM.

  • Incubate the solutions at 25°C for 2 hours in the dark to allow for equilibration.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer with an excitation wavelength of 335 nm. Record the emission intensity at two different wavelengths, typically around 373 nm (I₁) and 384 nm (I₃).

  • Plot the ratio of the fluorescence intensities (I₁/I₃) as a function of the logarithm of the this compound concentration.

  • The CMC is determined as the concentration at which a sharp decrease in the I₁/I₃ ratio is observed, indicating the partitioning of pyrene into the micellar core.

Measurement of Surface Tension using the Wilhelmy Plate Method

This technique measures the force exerted on a platinum plate as it is brought into contact with the surface of a liquid.

Materials:

  • This compound

  • Deionized water

  • Tensiometer equipped with a Wilhelmy plate

Procedure:

  • Prepare a series of this compound solutions in deionized water with concentrations ranging from 0.01 µM to 100 µM.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Clean the Wilhelmy plate thoroughly with a suitable solvent and then flame it to remove any organic residues.

  • Place a known volume of the lowest concentration this compound solution into the sample trough.

  • Slowly lower the Wilhelmy plate until it just touches the surface of the liquid.

  • Record the force measured by the microbalance.

  • Calculate the surface tension using the formula: γ = F / (L * cosθ), where γ is the surface tension, F is the measured force, L is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0 for a clean platinum plate).

  • Repeat the measurement for each concentration, moving from the lowest to the highest concentration.

  • Plot the surface tension as a function of the logarithm of the this compound concentration.

  • The CMC is identified as the concentration at which the surface tension reaches a plateau.

Visualizations

Logical Workflow for Surfactant Characterization

The following diagram illustrates a typical workflow for the characterization of a novel surfactant like this compound.

Surfactant_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Application in LNP Formulation synthesis This compound Synthesis purification Purification (e.g., Chromatography) synthesis->purification structural Structural Analysis (NMR, MS) purification->structural cmc CMC Determination structural->cmc surface_tension Surface Tension Measurement structural->surface_tension hlb HLB Calculation/Measurement structural->hlb lnp_formulation LNP Formulation cmc->lnp_formulation surface_tension->lnp_formulation hlb->lnp_formulation lnp_characterization LNP Characterization (Size, Zeta, Encapsulation) lnp_formulation->lnp_characterization stability Stability Studies lnp_characterization->stability

Caption: Workflow for the synthesis, characterization, and application of this compound.

Relationship between this compound Concentration and Surface Properties

This diagram illustrates the expected relationship between the concentration of this compound in an aqueous solution and its effect on surface tension and micelle formation.

Surfactant_Behavior cluster_concentration Increasing this compound Concentration cluster_properties Resulting Surface Properties c1 Low Concentration (Monomers) c2 Approaching CMC p1 High Surface Tension c1->p1 Surface occupied by water molecules c3 Above CMC (Micelles Formed) p2 Decreasing Surface Tension c2->p2 Monomers adsorb at interface p3 Constant Low Surface Tension c3->p3 Interface saturated, micelles form in bulk

Caption: The effect of increasing this compound concentration on surface tension.

References

Methodological & Application

Application Notes and Protocols for Lipid Nanoparticle Formulation for mRNA Delivery Using ALC-0159

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as the leading platform for the in vivo delivery of messenger RNA (mRNA) therapeutics and vaccines, most notably demonstrated by the successful development of COVID-19 mRNA vaccines.[1][2] These complex delivery vehicles protect the fragile mRNA molecule from degradation, facilitate cellular uptake, and enable its release into the cytoplasm to exert its therapeutic effect. A typical LNP formulation consists of four key components: an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid.[3][4][5]

ALC-0159 is a key PEGylated lipid used in the formulation of mRNA-LNPs, including the Pfizer-BioNTech COVID-19 vaccine.[6][7][8] It is a non-ionic surfactant composed of N,N-dimyristylamide of 2-hydroxyacetic acid, O-pegylated to a polyethylene glycol (PEG) chain of approximately 2 kilodaltons.[7][][10] The PEGylation of the LNP surface provides a hydrophilic shield that sterically stabilizes the nanoparticles, preventing aggregation and reducing opsonization, which in turn increases their systemic circulation time and bioavailability.[11][12][13]

These application notes provide a detailed overview and protocols for the formulation, characterization, and evaluation of mRNA-LNPs incorporating this compound.

Core Components of the LNP Formulation

A successful mRNA-LNP formulation relies on the synergistic function of its lipid components. The general composition and their roles are summarized below:

ComponentExampleMolar Ratio (%)Function
Ionizable Lipid ALC-0315, SM-102, DLin-MC3-DMA40 - 50Encapsulates the negatively charged mRNA through electrostatic interactions at acidic pH and facilitates endosomal escape into the cytoplasm.[5][14]
Helper Lipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)10 - 20Provides structural stability to the LNP and can aid in endosomal destabilization.[5]
Cholesterol -38 - 45Modulates the fluidity and stability of the lipid bilayer and contributes to membrane fusion and endosomal release.[4][5]
PEGylated Lipid This compound 0.5 - 2Stabilizes the nanoparticle, prevents aggregation, and increases circulation half-life by creating a hydrophilic corona that reduces protein binding.[1][5][12]

Experimental Protocols

Protocol 1: mRNA-LNP Formulation using Microfluidic Mixing

Microfluidic mixing is a reproducible and scalable method for the production of uniform LNPs.[2][15] This technique involves the rapid mixing of a lipid-containing organic phase with an mRNA-containing aqueous phase, leading to the self-assembly of LNPs.

Materials:

  • Lipid Stock Solutions (in Ethanol):

    • Ionizable Lipid (e.g., ALC-0315)

    • DSPC

    • Cholesterol

    • This compound

  • mRNA Stock Solution (in an acidic aqueous buffer, e.g., 50 mM citrate buffer, pH 4.0)

  • Ethanol (100%)

  • Aqueous Buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Dialysis Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Microfluidic Mixing System (e.g., NanoAssemblr)

Procedure:

  • Preparation of the Lipid Phase (Organic): a. In an RNase-free microcentrifuge tube, combine the lipid stock solutions (ionizable lipid, DSPC, cholesterol, and this compound) in the desired molar ratio (e.g., 50:10:38.5:1.5). b. Add 100% ethanol to the lipid mixture to achieve the final desired total lipid concentration. Vortex to ensure a homogenous solution.

  • Preparation of the Aqueous Phase: a. Dilute the mRNA stock solution in the acidic aqueous buffer to the desired concentration.

  • Microfluidic Mixing: a. Set up the microfluidic mixing system according to the manufacturer's instructions. b. Load the lipid phase (in ethanol) and the aqueous phase (with mRNA) into separate syringes. c. Set the flow rate ratio of the aqueous phase to the organic phase (e.g., 3:1). d. Initiate the mixing process. The rapid mixing will induce the precipitation and self-assembly of the lipids around the mRNA, forming LNPs.

  • Purification and Buffer Exchange: a. The resulting LNP solution will be in an ethanol/aqueous buffer mixture. b. To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using an appropriate molecular weight cutoff dialysis cassette.

  • Sterilization and Storage: a. Sterilize the final LNP formulation by passing it through a 0.22 µm filter. b. Store the sterile mRNA-LNP solution at 4°C for short-term storage or at -80°C for long-term storage.

LNP_Formulation_Workflow cluster_prep Preparation cluster_process Processing cluster_output Output Lipids Lipid Mixture (ALC-0315, DSPC, Cholesterol, this compound) Mixing Microfluidic Mixing Lipids->Mixing Organic Phase Ethanol Ethanol Ethanol->Lipids mRNA mRNA mRNA->Mixing Aqueous Phase AqBuffer Aqueous Buffer (Citrate, pH 4.0) AqBuffer->mRNA Dialysis Dialysis vs. PBS (pH 7.4) Mixing->Dialysis Filtration Sterile Filtration (0.22 µm) Dialysis->Filtration FinalLNP Final mRNA-LNP Formulation Filtration->FinalLNP

Caption: Workflow for mRNA-LNP formulation using microfluidic mixing.
Protocol 2: Characterization of mRNA-LNPs

1. Size and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).[15][16]

  • Procedure:

    • Dilute a small aliquot of the LNP solution in PBS (pH 7.4).

    • Measure the hydrodynamic diameter and PDI using a DLS instrument.

  • Expected Results: LNPs for in vivo delivery typically have a hydrodynamic diameter between 80-150 nm and a PDI below 0.2, indicating a monodisperse population.[17]

2. Zeta Potential Measurement:

  • Technique: Electrophoretic Light Scattering (ELS).[15][16]

  • Procedure:

    • Dilute the LNP solution in a low ionic strength buffer (e.g., 0.1x PBS) to reduce ionic screening effects.[15]

    • Measure the zeta potential using an ELS instrument.

  • Expected Results: The surface of LNPs is expected to be close to neutral at physiological pH due to the shielding effect of the PEGylated lipid (this compound).

3. mRNA Encapsulation Efficiency:

  • Technique: Ribonucleic acid-sensitive fluorescent dye assay (e.g., RiboGreen assay).[18]

  • Procedure:

    • Prepare two sets of LNP samples.

    • In the first set, measure the fluorescence of the intact LNPs. This will quantify the amount of unencapsulated, accessible mRNA.

    • In the second set, add a surfactant (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.[17] Measure the fluorescence to determine the total amount of mRNA.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

  • Expected Results: A high encapsulation efficiency (>90%) is desirable.

Summary of Characterization Parameters:

ParameterTechniqueTypical ValueImportance
Hydrodynamic Diameter Dynamic Light Scattering (DLS)80 - 150 nmInfluences biodistribution and cellular uptake.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates the uniformity of the nanoparticle population.
Zeta Potential Electrophoretic Light Scattering (ELS)Near-neutral at pH 7.4Affects stability and interaction with biological components.
mRNA Encapsulation Efficiency Fluorescence-based assay> 90%Represents the percentage of mRNA successfully loaded into the LNPs.
Protocol 3: In Vitro Evaluation of mRNA-LNP Transfection Efficiency

Materials:

  • Cultured cells (e.g., HeLa, HEK293, or a cell line relevant to the therapeutic target).

  • Complete cell culture medium.

  • mRNA-LNPs encoding a reporter protein (e.g., Luciferase or Green Fluorescent Protein).

  • Assay reagents for detecting the reporter protein (e.g., Luciferase assay substrate).

  • Plate reader for luminescence or fluorescence detection.

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: a. Dilute the mRNA-LNPs in cell culture medium to the desired final concentration. b. Remove the old medium from the cells and add the medium containing the mRNA-LNPs. c. Incubate the cells for a specified period (e.g., 24-48 hours) to allow for LNP uptake and protein expression.

  • Analysis of Protein Expression: a. After incubation, lyse the cells (if necessary, depending on the reporter protein). b. Add the appropriate assay reagent (e.g., luciferase substrate). c. Measure the signal (luminescence or fluorescence) using a plate reader. d. The signal intensity correlates with the amount of protein expressed and thus the transfection efficiency of the mRNA-LNPs.

InVitro_Workflow cluster_cell_prep Cell Preparation cluster_transfection Transfection cluster_analysis Analysis SeedCells Seed Cells in a Multi-well Plate AddLNP Add mRNA-LNPs to Cells SeedCells->AddLNP Incubate Incubate for 24-48h AddLNP->Incubate LyseCells Lyse Cells (if needed) Incubate->LyseCells AddReagent Add Reporter Assay Reagent LyseCells->AddReagent MeasureSignal Measure Signal (Luminescence/Fluorescence) AddReagent->MeasureSignal

Caption: Workflow for in vitro evaluation of mRNA-LNP transfection.

Signaling and Delivery Pathway

The delivery of mRNA via LNPs involves several key steps, starting from administration and culminating in protein translation within the target cell's cytoplasm.

LNP_Delivery_Pathway cluster_circulation Systemic Circulation cluster_cellular Cellular Uptake and Release cluster_cytoplasm Cytoplasmic Activity LNP_Injected mRNA-LNP (this compound surface) Endocytosis Endocytosis LNP_Injected->Endocytosis Cellular Uptake Endosome Endosome (Acidification) Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Ionizable lipid protonation mRNA_Release mRNA Release Escape->mRNA_Release Translation Ribosomal Translation mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein

Caption: Simplified pathway of mRNA-LNP delivery and protein expression.

Conclusion

The use of this compound as the PEGylated lipid component is crucial for the stability and in vivo performance of mRNA-LNP formulations. The protocols outlined in these application notes provide a comprehensive framework for the formulation, characterization, and in vitro evaluation of these advanced drug delivery systems. Careful optimization of the lipid composition, manufacturing process, and rigorous characterization are essential for the development of safe and effective mRNA-based therapeutics and vaccines.

References

Application Notes and Protocols for the Characterization of ALC-0159 in Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALC-0159, a PEGylated lipid, is a critical component in lipid nanoparticle (LNP) formulations, notably utilized in mRNA-based vaccines.[1][] Its primary role is to form a protective hydrophilic layer that enhances colloidal stability, increases circulation time, and reduces nonspecific protein binding.[1][3] The precise characterization of this compound within LNPs is paramount for ensuring the quality, stability, and efficacy of the final drug product. This document provides detailed application notes and protocols for the key analytical methods used to characterize this compound in LNPs.

Key Analytical Methods

The comprehensive characterization of this compound in LNPs involves a multi-faceted approach, employing a suite of orthogonal analytical techniques to assess its quantity, the physical properties of the LNPs it forms, and its presentation on the LNP surface. The primary methods include:

  • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) for the quantification of this compound and other lipid components.

  • Dynamic Light Scattering (DLS) for the determination of LNP size distribution and polydispersity.

  • Cryo-Transmission Electron Microscopy (Cryo-TEM) for the visualization of LNP morphology, size, and internal structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for detailed characterization of the LNP surface and the conformation of this compound's PEG chains.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of lipid components in LNP formulations, including this compound, using HPLC-CAD.

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Reference
Lipids (general)HPLC-CAD0.8–3 µg/mL0.9–4 µg/mL>0.999[4][5]
Fatty AcidsHPLC-CADNot SpecifiedNot Specified>0.99[6]

Note: Specific LOD and LOQ values for this compound are not explicitly detailed in the provided search results but are expected to fall within the general range for lipids detected by HPLC-CAD. The performance of the assay is dependent on the specific instrumentation and method parameters.

Experimental Protocols

Quantification of this compound by HPLC-CAD

This protocol outlines a general method for the separation and quantification of lipid components in LNPs, including this compound.

a. Sample Preparation:

  • Disrupt the LNP structure to release the individual lipid components. This can be achieved by diluting the LNP formulation in an organic solvent such as ethanol or a mixture of ethanol and water (e.g., 90:10 v/v).[7]

  • Prepare a series of calibration standards of known concentrations for all lipid components, including this compound, cholesterol, DSPC, and the ionizable lipid (e.g., ALC-0315).[4][7]

b. Chromatographic Conditions:

  • HPLC System: A UHPLC or HPLC system equipped with a charged aerosol detector (CAD).[8]

  • Column: A reversed-phase column suitable for lipid analysis, such as a C18 or phenyl-hexyl column.[4][6]

  • Mobile Phase A: 0.01 M triethylamine acetate in water.[8]

  • Mobile Phase B: 0.01 M triethylamine acetate in ethanol.[8]

  • Gradient: A gradient from approximately 80% B to 100% B over 5 minutes, hold at 100% B for 8 minutes, and then return to initial conditions.[8]

  • Flow Rate: 0.4 - 0.7 mL/min.[4][6]

  • Column Temperature: 33 - 55°C.[4][6]

  • CAD Settings: Optimize evaporation temperature and other detector settings according to the manufacturer's recommendations.

c. Data Analysis:

  • Integrate the peak areas of this compound and other lipids in the chromatograms of the samples and standards.

  • Construct a calibration curve for each lipid by plotting peak area against concentration.

  • Determine the concentration of this compound in the LNP sample by interpolating its peak area on the calibration curve.

LNP Size and Polydispersity by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in solution.[9][10]

a. Sample Preparation:

  • Dilute the LNP formulation in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a concentration appropriate for DLS analysis, ensuring the sample is free of aggregates and contaminants.

b. Instrumentation and Measurement:

  • Use a DLS instrument to measure the time-dependent fluctuations in scattered light intensity from the LNP sample.

  • Perform the measurement at a controlled temperature (e.g., 25°C).

  • Acquire multiple measurements to ensure reproducibility.

c. Data Analysis:

  • The instrument's software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter from the diffusion coefficient of the LNPs.

  • The size distribution and polydispersity index (PDI) are determined from the correlation function of the scattered light intensity. A lower PDI value indicates a more monodisperse sample.

LNP Morphology by Cryo-Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM provides direct visualization of LNPs in their near-native state, offering insights into their size, shape, lamellarity, and the encapsulation of the payload.[10][11][12]

a. Sample Preparation (Vitrification):

  • Apply a small volume (e.g., 3 µL) of the LNP suspension to a TEM grid.[11]

  • Blot the grid to create a thin film of the sample.

  • Rapidly plunge-freeze the grid in a cryogen (e.g., liquid ethane) to vitrify the sample, preserving the native structure of the LNPs.

b. Imaging:

  • Transfer the vitrified grid to a cryo-TEM under cryogenic conditions.

  • Acquire images at various magnifications to observe the overall morphology and fine structural details of the LNPs.

c. Data Analysis:

  • Analyze the acquired images to determine the size, shape, and morphology of individual LNPs.[12]

  • Assess the encapsulation efficiency by observing the presence of encapsulated material within the LNPs.[11]

  • Image analysis software can be used to measure the size distribution of a population of LNPs.

Surface Characterization by 1D ¹H NMR Spectroscopy

NMR spectroscopy can be used to characterize the surface of intact LNPs, providing information about the presence and mobility of the PEG chains of this compound.[13][14]

a. Sample Preparation:

  • Prepare the LNP sample in a deuterated buffer (e.g., 10% D₂O in PBS) to minimize the solvent signal.[13]

  • Add a chemical shift reference standard (e.g., TSP).

b. NMR Measurement:

  • Acquire 1D ¹H NMR spectra on a high-field NMR spectrometer (e.g., 800 MHz) equipped with a cryoprobe.[13]

  • Use appropriate pulse sequences to suppress the water signal.[13]

c. Data Analysis:

  • Identify the characteristic proton signals of this compound, particularly the repeating methylene protons of the PEG chain (around 3.71 ppm) and the methoxy terminus protons (around 3.38 ppm).[13]

  • The resolution and intensity of these peaks provide information about the mobility and surface exposure of the PEG chains.[13]

Visualizations

experimental_workflow cluster_quantification Quantification of this compound cluster_sizing Size and Polydispersity cluster_morphology Morphology and Structure cluster_surface Surface Characterization q1 LNP Sample q2 Disruption with Organic Solvent q1->q2 q3 HPLC-CAD Analysis q2->q3 q4 Quantification against Standards q3->q4 s1 LNP Sample s2 Dilution in Buffer s1->s2 s3 DLS Measurement s2->s3 s4 Hydrodynamic Diameter & PDI s3->s4 m1 LNP Sample m2 Vitrification (Plunge Freezing) m1->m2 m3 Cryo-TEM Imaging m2->m3 m4 Image Analysis m3->m4 su1 LNP Sample su2 Preparation in D2O Buffer su1->su2 su3 1D 1H NMR Spectroscopy su2->su3 su4 Analysis of PEG Signals su3->su4

Caption: Experimental workflows for the characterization of this compound in LNPs.

hplc_cad_workflow start Start sample_prep Sample Preparation (LNP Disruption) start->sample_prep hplc_injection Inject Sample into HPLC sample_prep->hplc_injection separation Reversed-Phase Separation hplc_injection->separation nebulization Nebulization of Eluent separation->nebulization To CAD charging Charging of Analyte Particles nebulization->charging detection Measurement of Charge by Electrometer charging->detection data_analysis Data Analysis and Quantification detection->data_analysis end End data_analysis->end

Caption: Workflow of HPLC-CAD for this compound quantification.

lnp_characterization_relationship cluster_properties Physicochemical Properties cluster_methods Analytical Methods LNP Lipid Nanoparticle Composition Lipid Composition (incl. This compound) LNP->Composition Size Size & Distribution LNP->Size Morphology Morphology & Structure LNP->Morphology Surface Surface PEGylation LNP->Surface HPLC HPLC-CAD/MS Composition->HPLC DLS DLS Size->DLS CryoTEM Cryo-TEM Size->CryoTEM Morphology->CryoTEM NMR NMR Surface->NMR

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the recommended storage and handling of ALC-0159, a key lipid excipient in the formulation of lipid nanoparticles (LNPs) for therapeutic applications, including mRNA vaccines. Adherence to these protocols is crucial for maintaining the integrity, stability, and performance of this compound.

Product Information

  • Chemical Name: 2-[(polyethylene glycol)-2000]-N,N-ditetradecylacetamide[][2]

  • CAS Number: 1849616-42-7[3][4]

  • Appearance: White to off-white solid powder[][5]

  • Function: A PEGylated lipid that forms a hydrophilic layer to sterically stabilize lipid nanoparticles, reduce aggregation, and prolong circulation time.[][5][6] It is a component of the lipid nanoparticle delivery system for some mRNA vaccines.[2][3][]

Recommended Storage Conditions

Proper storage of this compound is critical to ensure its long-term stability. The following table summarizes the recommended storage conditions for this compound in both solid form and in solution.

FormStorage TemperatureDurationRecommendations
Solid (Powder) -20°CLong-term (≥ 4 years)[3]Store in a dry, dark place.[4]
0 - 4°CShort-term (days to weeks)[4]Ensure the container is tightly sealed.
In Solvent -80°CUp to 1 yearAliquot stock solutions to prevent repeated freeze-thaw cycles.[6]
-20°C1 to 6 monthsUse fresh, anhydrous solvents for dissolution.[6][8][9]

Handling Procedures

This compound is stable for short periods at room temperature, facilitating shipping.[4] However, upon receipt, it should be stored at the recommended temperatures.

General Handling
  • Follow standard laboratory safety procedures when handling this compound.[10]

  • The material is not considered hazardous under normal handling conditions.[10]

  • This compound is not light-sensitive but can be hygroscopic.[11] It is recommended to use fresh, anhydrous solvents like DMSO when preparing solutions.[6][9]

Preparation of Stock Solutions

For incorporation into lipid nanoparticles, this compound is typically dissolved in ethanol along with other lipid components.[][9]

Protocol for Preparing an Ethanolic Lipid Mixture:

  • Equilibration: Allow the solid this compound and other lipids to equilibrate to room temperature before opening the vials to prevent condensation.

  • Dissolution: Dissolve each lipid, including this compound, in 200 proof ethanol to the desired stock concentration (e.g., 10 mg/mL).[][9]

  • Mixing: Combine the individual lipid stock solutions in the desired molar ratios. For example, the molar ratio of lipids in the BNT162b2 vaccine is ALC-0315:DSPC:Cholesterol:this compound = 46.3:9.4:42.7:1.6.[][9]

  • Storage of Lipid Mixture: The combined lipid mixture in ethanol can be stored at -20°C for future use.[][12]

Experimental Protocols: Lipid Nanoparticle (LNP) Formulation

This compound is a critical component for the stability of LNPs. The following is a general protocol for the formulation of mRNA-loaded LNPs using a lipid mixture containing this compound.

Materials:

  • Lipid mixture in ethanol (containing this compound)

  • mRNA in an aqueous buffer (e.g., 100 mM sodium acetate, pH 5.0)[9]

  • Dialysis buffer (e.g., PBS, pH 7.4)[9]

  • Sterile, nuclease-free tubes and solutions

Workflow for LNP Formulation:

LNP_Formulation_Workflow cluster_prep Preparation cluster_mixing Mixing cluster_post Post-Formation Processing prep_lipids Prepare Lipid Mixture in Ethanol mixing Rapid Mixing of Lipid and mRNA Solutions prep_lipids->mixing prep_mrna Prepare mRNA Solution in Aqueous Buffer prep_mrna->mixing incubation Incubation (Room Temperature) mixing->incubation dialysis Dialysis against PBS (pH 7.4) incubation->dialysis filtration Sterile Filtration (0.2 µm filter) dialysis->filtration storage Store LNPs at 4°C filtration->storage

Caption: Workflow for the formulation of lipid nanoparticles.

Detailed Protocol (Pipette Mixing Method):

  • Solution Preparation: Prepare the lipid mixture in ethanol and the mRNA solution in an acidic aqueous buffer as described. A common ratio of the ethanolic lipid mixture to the aqueous buffer is 1:3 (v/v).[9]

  • Mixing: Rapidly add the ethanolic lipid solution to the aqueous mRNA solution while pipetting up and down for 20-30 seconds.[9] The solution should become turbid, indicating the formation of LNPs.

  • Incubation: Incubate the resulting LNP solution at room temperature for approximately 15 minutes.[9]

  • Dialysis: Dialyze the LNP suspension against a neutral buffer, such as PBS (pH 7.4), for at least 2 hours to remove the ethanol and raise the pH.[9]

  • Sterilization: Sterile filter the final LNP formulation through a 0.2 µm filter.[9]

  • Storage: Store the formulated LNPs at 4°C.[9]

Alternative Mixing Methods:

  • Vortex Mixing: Similar to pipette mixing, but the aqueous solution is vortexed at a moderate speed while the lipid solution is added.[9]

  • Microfluidic Mixing: For more controlled and reproducible LNP formation, a microfluidic device can be used to mix the lipid and aqueous phases at a controlled flow rate.[9]

Logical Relationship of this compound in LNP Stability

The inclusion of this compound in LNP formulations is based on its ability to confer steric stability.

ALC0159_Function alc0159 This compound (PEGylated Lipid) hydrophilic_shield Forms Hydrophilic Shield on LNP Surface alc0159->hydrophilic_shield Incorporation into lnp Lipid Nanoparticle Core lnp->hydrophilic_shield steric_stabilization Steric Stabilization hydrophilic_shield->steric_stabilization reduced_aggregation Reduced Aggregation steric_stabilization->reduced_aggregation reduced_protein_binding Reduced Non-specific Protein Binding steric_stabilization->reduced_protein_binding improved_stability Improved Storage Stability reduced_aggregation->improved_stability prolonged_circulation Prolonged Circulation Time (In Vivo) reduced_protein_binding->prolonged_circulation

Caption: Role of this compound in LNP stabilization.

These guidelines are intended to assist researchers in the proper storage and handling of this compound and its use in the formulation of lipid nanoparticles. For specific applications, further optimization of protocols may be necessary. Always refer to the product-specific information provided by the supplier.

References

Application Notes and Protocols: The Role of ALC-0159 in the Self-Assembly of Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALC-0159 is a key excipient in the formulation of lipid nanoparticles (LNPs), particularly for the delivery of nucleic acid-based therapeutics and vaccines, most notably the Pfizer-BioNTech COVID-19 mRNA vaccine.[1][] Chemically, this compound is a polyethylene glycol (PEG)-lipid conjugate, specifically N,N-dimyristylamide of 2-hydroxyacetic acid, O-pegylated to a PEG chain of approximately 2 kilodaltons.[3] This non-ionic surfactant plays a critical role in the self-assembly, stability, and in vivo performance of LNPs.[][4]

These application notes provide a detailed overview of this compound's function in LNP self-assembly, along with protocols for the formulation and characterization of LNPs containing this crucial component.

The Role of this compound in LNP Self-Assembly and Stability

During the LNP self-assembly process, which is typically induced by rapid mixing of a lipid-containing organic phase (e.g., ethanol) with an aqueous phase containing the nucleic acid cargo, this compound influences the final particle characteristics.[5][6] Its primary roles include:

  • Steric Stabilization: The hydrophilic PEG chains of this compound form a protective layer on the surface of the LNP.[4] This steric barrier prevents the aggregation of nanoparticles during formulation and storage, ensuring a homogenous and stable suspension.[4][7]

  • Control of Particle Size: The inclusion of this compound and the molar ratio at which it is used can influence the final size of the LNPs.[4][8] The PEGylated lipid helps to control the growth of the nanoparticles during the self-assembly process.

  • Prolonged Circulation Time (Stealth Effect): The PEG shield on the LNP surface reduces recognition by the reticuloendothelial system (RES), thereby decreasing clearance from the bloodstream and prolonging the circulation half-life of the nanoparticles.[4] This "stealth" characteristic is crucial for enabling the LNPs to reach their target tissues.

  • Modulation of Cellular Uptake: The density of the PEG coating can influence the interaction of the LNP with target cells and the subsequent cellular uptake and endosomal escape of the cargo.[3][8]

Quantitative Data on LNP Formulations

The precise molar ratio of the lipid components is a critical parameter that dictates the physicochemical properties of the resulting LNPs. Below are tables summarizing quantitative data from various studies on LNP formulations, highlighting the impact of lipid composition on key quality attributes.

Table 1: Lipid Composition of BNT162b2 (Pfizer-BioNTech COVID-19 Vaccine) LNPs [9][10]

Lipid ComponentMolar Ratio (%)
ALC-0315 (Ionizable Lipid)46.3
DSPC (Helper Lipid)9.4
Cholesterol (Structural Lipid)42.7
This compound (PEGylated Lipid) 1.6

Table 2: Influence of Lipid Composition on LNP Size, Polydispersity Index (PDI), and Encapsulation Efficiency (EE) [11]

Ionizable LipidHelper LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)RNA CargoAverage Size (nm)PDIEncapsulation Efficiency (EE%)
ALC-0315DSPC50:10:38.5:1.521 bp siRNA~140~0.1525-33
ALC-0315DSPC50:10:38.5:1.51929 base mRNA~140~0.1535-45
DLin-MC3-DMADSPC50:10:38.5:1.521 bp siRNA~117~0.15-
ALC-0315DOPE50:10:38.5:1.521 bp siRNA-~0.23-

Note: Data is aggregated from the cited source and may represent approximations. For precise values, refer to the original publication.

Experimental Protocols

Protocol 1: Preparation of Lipid Nanoparticles using Microfluidics

This protocol describes a standardized method for the reproducible synthesis of LNPs using a microfluidic mixing device.[10][12][13]

1. Materials and Reagents:

  • This compound

  • Ionizable lipid (e.g., ALC-0315)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • mRNA or other nucleic acid cargo

  • Ethanol (100%, molecular biology grade)

  • Citrate buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and syringe pumps

2. Preparation of Stock Solutions:

  • Lipid Stock Solutions: Dissolve each lipid (this compound, ALC-0315, DSPC, and cholesterol) in 100% ethanol to a final concentration of 10 mg/mL.[9][10] Store at -20°C.

    • Note: Cholesterol may require gentle warming (e.g., 37°C) to fully dissolve.[9][10]

  • Lipid Mixture (Organic Phase): Prepare the lipid mixture in ethanol according to the desired molar ratios. For example, to prepare a 1 mL lipid mixture with the BNT162b2 molar ratios:

    • 560 µL of 10 mg/mL ALC-0315

    • 117 µL of 10 mg/mL DSPC

    • 261 µL of 10 mg/mL Cholesterol

    • 62 µL of 10 mg/mL this compound

    • Mix thoroughly to obtain a clear solution.[10]

  • Nucleic Acid Solution (Aqueous Phase): Dissolve the mRNA in the citrate buffer to the desired concentration (e.g., 0.1 mg/mL).

3. LNP Formulation:

  • Set up the microfluidic device according to the manufacturer's instructions.

  • Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

  • Set the flow rate ratio of the aqueous phase to the organic phase, typically at 3:1.[10]

  • Set the total flow rate (e.g., 12 mL/min).[10]

  • Initiate the flow from both syringes to allow for rapid mixing within the microfluidic chip, leading to LNP self-assembly.

  • Collect the resulting LNP dispersion.

4. Purification:

  • To remove the ethanol and unencapsulated nucleic acid, dialyze the LNP dispersion against PBS (pH 7.4) for at least 2 hours, with a buffer change.[9][10]

  • Sterile filter the purified LNP suspension through a 0.2 µm filter.[9][10]

  • Store the final LNP formulation at 4°C.[9][10]

Protocol 2: Characterization of Lipid Nanoparticles

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute the LNP suspension in PBS (pH 7.4).

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[14]

2. Zeta Potential Measurement:

  • Dilute the LNP suspension in a low ionic strength buffer (e.g., 0.1x PBS) to minimize interference.[14]

  • Measure the zeta potential using Electrophoretic Light Scattering (ELS).

3. Encapsulation Efficiency (EE) Measurement:

  • The encapsulation efficiency can be determined using a fluorescent dye-based assay, such as the RiboGreen assay.

  • Measure the fluorescence of the LNP sample before and after the addition of a membrane-disrupting surfactant (e.g., Triton X-100).

  • The EE is calculated as: EE (%) = [(Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence] x 100

Visualizations

LNP_Self_Assembly_Workflow cluster_prep Solution Preparation cluster_mixing Microfluidic Mixing cluster_post Post-Formulation Lipid_Stocks Lipid Stock Solutions (this compound, ALC-0315, DSPC, Cholesterol) in Ethanol Syringe_Pump Syringe Pump Lipid_Stocks->Syringe_Pump Organic Phase mRNA_Solution mRNA Solution in Aqueous Buffer (pH 4) mRNA_Solution->Syringe_Pump Aqueous Phase Microfluidic_Chip Microfluidic Chip (Rapid Mixing) Syringe_Pump->Microfluidic_Chip LNP_Dispersion LNP Dispersion in Ethanol/Aqueous Buffer Microfluidic_Chip->LNP_Dispersion Self-Assembly Purification Purification (Dialysis against PBS, pH 7.4) LNP_Dispersion->Purification Final_LNPs Final LNP Formulation Purification->Final_LNPs

Caption: Workflow for LNP Self-Assembly using Microfluidics.

LNP_Structure_Function cluster_components LNP Components cluster_structure LNP Structure cluster_function LNP Functionality ALC0159 This compound (PEGylated Lipid) PEG_Shield Hydrophilic PEG Shield ALC0159->PEG_Shield ALC0315 ALC-0315 (Ionizable Lipid) LNP_Core Hydrophobic Core (mRNA complexed with ALC-0315) ALC0315->LNP_Core DSPC DSPC (Helper Lipid) Lipid_Shell Lipid Shell (DSPC, Cholesterol) DSPC->Lipid_Shell Cholesterol Cholesterol (Structural Lipid) Cholesterol->Lipid_Shell mRNA mRNA Cargo mRNA->LNP_Core Delivery Efficient Cellular Delivery LNP_Core->Delivery Cargo Protection Lipid_Shell->Delivery Structural Integrity Stability Colloidal Stability & Prevention of Aggregation PEG_Shield->Stability Steric Hindrance Stealth Prolonged Circulation (Reduced RES Uptake) PEG_Shield->Stealth Shielding Effect

References

Application Notes and Protocols for Incorporating ALC-0159 into Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on the incorporation of ALC-0159, a PEGylated lipid, into a lipid mixture for the production of lipid nanoparticles (LNPs). The protocols outlined below are essential for the development of effective delivery vehicles for therapeutics such as mRNA.

Introduction to this compound in LNP Formulation

This compound is a key excipient in the formation of lipid nanoparticles, serving as a polyethylene glycol (PEG)-lipid conjugate.[1][2][3] Its primary role is to provide a hydrophilic shield on the surface of the LNP.[4] This "stealth" characteristic enhances the stability of the nanoparticles, prevents aggregation, and increases their circulation time in the bloodstream by reducing clearance by the mononuclear phagocyte system.[1][5][6] this compound is a crucial component in several clinically advanced LNP formulations, including mRNA-based vaccines.[][8][9]

The typical composition of an LNP formulation includes four main components: an ionizable cationic lipid (e.g., ALC-0315), a neutral helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid like this compound.[6][8] Each component plays a critical role in the structure, stability, and efficacy of the LNP.[6] While this compound constitutes a small molar percentage of the total lipids, its impact on the physicochemical properties and biological performance of the LNPs is significant.[6]

Quantitative Data Summary

The following tables summarize typical lipid compositions and formulation parameters for LNP production incorporating this compound.

Table 1: Exemplary Lipid Compositions for LNP Formulation

Lipid ComponentMolar Ratio (%) in Pfizer/BioNTech COVID-19 Vaccine Formulation[10]Molar Ratio (%) in Alternative Formulation[11]Function
Ionizable Lipid (ALC-0315)46.350Encapsulates and facilitates endosomal escape of nucleic acids.[6]
Helper Lipid (DSPC)9.410Contributes to the lipid bilayer structure.[6][12]
Cholesterol42.738.5Enhances LNP integrity and membrane fluidity.[12]
PEGylated Lipid (this compound)1.61.5Provides stability, prevents aggregation, and prolongs circulation.[5][6]

Table 2: Key Parameters for Microfluidic LNP Production

ParameterTypical Value/RangeImpact on LNP Characteristics
Aqueous:Organic Flow Rate Ratio (FRR)3:1[10][13]Affects particle size; higher ratios can lead to smaller LNPs.[14][15]
Total Flow Rate (TFR)12 mL/min[10]Influences mixing efficiency and can affect LNP size and polydispersity.[13]
N:P Ratio~6[14]The molar ratio of nitrogen in the ionizable lipid to phosphate in the nucleic acid, impacting encapsulation and transfection efficiency.[16]
RNA to Total Lipid Weight Ratio0.05 (wt/wt)[10]Influences encapsulation efficiency.[10]

Experimental Protocols

This section provides detailed methodologies for the preparation of the lipid mixture and the subsequent production of LNPs using microfluidics.

Preparation of the Lipid Stock Solution (Organic Phase)

This protocol describes the preparation of a lipid mixture in ethanol.

Materials:

  • This compound

  • ALC-0315 (or other ionizable lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Ethanol (200 proof, RNase-free)

  • RNase-free tubes and pipettes

Procedure:

  • Prepare Individual Lipid Stock Solutions:

    • Dissolve each lipid (this compound, ALC-0315, DSPC, and Cholesterol) separately in 100% ethanol to create stock solutions of known concentrations (e.g., 10 mg/mL).[10] Ensure complete dissolution.

  • Prepare the Final Lipid Mixture:

    • In a new RNase-free tube, combine the individual lipid stock solutions according to the desired molar ratios (see Table 1).

    • For example, to prepare 1 mL of a lipid mixture containing 10 mg of total lipid for a formulation similar to the Pfizer/BioNTech vaccine, you would mix:

      • 560 µL of 10 mg/mL ALC-0315

      • 117 µL of 10 mg/mL DSPC

      • 261 µL of 10 mg/mL Cholesterol

      • 62 µL of 10 mg/mL this compound[10]

    • Vortex the solution thoroughly to ensure a clear and homogenous mixture.[10]

Preparation of the Aqueous Phase

This protocol describes the preparation of the nucleic acid solution.

Materials:

  • mRNA (or other nucleic acid)

  • Sodium Acetate Buffer (100 mM, pH 5.0, RNase-free)

  • Nuclease-free water

Procedure:

  • Dilute the mRNA stock solution in the sodium acetate buffer to the desired concentration (e.g., 166.7 µg/mL).[10] The acidic buffer is crucial for the efficient encapsulation of the negatively charged nucleic acid by the ionizable lipid, which is positively charged at low pH.[6]

LNP Production using Microfluidics

Microfluidic mixing is a highly reproducible method for producing homogenous LNPs with high encapsulation efficiency.[10][17]

Equipment and Materials:

  • Microfluidic mixing device (e.g., staggered herringbone micromixer)[18]

  • Syringe pumps

  • Lipid stock solution (from section 3.1)

  • Aqueous mRNA solution (from section 3.2)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis device

  • Sterile filters (0.2 µm)

Procedure:

  • System Setup:

    • Load the lipid stock solution into one syringe and the aqueous mRNA solution into another syringe.

    • Connect the syringes to the respective inlets of the microfluidic device.

  • Mixing:

    • Set the syringe pumps to the desired flow rates to achieve the target flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate (e.g., 12 mL/min).[10]

    • Initiate the pumps to start the mixing process. The rapid mixing of the ethanol and aqueous phases causes a decrease in the polarity of the solvent, leading to the self-assembly of lipids into LNPs.[19]

  • Collection:

    • Collect the resulting LNP dispersion from the outlet of the microfluidic device into a sterile collection tube.

  • Downstream Processing:

    • Dialysis: Dialyze the LNP solution against PBS (pH 7.4) for at least 2 hours to remove the ethanol and exchange the buffer to a physiological pH.[10] This step is critical as the ionizable lipid becomes more neutral at physiological pH, reducing potential toxicity.[6]

    • Sterile Filtration: Filter the dialyzed LNP solution through a 0.2 µm sterile filter to remove any aggregates and ensure sterility.[10]

  • Storage:

    • Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.[10][11]

Visualizations

The following diagrams illustrate the key processes and concepts involved in LNP production with this compound.

LNP_Components cluster_LNP Lipid Nanoparticle (LNP) Core Components cluster_Function Primary Functions Ionizable_Lipid Ionizable Lipid (e.g., ALC-0315) Nucleic_Acid Nucleic Acid (e.g., mRNA) Ionizable_Lipid->Nucleic_Acid Encapsulation Encapsulation Payload Protection & Endosomal Escape Ionizable_Lipid->Encapsulation Helper_Lipid Helper Lipid (e.g., DSPC) Structure Structural Integrity Helper_Lipid->Structure Cholesterol Cholesterol Cholesterol->Structure ALC0159 This compound (PEGylated Lipid) Stability Stability & Stealth ALC0159->Stability LNP_Production_Workflow cluster_Preparation Phase Preparation cluster_Production LNP Formation cluster_Processing Downstream Processing Aqueous_Phase Aqueous Phase (mRNA in Acetate Buffer, pH 5.0) Microfluidic_Mixing Microfluidic Mixing (Rapid Nanoprecipitation) Aqueous_Phase->Microfluidic_Mixing Organic_Phase Organic Phase (Lipid Mix including this compound in Ethanol) Organic_Phase->Microfluidic_Mixing LNP_Dispersion LNP Dispersion in Ethanol/Buffer Mixture Microfluidic_Mixing->LNP_Dispersion Dialysis Dialysis vs. PBS (pH 7.4) (Ethanol Removal & Buffer Exchange) LNP_Dispersion->Dialysis Sterile_Filtration Sterile Filtration (0.2 µm) Dialysis->Sterile_Filtration Final_LNP Final LNP Formulation Sterile_Filtration->Final_LNP Signaling_Pathway_Concept cluster_Immune Immune System Interaction LNP LNP with this compound Surface Bloodstream Systemic Circulation (Bloodstream) LNP->Bloodstream Administration Target_Cell Target Cell Bloodstream->Target_Cell Circulation & Targeting Phagocyte Mononuclear Phagocyte System Bloodstream->Phagocyte Reduced Uptake ('Stealth' Effect) Endocytosis Endocytosis Target_Cell->Endocytosis Cellular Uptake Endosome Endosome Endocytosis->Endosome mRNA_Release mRNA Release (Endosomal Escape) Endosome->mRNA_Release Translation Protein Translation mRNA_Release->Translation

References

ALC-0159 in Therapeutic Delivery: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of ALC-0159, a PEGylated lipid, in therapeutic applications beyond its well-known role in mRNA vaccines. These notes cover its use in the delivery of small interfering RNA (siRNA), CRISPR-Cas9 gene editing components, and other oligonucleotides.

This compound, a polyethylene glycol (PEG)-lipid conjugate, is a critical component in the formation of lipid nanoparticles (LNPs), enhancing their stability, circulation time, and bioavailability.[1][2] While its function in mRNA vaccines is prominent, its utility extends to the delivery of a wide range of nucleic acid-based therapeutics, offering promising avenues for gene therapy and cancer treatment.[3][] By forming a hydrophilic shield, this compound reduces immune recognition, enabling the LNP to reach its target tissue.[2]

Application 1: siRNA Delivery for Gene Silencing

Lipid nanoparticles incorporating this compound are an effective vehicle for the systemic delivery of siRNA to silence target genes. The PEGylated surface of the LNPs prevents aggregation and opsonization, allowing for longer circulation times and accumulation in target tissues, such as the liver and tumors.[1][5]

Quantitative Data Summary:

The following table summarizes typical physicochemical characteristics of this compound-containing LNPs formulated for siRNA delivery.

ParameterTypical ValueReference
Particle Size (Z-average) 80 - 150 nm[6]
Polydispersity Index (PDI) < 0.2[6]
Zeta Potential Near-neutral (-10 to +10 mV)[6]
Encapsulation Efficiency > 85%[7]
Experimental Protocol: LNP Formulation for siRNA Delivery via Microfluidic Mixing

This protocol describes the preparation of siRNA-loaded LNPs using a microfluidic mixing device.

Materials:

  • This compound

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • siRNA targeting the gene of interest

  • Ethanol (RNase-free)

  • Citrate buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS, RNase-free)

  • Microfluidic mixing device and cartridges

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, ionizable lipid, DSPC, and cholesterol in ethanol at a specific molar ratio (e.g., 1.5:50:10:38.5). The total lipid concentration should be between 10-25 mg/mL.

  • Prepare siRNA Solution: Dissolve the siRNA in citrate buffer at a concentration that will achieve the desired lipid-to-siRNA weight ratio (e.g., 10:1 to 20:1).

  • Microfluidic Mixing:

    • Set the total flow rate and flow rate ratio on the microfluidic device. A common starting point is a total flow rate of 12 mL/min and an aqueous-to-ethanolic flow rate ratio of 3:1.

    • Load the lipid solution and the siRNA solution into separate syringes and mount them on the syringe pumps of the device.

    • Initiate the flow to mix the two solutions in the microfluidic cartridge, resulting in the self-assembly of siRNA-loaded LNPs.

  • Purification:

    • Collect the LNP solution.

    • Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated siRNA. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Characterization:

    • Measure the particle size, PDI, and zeta potential using dynamic light scattering (DLS).

    • Determine the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

LNP_siRNA_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization Lipid_Stock Prepare Lipid Stock (this compound, Ionizable Lipid, DSPC, Cholesterol in Ethanol) Microfluidics Microfluidic Mixing Lipid_Stock->Microfluidics siRNA_Solution Prepare siRNA Solution (in Citrate Buffer) siRNA_Solution->Microfluidics Dialysis Dialysis vs. PBS Microfluidics->Dialysis Characterization Characterization (Size, PDI, Zeta, Encapsulation) Dialysis->Characterization

Experimental workflow for siRNA-LNP formulation.

Application 2: CRISPR-Cas9 Delivery for Gene Editing

This compound-containing LNPs can be utilized to deliver the components of the CRISPR-Cas9 system, such as Cas9 mRNA and single-guide RNA (sgRNA), for in vivo or ex vivo gene editing.[3] This approach offers a non-viral method for gene therapy with the potential for transient expression of the editing machinery, which can reduce off-target effects.

Quantitative Data Summary:

The following table presents representative data for the characterization of LNPs formulated with CRISPR-Cas9 components.

ParameterTypical ValueReference
Particle Size (Z-average) 90 - 160 nm[6]
Polydispersity Index (PDI) < 0.3[6]
Zeta Potential -3 to +10 mV[6]
Encapsulation Efficiency (Nucleic Acid) > 80%[7]
Experimental Protocol: LNP Formulation for CRISPR-Cas9 Delivery

This protocol outlines the formulation of LNPs co-encapsulating Cas9 mRNA and sgRNA.

Materials:

  • This compound

  • Ionizable lipid (e.g., SM-102)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • Cas9 mRNA

  • sgRNA

  • Ethanol (RNase-free)

  • Citrate buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS, RNase-free)

  • Microfluidic mixing device and cartridges

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, ionizable lipid, DSPC, and cholesterol in ethanol at a desired molar ratio.

  • Prepare Nucleic Acid Solution: Co-dissolve Cas9 mRNA and sgRNA in citrate buffer. The ratio of Cas9 mRNA to sgRNA may need to be optimized for efficient editing.

  • Microfluidic Mixing:

    • Set the appropriate flow rates on the microfluidic device.

    • Mix the lipid and nucleic acid solutions to form LNPs.

  • Purification:

    • Dialyze the collected LNP solution against PBS (pH 7.4) to remove ethanol and unencapsulated components.

  • Characterization:

    • Measure particle size, PDI, and zeta potential.

    • Quantify the encapsulation efficiency of both Cas9 mRNA and sgRNA.

  • In Vitro Validation:

    • Treat target cells with the formulated LNPs.

    • After a suitable incubation period (e.g., 48-72 hours), lyse the cells and extract genomic DNA.

    • Use a mismatch cleavage assay (e.g., T7 endonuclease I assay) or next-generation sequencing to assess the gene editing efficiency.

Intracellular_Delivery cluster_cellular_uptake Cellular Uptake cluster_endosomal_escape Endosomal Escape cluster_action Mechanism of Action LNP This compound LNP (siRNA/CRISPR) Endosome Endosome LNP->Endosome Endocytosis Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Endosome->Cytoplasm Release of Nucleic Acids RISC RISC Complex Cytoplasm->RISC siRNA loading Ribosome Ribosome Cytoplasm->Ribosome Cas9 mRNA Translation Nucleus Nucleus Gene_Editing Gene Editing Nucleus->Gene_Editing Target DNA Cleavage mRNA_Degradation Gene Silencing RISC->mRNA_Degradation Target mRNA Cleavage Cas9_Protein Cas9 Protein Ribosome->Cas9_Protein Cas9 Protein RNP_Complex Cas9-sgRNA RNP Cas9_Protein->RNP_Complex Complex with sgRNA RNP_Complex->Nucleus Nuclear Import

LNP-mediated intracellular delivery and action.

Application 3: Delivery of Other Oligonucleotides and Small Molecule Drugs

The versatility of this compound-containing LNPs extends to the delivery of other therapeutic molecules, including antisense oligonucleotides and small molecule drugs.[3] The PEGylated nature of this compound helps to improve the solubility and stability of hydrophobic drugs, potentially enhancing their therapeutic index.[]

Experimental Considerations:
  • Lipid Composition: The molar ratio of the lipid components, including this compound, may need to be optimized depending on the physicochemical properties of the encapsulated therapeutic.

  • Drug Loading: The efficiency of drug loading will depend on the interactions between the drug and the lipid core of the LNP.

  • Release Kinetics: The release profile of the encapsulated drug can be modulated by altering the lipid composition.

Further research and development in these areas will continue to expand the therapeutic applications of this compound-formulated lipid nanoparticles.

References

Troubleshooting & Optimization

Troubleshooting aggregation issues in ALC-0159 LNP formulations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ALC-0159 lipid nanoparticle (LNP) formulations. Our aim is to help you identify and resolve common issues, particularly aggregation, that may arise during your experiments.

Troubleshooting Guide: Aggregation Issues

Aggregation of lipid nanoparticles is a common challenge that can impact formulation stability, efficacy, and safety. Below are answers to specific issues you might encounter.

Question: My this compound LNP formulation shows a sudden increase in particle size and polydispersity index (PDI) after formulation. What are the potential causes and how can I fix it?

Answer: An unexpected increase in LNP size and PDI post-formulation often points to colloidal instability and aggregation. Several factors related to the formulation and process can contribute to this issue.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Recommended Analytical Techniques
Suboptimal Lipid Ratios The molar ratio of the four lipid components (ionizable lipid, DSPC, cholesterol, and this compound) is critical for LNP stability.[1] Review your formulation and ensure the lipid ratios are within the established range for stable LNP formation. A common starting point for similar LNP formulations is a molar ratio of approximately 50:10:38.5:1.5 (e.g., ALC-0315:DSPC:Cholesterol:this compound).[1]Dynamic Light Scattering (DLS) to monitor particle size and PDI.
Inadequate Mixing during Formulation Inefficient mixing of the lipid-ethanol and aqueous phases can lead to localized high concentrations of lipids, promoting aggregation. If using a microfluidic system, ensure the total flow rate (TFR) and flow rate ratio (FRR) are optimized.[2][3] For manual methods like pipette mixing, ensure rapid and consistent mixing.[4]DLS to assess the impact of mixing parameters on LNP characteristics.[5]
Incorrect pH of Buffers The pH of the aqueous buffer during formulation and the final storage buffer is crucial. The ionizable lipid requires an acidic pH (typically pH 3-5) to become protonated and efficiently encapsulate the nucleic acid cargo.[5] The final formulation should be in a neutral buffer (e.g., PBS pH 7.4) for stability.[5] Verify the pH of all your buffers.pH meter, DLS, and Zeta Potential measurement.[5][]
High Ionic Strength of Buffers High salt concentrations in the formulation buffer can screen the surface charge of the LNPs, reducing electrostatic repulsion and leading to aggregation. If possible, use buffers with lower ionic strength during formulation.DLS and Zeta Potential measurement to evaluate the effect of ionic strength.[]

Troubleshooting Workflow for Post-Formulation Aggregation

G start Increased Size/PDI Observed check_lipids Verify Lipid Ratios start->check_lipids check_mixing Review Mixing Parameters (TFR, FRR) start->check_mixing check_ph Confirm Buffer pH start->check_ph check_ionic_strength Assess Buffer Ionic Strength start->check_ionic_strength optimize_lipids Adjust Lipid Molar Ratios check_lipids->optimize_lipids optimize_mixing Optimize Mixing (e.g., Increase TFR) check_mixing->optimize_mixing adjust_ph Correct Buffer pH check_ph->adjust_ph adjust_buffer Use Lower Ionic Strength Buffer check_ionic_strength->adjust_buffer remeasure Re-formulate and Measure Size/PDI optimize_lipids->remeasure optimize_mixing->remeasure adjust_ph->remeasure adjust_buffer->remeasure

Fig. 1: Troubleshooting steps for immediate post-formulation aggregation.

Question: My this compound LNP formulation is stable initially but aggregates after one or more freeze-thaw cycles. How can I prevent this?

Answer: Aggregation during freeze-thaw cycles is a common problem caused by the mechanical stress of ice crystal formation and changes in solute concentration as the sample freezes.[7][8]

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps Recommended Analytical Techniques
Lack of Cryoprotectants Cryoprotectants are essential to protect LNPs during freezing.[8] Sugars like sucrose and trehalose are commonly used to create a glassy matrix that prevents ice crystal formation and stabilizes the LNP structure.[9][7] Add a cryoprotectant (e.g., 5-10% w/v sucrose or trehalose) to your LNP formulation before freezing.[7][10]DLS to compare the size and PDI of LNPs with and without cryoprotectants after freeze-thaw cycles.[7]
Inappropriate Freezing/Thawing Rate Slow freezing can lead to the formation of large ice crystals that can damage the LNPs. Rapid freezing (flash-freezing) in liquid nitrogen is often preferred.[11] Similarly, the thawing rate can also impact stability. A controlled thawing process is recommended.[8]DLS and Cryo-Transmission Electron Microscopy (Cryo-TEM) to visualize the morphology of LNPs after different freezing and thawing protocols.[11][12]
Buffer Composition Certain buffers, like phosphate-buffered saline (PBS), can experience significant pH shifts upon freezing, which can induce aggregation.[9] Consider using alternative buffers that are less prone to pH changes during freezing, such as Tris-based buffers.[10]pH measurement of the buffer pre- and post-freeze-thaw, and DLS to assess LNP stability in different buffers.[9]

Experimental Workflow for Freeze-Thaw Stability Study

G start Prepare LNP Formulation split Divide into Aliquots start->split control Control (No Freeze-Thaw) split->control no_cryo No Cryoprotectant split->no_cryo with_cryo With Cryoprotectant (e.g., Sucrose) split->with_cryo analyze Analyze all Aliquots control->analyze freeze Freeze (-80°C) no_cryo->freeze with_cryo->freeze thaw Thaw (Room Temp) freeze->thaw freeze->thaw repeat Repeat Cycle (e.g., 3x) thaw->repeat thaw->repeat repeat->analyze repeat->analyze dls DLS (Size, PDI) analyze->dls cryotem Cryo-TEM (Morphology) analyze->cryotem

Fig. 2: Workflow for assessing freeze-thaw stability of LNPs.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in preventing LNP aggregation?

A1: this compound is a PEGylated lipid. The polyethylene glycol (PEG) moiety forms a hydrophilic layer on the surface of the LNP, which provides a steric barrier.[13] This barrier prevents close contact and subsequent fusion or aggregation of individual nanoparticles, thus enhancing the colloidal stability of the formulation.[14]

Q2: How does the concentration of this compound affect LNP stability?

A2: The concentration of the PEGylated lipid is a critical parameter. While a sufficient concentration is needed for stability, an excessively high concentration can sometimes lead to issues like reduced cellular uptake.[15] The optimal concentration is typically determined empirically for each specific formulation and therapeutic application. Generally, PEG-lipid concentrations are kept low, often between 0.1% and 5% of the total lipid molar content.[15] Higher concentrations of PEG-lipids can help stabilize particles and reduce aggregation, often resulting in smaller, more uniform LNPs.[16]

Q3: What analytical techniques are essential for monitoring LNP aggregation?

A3: A combination of techniques is recommended for a comprehensive assessment of LNP aggregation:

  • Dynamic Light Scattering (DLS): This is the most common technique for measuring the hydrodynamic diameter (size) and polydispersity index (PDI) of LNPs in solution.[5][17] An increase in the Z-average size and/or PDI is a strong indicator of aggregation.

  • Size Exclusion Chromatography (SEC): SEC separates particles based on their size and can be used to detect and quantify aggregates.[18][19] When coupled with detectors like multi-angle light scattering (MALS), it can provide detailed information about the size distribution and molecular weight of different species in the sample.[20]

  • Cryo-Transmission Electron Microscopy (Cryo-TEM): Cryo-TEM allows for the direct visualization of individual LNPs and aggregates in their native, vitrified state.[11][12] This technique provides valuable information on the morphology of the aggregates.

  • Zeta Potential Measurement: This technique measures the surface charge of the LNPs.[][21] A sufficiently high positive or negative zeta potential can indicate good electrostatic stability, which helps prevent aggregation.

Q4: Can storage temperature affect the stability of my this compound LNP formulation?

A4: Yes, storage temperature is a critical factor. Generally, storing LNP formulations at refrigerated (2-8°C) or frozen (-20°C to -80°C) temperatures is recommended to maintain stability and prevent degradation.[7] However, as discussed, freezing can introduce its own challenges, necessitating the use of cryoprotectants.[7] Long-term storage at room temperature is generally not recommended as it can lead to particle aggregation and degradation of the encapsulated payload.[5]

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for LNP Size and PDI Measurement

Objective: To measure the hydrodynamic diameter and polydispersity index of this compound LNP formulations to assess for aggregation.

Materials:

  • This compound LNP formulation

  • Appropriate aqueous buffer (e.g., 1X PBS, pH 7.4)[17]

  • DLS instrument (e.g., Malvern Zetasizer)[5]

  • Low-volume disposable cuvettes[17]

Procedure:

  • Sample Preparation:

    • Allow the LNP formulation to equilibrate to room temperature if stored at a different temperature.

    • Gently mix the LNP suspension by inverting the vial a few times. Avoid vigorous vortexing, which can induce aggregation.

    • Dilute the LNP sample in the filtered aqueous buffer to a suitable concentration for DLS measurement. A 100-fold dilution is a common starting point, but the optimal dilution should be determined to achieve a count rate within the instrument's recommended range.[5][22]

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions.

    • Select the appropriate measurement parameters in the software, including the dispersant (e.g., water), temperature, and measurement angle.

  • Measurement:

    • Pipette the diluted LNP sample into a clean cuvette.[17]

    • Wipe the outside of the cuvette and place it in the instrument's sample holder.

    • Allow the sample to equilibrate to the set temperature within the instrument (typically 2-5 minutes).

    • Perform the DLS measurement. It is recommended to perform at least three replicate measurements for each sample.

  • Data Analysis:

    • Analyze the data to obtain the Z-average diameter and the polydispersity index (PDI).

    • Examine the size distribution plot for the presence of multiple peaks, which can indicate aggregation.

Protocol 2: Zeta Potential Measurement

Objective: To measure the surface charge of this compound LNPs as an indicator of colloidal stability.

Materials:

  • This compound LNP formulation

  • Diluted aqueous buffer (e.g., 0.1X PBS)[23]

  • Zeta potential analyzer with appropriate folded capillary cells[21]

  • Syringe for sample injection

Procedure:

  • Sample Preparation:

    • Dilute the LNP formulation in a low ionic strength buffer, such as 0.1X PBS. High ionic strength buffers can compress the electrical double layer and lead to an underestimation of the true zeta potential.[23]

  • Instrument Setup:

    • Set up the instrument according to the manufacturer's protocol.

    • Rinse the folded capillary cell with the diluted buffer before introducing the sample.

  • Measurement:

    • Carefully inject the diluted LNP sample into the cell, ensuring no air bubbles are trapped.

    • Place the cell in the instrument and perform the measurement. The instrument applies an electric field and measures the velocity of the particles, from which the zeta potential is calculated.[21]

  • Data Analysis:

    • Record the mean zeta potential and the zeta deviation. A higher absolute zeta potential (e.g., > |15| mV) generally suggests better electrostatic stability.

Protocol 3: Size Exclusion Chromatography (SEC) for Aggregate Quantification

Objective: To separate and quantify aggregates in an this compound LNP formulation.

Materials:

  • This compound LNP formulation

  • HPLC or UPLC system with UV and/or MALS detectors[18][20]

  • SEC column suitable for large molecules/nanoparticles (e.g., wide-pore silica-based columns)[18]

  • Mobile phase (e.g., PBS, pH 7.4)[24]

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Injection:

    • Inject a defined volume of the LNP formulation onto the column.

  • Chromatographic Separation:

    • The separation occurs based on size, with larger particles (aggregates) eluting before smaller, individual LNPs.[25]

  • Detection and Analysis:

    • Monitor the elution profile using the UV detector (at a wavelength where the cargo or lipids absorb) and/or the MALS detector.

    • Integrate the peak areas corresponding to the aggregates and the main LNP peak to determine the relative percentage of aggregates in the formulation.

Logical Relationship of Analytical Techniques for Aggregation Analysis

G start Suspicion of Aggregation dls DLS Analysis start->dls zeta Zeta Potential Measurement start->zeta size_pdi Increased Size/PDI? dls->size_pdi sec SEC-MALS Analysis quantify Quantify Aggregates sec->quantify cryotem Cryo-TEM Imaging visualize Visualize Morphology cryotem->visualize stability Assess Electrostatic Stability zeta->stability size_pdi->sec Yes size_pdi->cryotem Yes

Fig. 3: Interplay of analytical techniques for LNP aggregation assessment.

References

Technical Support Center: Optimizing ALC-0159 Molar Ratio in Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the molar ratio of ALC-0159 in lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in lipid nanoparticles?

This compound is a PEGylated lipid, meaning it is a lipid molecule attached to a polyethylene glycol (PEG) chain.[1][2][3][4][5] Its primary roles in LNP formulations are to:

  • Stabilize the nanoparticle: The PEG chains form a hydrophilic shield on the surface of the LNP, preventing aggregation and increasing colloidal stability.[6][7]

  • Prolong circulation time: This "stealth" layer reduces recognition and clearance by the immune system, thereby increasing the circulation half-life of the LNPs in vivo.[1][6]

  • Control particle size: The inclusion of PEGylated lipids during formulation influences the final size of the nanoparticles.

Q2: What is a typical molar ratio for this compound in an LNP formulation?

The optimal molar ratio of this compound can vary depending on the specific application (in vitro vs. in vivo), the other lipid components, and the encapsulated cargo. However, a general range is typically between 0.5 mol% and 5 mol% of the total lipid composition. For example, the Pfizer-BioNTech COVID-19 vaccine, BNT162b2, utilizes a molar ratio of 1.6% this compound.[7][8]

Q3: How does the molar ratio of this compound affect transfection efficiency?

The relationship between the this compound molar ratio and transfection efficiency is often described as "bell-shaped".[2][4][9]

  • Too low: Insufficient PEGylation can lead to larger, less stable particles that may aggregate and have poor circulation, resulting in lower transfection efficiency.[1][10]

  • Too high: An excessive amount of PEG on the LNP surface can create a steric hindrance, impeding the interaction of the LNP with target cells and hindering endosomal escape, which ultimately reduces cellular uptake and transfection efficiency.[10][11]

Q4: Is the optimal this compound molar ratio the same for in vitro and in vivo experiments?

Not necessarily. Research suggests that the optimal molar ratio can differ between in vitro and in vivo applications.[2][4][9]

  • In vitro optimization: Often favors a lower molar percentage of this compound (e.g., around 1.5%) to maximize cellular uptake and transfection in a controlled environment.[2][4]

  • In vivo optimization: May require a higher molar percentage of this compound (e.g., up to 5%) to enhance stability and prolong circulation time, allowing the LNPs to reach their target tissues.[2][4][9]

Troubleshooting Guide

Observed Problem Potential Cause Related to this compound Molar Ratio Suggested Solution
Increased Particle Size and Polydispersity Index (PDI) Too Low: Insufficient this compound may not provide enough steric shielding to prevent particle aggregation during formulation and storage.[1][10]Gradually increase the molar ratio of this compound in increments (e.g., 0.5 mol%) and monitor the effect on particle size and PDI using Dynamic Light Scattering (DLS).
Low mRNA Encapsulation Efficiency Too High: An excess of the bulky PEGylated lipid can interfere with the self-assembly process and the electrostatic interactions between the ionizable lipid and the mRNA, leading to inefficient encapsulation.[3]Decrease the molar ratio of this compound. A molar content exceeding 3.0% has been shown to significantly reduce encapsulation efficiency in some systems.[3]
Low Transfection Efficiency in vitro Too High: A dense PEG shield can inhibit cellular uptake and endosomal escape, reducing the delivery of the mRNA payload into the cytoplasm.[10][11]Systematically decrease the this compound molar ratio. Studies have shown that for in vitro applications, a molar percentage of around 1.5% can be optimal.[2][4]
Low Transfection Efficiency in vivo Too Low: LNPs may be rapidly cleared from circulation before reaching the target tissue due to insufficient PEG shielding.Increase the molar ratio of this compound to improve circulation half-life. An optimal in vivo concentration might be found around 5% in some formulations.[2][4][9]
Too High: Similar to in vitro, excessive PEGylation can reduce cellular uptake at the target site.If increasing the molar ratio does not improve or worsens in vivo efficacy, it may be necessary to find a balance. Consider a systematic evaluation of a range of molar ratios (e.g., 1.5%, 3%, 5%).
Batch-to-Batch Variability Inconsistent mixing or inaccurate lipid stock concentrations can lead to variations in the final this compound molar ratio.Ensure precise preparation of lipid stock solutions and utilize a controlled and reproducible mixing method, such as microfluidics, for LNP formulation.[7][12]

Data Presentation

Table 1: Effect of PEGylated Lipid Molar Ratio on LNP Physicochemical Properties

PEG-Lipid (DMG-PEG2000) Molar Ratio (%) Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%)
0.1~120~0.20~ -5~95
0.5~100~0.15~ -7~96
1.5~85~0.12~ -10~97
5.0~75~0.10~ -15~94
10.0~70~0.10~ -20~85

Note: Data is illustrative and compiled from trends reported in the literature. Actual values will vary depending on the specific lipid composition, cargo, and formulation method.

Table 2: Influence of PEGylated Lipid Molar Ratio on Transfection Efficiency

PEG-Lipid (DMG-PEG2000) Molar Ratio (%) Relative in vitro Transfection Efficiency Relative in vivo Transfection Efficiency (e.g., Liver)
0.5ModerateLow
1.5HighModerate
3.0Moderate-HighModerate-High
5.0ModerateHigh
10.0LowLow

Note: This table illustrates the general "bell-shaped" trend observed for PEGylated lipid optimization. The optimal percentages can vary.[2][4][9]

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidics

This protocol describes a general method for formulating LNPs containing this compound using a microfluidic mixing device.

1. Preparation of Lipid Stock Solutions:

  • Dissolve the ionizable lipid (e.g., ALC-0315), DSPC, cholesterol, and this compound in absolute ethanol to create individual stock solutions of known concentrations (e.g., 10 mg/mL).
  • Store stock solutions appropriately (e.g., at -20°C).

2. Preparation of the Lipid Mixture (Organic Phase):

  • In an appropriate vial, combine the lipid stock solutions to achieve the desired molar ratio. For example, for a molar ratio of ALC-0315:DSPC:Cholesterol:this compound of 46.3:9.4:42.7:1.6, mix the corresponding volumes of each stock solution.[7][13]
  • Ensure the final mixture is clear and fully dissolved.

3. Preparation of the Aqueous Phase:

  • Dilute the mRNA cargo in an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0-5.0). The acidic pH ensures the ionizable lipid is protonated for efficient encapsulation.

4. Microfluidic Mixing:

  • Set up the microfluidic mixing system (e.g., NanoAssemblr) according to the manufacturer's instructions.
  • Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.
  • Set the desired flow rate ratio (FRR) and total flow rate (TFR). A typical FRR of aqueous to organic phase is 3:1.[7]
  • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids into LNPs, encapsulating the mRNA.

5. Downstream Processing:

  • Dialyze the resulting LNP solution against a suitable buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.
  • Sterile filter the final LNP formulation through a 0.22 µm filter.
  • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LNPs.
  • Dilute the LNP sample in an appropriate buffer (e.g., PBS) to a suitable concentration for measurement.
  • Perform the measurement according to the instrument's protocol.

2. Zeta Potential Measurement:

  • Use Laser Doppler Velocimetry, often integrated into DLS instruments, to measure the surface charge of the LNPs.
  • Dilute the sample in a low-salt buffer to ensure accurate measurement.

3. Encapsulation Efficiency Quantification:

  • Use a fluorescent dye that binds to nucleic acids (e.g., RiboGreen).
  • Measure the fluorescence of the intact LNP sample (representing unencapsulated mRNA).
  • Add a surfactant (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.
  • Measure the total fluorescence after disruption.
  • Calculate the encapsulation efficiency using the following formula: EE (%) = (Total Fluorescence - Fluorescence of intact LNPs) / Total Fluorescence * 100[7]

Visualizations

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase LipidStocks Lipid Stocks in Ethanol (ALC-0315, DSPC, Cholesterol, this compound) LipidMix Lipid Mixture LipidStocks->LipidMix Combine at desired molar ratio Microfluidic Microfluidic Mixing LipidMix->Microfluidic mRNA mRNA mRNA_Solution mRNA Solution mRNA->mRNA_Solution Buffer Acidic Buffer (pH 4-5) Buffer->mRNA_Solution mRNA_Solution->Microfluidic Dialysis Dialysis (vs. PBS, pH 7.4) Microfluidic->Dialysis Filter Sterile Filtration Dialysis->Filter Final_LNP Final LNP Formulation Filter->Final_LNP Characterization Characterization (Size, PDI, Zeta, EE%) Final_LNP->Characterization

Caption: Workflow for LNP formulation and characterization.

Troubleshooting_Logic Start Start Optimization Problem Problem Identified? (e.g., High PDI, Low EE%, Low Efficacy) Start->Problem HighPDI High PDI / Aggregation Problem->HighPDI Yes LowEE Low Encapsulation Efficiency Problem->LowEE Yes LowEfficacy Low Transfection Efficacy Problem->LowEfficacy Yes End Optimized Formulation Problem->End No IncreaseALC Increase this compound mol% HighPDI->IncreaseALC DecreaseALC Decrease this compound mol% LowEE->DecreaseALC LowEfficacy->IncreaseALC If in vivo clearance is suspected LowEfficacy->DecreaseALC If in vitro or too high in vivo ReEvaluate Re-formulate & Characterize IncreaseALC->ReEvaluate DecreaseALC->ReEvaluate ReEvaluate->Problem

Caption: Troubleshooting logic for optimizing this compound molar ratio.

References

Potential for ALC-0159 to cause allergic reactions or anaphylaxis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for ALC-0159 to cause allergic reactions or anaphylaxis. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during pre-clinical and clinical research involving this compound-containing lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in LNP formulations?

This compound is a PEGylated lipid, specifically 2-[(polyethylene glycol)-2000]-N,N-ditetradecylacetamide.[1][2] In lipid nanoparticle (LNP) formulations, such as those used for mRNA vaccines, this compound is incorporated to provide a steric barrier on the surface of the nanoparticles.[1][3] This polyethylene glycol (PEG) layer helps to stabilize the LNPs, prevent aggregation, and increase their circulation time in the body by reducing clearance by the mononuclear phagocyte system.[4][5]

Q2: What is the primary concern regarding this compound and allergic reactions?

The primary concern is the potential for the polyethylene glycol (PEG) moiety of this compound to induce hypersensitivity reactions, including, in rare cases, anaphylaxis.[1][6][7][8] These reactions are thought to be a major contributor to the allergic responses observed with some LNP-based therapeutics.

Q3: What are the proposed mechanisms for this compound-induced allergic reactions?

There are two main proposed mechanisms for hypersensitivity reactions related to PEGylated lipids like this compound:

  • IgE-mediated Allergic Reaction: Some individuals may have pre-existing IgE antibodies that can recognize and bind to the PEG moiety.[9] Upon exposure to this compound-containing LNPs, cross-linking of these IgE antibodies on the surface of mast cells and basophils can trigger their degranulation and the release of inflammatory mediators like histamine, leading to an allergic reaction.[6][9]

  • Complement Activation-Related Pseudoallergy (CARPA): This is a non-IgE-mediated hypersensitivity reaction.[6][7] Pre-existing anti-PEG IgM and IgG antibodies can bind to the PEG on the LNP surface, leading to the activation of the complement system.[4][10][11] The activation of the complement cascade, particularly the classical and alternative pathways, results in the production of anaphylatoxins (C3a, C4a, C5a) that can directly trigger mast cell degranulation and cause symptoms similar to an allergic reaction.[10][12][13]

Q4: How common are allergic reactions to this compound-containing formulations?

Allergic reactions to LNP-based vaccines containing this compound or similar PEGylated lipids are considered rare.[7][13] The table below summarizes the reported incidence of anaphylaxis from post-market surveillance of the Pfizer-BioNTech COVID-19 vaccine, which contains this compound.

Troubleshooting Guide

Issue: Unexpected immune response or signs of hypersensitivity in animal models during pre-clinical studies.

Possible Cause: Pre-existing anti-PEG antibodies in the animal subjects.

Troubleshooting Steps:

  • Screen for Anti-PEG Antibodies: Before initiating in-vivo studies, screen animal serum for the presence of anti-PEG IgM and IgG antibodies using an ELISA-based assay.

  • Select Appropriate Animal Models: If high titers of anti-PEG antibodies are detected, consider using animals that have not been previously exposed to PEGylated compounds.

  • Monitor for Complement Activation: In a subset of animals, collect serum samples post-administration to measure markers of complement activation, such as C3a, C5a, and the soluble terminal complement complex (sC5b-9).

  • Histopathological Analysis: Perform histopathological analysis of injection sites and major organs to look for signs of inflammation and immune cell infiltration.

Issue: Variability in the immunogenicity of different LNP batches.

Possible Cause: Differences in the physicochemical properties of the LNP batches.

Troubleshooting Steps:

  • Characterize LNP Batches Thoroughly: Ensure consistent characterization of each LNP batch for size, polydispersity index (PDI), zeta potential, and PEG density on the surface. Batch-to-batch variations in these parameters could potentially influence allergic reactions.[1]

  • In Vitro Screening: Use in vitro assays, such as a complement activation assay with human serum or a basophil activation test (BAT) using blood from PEG-sensitized individuals, to screen LNP batches for their potential to induce an immune response before in-vivo use.

Quantitative Data Summary

The following table presents a summary of the reported incidence of anaphylaxis after the administration of the Pfizer-BioNTech COVID-19 vaccine, which contains this compound.

VaccineActive ComponentPEGylated LipidReported Anaphylaxis Rate (per million doses)Reference
Pfizer-BioNTechTozinameran (mRNA)This compound 4.7 - 5.0[5][7][13]
ModernaElasomeran (mRNA)DMG-PEG 20002.5[5]

Experimental Protocols

1. Detection of Anti-PEG Antibodies (ELISA)

This protocol outlines a general procedure for detecting anti-PEG IgM and IgG antibodies in serum samples.

  • Materials: 96-well ELISA plates, PEG-biotin conjugate, streptavidin-horseradish peroxidase (HRP), TMB substrate, stop solution, serum samples (test and control), wash buffer (PBS with 0.05% Tween-20), blocking buffer (e.g., 1% BSA in PBS).

  • Methodology:

    • Coat the ELISA plate with a capture antibody or antigen, or directly with the PEG-biotin conjugate.

    • Block non-specific binding sites with blocking buffer.

    • Add diluted serum samples to the wells and incubate.

    • Wash the wells to remove unbound antibodies.

    • Add HRP-conjugated anti-human IgM or IgG detection antibody and incubate.

    • Wash the wells.

    • Add TMB substrate and incubate until color develops.

    • Stop the reaction with a stop solution.

    • Read the absorbance at 450 nm using a plate reader.

2. In Vitro Complement Activation Assay

This protocol provides a general method for assessing the potential of this compound-containing LNPs to activate the complement system.

  • Materials: this compound-containing LNPs, normal human serum (as a source of complement), positive control (e.g., zymosan), negative control (buffer), EDTA (to chelate Ca2+ and inhibit complement), microplate reader, commercial ELISA kits for C3a, C5a, or sC5b-9.

  • Methodology:

    • Incubate the LNPs with normal human serum at 37°C for a defined period (e.g., 30-60 minutes).

    • Include positive and negative controls in parallel.

    • Stop the reaction by adding EDTA.

    • Centrifuge the samples to pellet the LNPs.

    • Collect the supernatant.

    • Measure the levels of C3a, C5a, or sC5b-9 in the supernatant using the respective commercial ELISA kits according to the manufacturer's instructions.

Visualizations

IgE_Mediated_Allergic_Reaction cluster_mast_cell Mast Cell / Basophil MastCell Mast Cell / Basophil Mediators Histamine, Cytokines, Leukotrienes MastCell->Mediators Degranulation & Release of FcεRI FcεRI Receptor IgE Anti-PEG IgE IgE->FcεRI Binds to Allergic_Symptoms Allergic Symptoms (Urticaria, Angioedema, Anaphylaxis) Mediators->Allergic_Symptoms Leads to ALC_0159_LNP This compound LNP (with PEG) ALC_0159_LNP->IgE Binds to

Caption: IgE-mediated allergic reaction to this compound containing LNPs.

Complement_Activation_Pathway cluster_complement Complement System C1q C1q Classical_Pathway Classical Pathway C1q->Classical_Pathway Activates C3_Convertase C3 Convertase Classical_Pathway->C3_Convertase Forms Alternative_Pathway Alternative Pathway (Amplification Loop) Alternative_Pathway->C3_Convertase Amplifies C3a C3a C3_Convertase->C3a Cleaves C3 into C5_Convertase C5 Convertase C3_Convertase->C5_Convertase Leads to Mast_Cell_Degranulation Mast Cell Degranulation C3a->Mast_Cell_Degranulation Induces C5a C5a C5_Convertase->C5a Cleaves C5 into C5a->Mast_Cell_Degranulation Induces Anti_PEG_Ab Anti-PEG IgM/IgG Anti_PEG_Ab->C1q Recruits ALC_0159_LNP This compound LNP (with PEG) ALC_0159_LNP->Anti_PEG_Ab Binds Pseudoallergic_Symptoms Pseudoallergic Symptoms Mast_Cell_Degranulation->Pseudoallergic_Symptoms Causes

Caption: Complement activation-related pseudoallergy (CARPA) pathway.

References

Technical Support Center: Optimizing LNP Encapsulation Efficiency with ALC-0159

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the encapsulation efficiency of lipid nanoparticles (LNPs) utilizing ALC-0159.

Troubleshooting Guide

This guide addresses common issues encountered during LNP formulation that can lead to suboptimal encapsulation efficiency.

Q1: Why is my encapsulation efficiency (EE%) consistently below the desired range (e.g., >90%)?

Low encapsulation efficiency is a frequent challenge. The following steps provide a systematic approach to identify and resolve the root cause.

Step 1: Verify Critical Material and Formulation Parameters

Ensure the foundational components of your formulation are optimal.

  • Lipid Quality and Ratios: The quality and molar ratios of your lipids are paramount.[1][2] this compound, as a PEGylated lipid, plays a crucial role in controlling nanoparticle size and stability.[3][4] However, its percentage in the formulation is critical; typically, it is used in low molar percentages (<2 mol%).[5] The ratio of the ionizable lipid's amine groups to the nucleic acid's phosphate groups (N:P ratio) is a key factor influencing encapsulation.[2][6][7]

    • Recommendation: Start with a literature-validated lipid molar ratio. For mRNA LNPs, a common starting point for ionizable lipid:phospholipid:cholesterol:PEG-lipid is around 50:10:38.5:1.5.[8] An N:P ratio of approximately 6 is also a common target.[7]

  • Buffer pH: The pH of the aqueous buffer containing the nucleic acid is critical for the protonation of the ionizable lipid, which facilitates the encapsulation of the negatively charged nucleic acid.[2][7]

    • Recommendation: Use an acidic aqueous buffer (pH 4-5) to ensure the ionizable lipid is positively charged during the mixing process.[7]

Step 2: Optimize Microfluidic Mixing Parameters

The method of mixing the aqueous and lipid-organic solvent phases significantly impacts LNP formation and encapsulation efficiency.[9][10]

  • Flow Rate Ratio (FRR): The FRR, defined as the ratio of the aqueous phase flow rate to the organic phase flow rate, directly influences encapsulation efficiency.[2]

    • Recommendation: An FRR of 3:1 (aqueous:organic) is often used to achieve high encapsulation efficiencies (>95%) for RNA-LNPs.[2]

  • Total Flow Rate (TFR): The TFR can affect the mixing time and, consequently, the final particle characteristics.

    • Recommendation: While TFR has a more pronounced effect on particle size, its impact on encapsulation should be evaluated for your specific system.

Step 3: Assess Nucleic Acid Integrity

The quality of your nucleic acid cargo is essential. Degraded RNA can lead to artificially inflated encapsulation efficiency measurements, as some assays may not differentiate between full-length and degraded species.[8][11]

  • Recommendation: Verify the integrity of your mRNA or other nucleic acid before encapsulation using a suitable method like gel electrophoresis.

Troubleshooting Flowchart

The following diagram illustrates a logical workflow for troubleshooting low encapsulation efficiency.

G start Low Encapsulation Efficiency (<90%) check_materials Verify Lipid Ratios, N:P Ratio, and Buffer pH start->check_materials is_materials_ok Parameters Optimal? check_materials->is_materials_ok check_mixing Optimize Microfluidic Parameters (FRR, TFR) is_mixing_ok Parameters Optimal? check_mixing->is_mixing_ok check_rna Assess Nucleic Acid Integrity is_rna_ok RNA Intact? check_rna->is_rna_ok is_materials_ok->check_mixing Yes adjust_materials Adjust Lipid Molar Ratios / Buffer pH is_materials_ok->adjust_materials No is_mixing_ok->check_rna Yes adjust_mixing Systematically Vary FRR and TFR is_mixing_ok->adjust_mixing No new_rna Use High-Quality, Intact Nucleic Acid is_rna_ok->new_rna No remeasure Re-formulate and Measure EE% is_rna_ok->remeasure Yes adjust_materials->remeasure adjust_mixing->remeasure new_rna->remeasure

Troubleshooting workflow for low LNP encapsulation efficiency.

Frequently Asked Questions (FAQs)

Q2: What is the primary role of this compound in LNP formulations?

This compound is a PEGylated lipid.[5] Its primary roles are to control the particle size during formulation and to provide a steric barrier that prevents aggregation, thereby enhancing the stability of the LNPs.[4] The polyethylene glycol (PEG) chains extend from the LNP surface, which also helps to increase the circulation half-life in vivo by reducing clearance by the immune system.[12]

Q3: What is a typical molar percentage for this compound in an LNP formulation?

This compound is typically included as a small molar percentage of the total lipid content. For instance, in the Pfizer-BioNTech COVID-19 vaccine, it is used at less than 2 mol%.[5] Even at low concentrations (e.g., 0.5 mol%), PEGylated lipids can significantly reduce LNP size and improve homogeneity.[3][4]

Q4: Can the concentration of this compound be too high?

Yes. While essential for stability and size control, excessive amounts of PEGylated lipids can hinder the cellular uptake of the LNPs, a phenomenon sometimes referred to as the "PEG dilemma".[12] It is crucial to optimize the molar ratio of this compound to balance stability with biological activity.

Q5: How is encapsulation efficiency calculated?

Encapsulation efficiency (EE%) is the percentage of the drug (e.g., mRNA) that is successfully encapsulated within the LNPs relative to the total amount of drug present in the formulation after production.[3][13] The formula is:

EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

The total amount of drug is measured after disrupting the LNPs with a detergent (like Triton X-100), while the unencapsulated (free) drug is measured in the intact LNP solution. The encapsulated amount is then calculated by subtracting the free drug from the total drug.[11][14]

Data Presentation

Table 1: Key Formulation Parameters Influencing LNP Characteristics

ParameterTypical Range/ValuePrimary ImpactReference
Ionizable Lipid Molar Ratio 40-50 mol%Encapsulation, Endosomal Escape[1][6]
This compound Molar Ratio 0.5-2 mol%Particle Size, Stability[3][4][5]
N:P Ratio ~6Encapsulation Efficiency, Particle Size[6][7]
Aqueous Buffer pH 4.0 - 5.0Ionizable Lipid Protonation, Encapsulation[2][7]
Flow Rate Ratio (Aqueous:Organic) 3:1Encapsulation Efficiency, Particle Size[2]
Polydispersity Index (PDI) < 0.2Homogeneity of LNP population[3][15]

Experimental Protocols

Protocol: Determination of mRNA Encapsulation Efficiency using Quant-iT RiboGreen Assay

This protocol outlines the widely used fluorescence-based method to determine the encapsulation efficiency of mRNA in LNPs.[6][14]

Materials:

  • LNP-mRNA sample

  • Quant-iT RiboGreen Reagent

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • 2% Triton X-100 solution

  • Nuclease-free water

  • 96-well black microplate

  • Microplate reader with fluorescence detection (Excitation: ~480 nm, Emission: ~520 nm)

  • mRNA standard of known concentration

Workflow Diagram:

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_calc Calculation prep_std Prepare mRNA Standard Curve add_reagent Add Diluted RiboGreen Reagent to all wells prep_std->add_reagent prep_total Prepare 'Total RNA' Samples: LNP + Triton X-100 prep_total->add_reagent prep_free Prepare 'Free RNA' Samples: LNP + TE Buffer prep_free->add_reagent incubate Incubate in the dark (2-5 min) add_reagent->incubate read_plate Read Fluorescence (Ex: 480 nm, Em: 520 nm) incubate->read_plate calc_conc Calculate RNA concentrations from Standard Curve read_plate->calc_conc calc_ee Calculate Encapsulation Efficiency (EE%) calc_conc->calc_ee

Workflow for RiboGreen-based encapsulation efficiency assay.

Procedure:

  • Prepare mRNA Standard Curve:

    • Prepare a series of dilutions of the mRNA standard in TE buffer to create a standard curve (e.g., 0 to 1000 ng/mL).

  • Prepare LNP Samples:

    • For Total RNA: Dilute the LNP-mRNA sample in TE buffer containing 1% Triton X-100 to disrupt the LNPs. This will expose all the mRNA. The dilution factor should ensure the final concentration falls within the range of the standard curve.

    • For Free RNA: Prepare an identical dilution of the LNP-mRNA sample in TE buffer without Triton X-100. This measures only the unencapsulated mRNA.

  • Assay Execution:

    • Pipette the standards and prepared LNP samples into a 96-well black microplate.

    • Prepare the RiboGreen working solution by diluting the stock reagent in TE buffer as per the manufacturer's instructions.

    • Add the RiboGreen working solution to all wells.

    • Incubate for 2-5 minutes at room temperature, protected from light.

  • Measurement and Calculation:

    • Measure the fluorescence intensity using a microplate reader.

    • Plot the standard curve and determine the concentrations of "Total RNA" and "Free RNA" in your samples.

    • Calculate the Encapsulation Efficiency using the formula: EE% = ( [Total RNA] - [Free RNA] ) / [Total RNA] * 100

References

Addressing stability challenges of ALC-0159-containing formulations.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of lipid nanoparticle (LNP) formulations containing ALC-0159.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in LNP formulations?

A1: this compound is a PEGylated lipid, meaning it consists of a lipid anchor (N,N-ditetradecylacetamide) attached to a polyethylene glycol (PEG) chain.[1][2][3] Its primary role is to form a protective hydrophilic corona around the lipid nanoparticle.[4] This PEG layer provides colloidal stability, preventing the aggregation of LNPs during storage and in biological fluids.[5] It also helps control particle size during formulation.[5]

Q2: What are the main stability challenges associated with this compound-containing LNPs?

A2: The main challenges are both physical and chemical instability. Physical instability often manifests as an increase in particle size and polydispersity index (PDI) due to aggregation, especially during freeze-thaw cycles or storage at suboptimal temperatures.[6][7] Chemical instability involves the degradation of the lipid components and the encapsulated mRNA payload.[8][9] For the lipids, oxidative hydrolysis is a potential degradation pathway.[10]

Q3: What are the recommended storage conditions for this compound LNP formulations?

A3: Approved mRNA-LNP vaccines historically require ultracold storage, typically between -90°C and -60°C, to ensure long-term stability.[11] Studies have shown that storage at -20°C can also be a viable option, representing a significant improvement over ultracold requirements.[6][7] Storage at refrigerated (4°C) and room temperatures (25°C) is generally not recommended for long durations as it can lead to decreased encapsulation efficiency, increased particle size, and degradation of RNA.[6][12]

Q4: Can excipients improve the stability of this compound formulations?

A4: Yes, excipients are being actively investigated to improve LNP stability. Studies have shown that cryoprotectants like sucrose and mannitol, often in combination with surfactants like Poloxamer 188 (P188), can effectively preserve the physicochemical properties of LNPs (size, PDI, encapsulation efficiency) during freeze-thaw cycles and long-term frozen storage.[6][7] These excipients can help mitigate the stresses that lead to particle aggregation.[6][7]

Troubleshooting Guide

Issue 1: Increase in Particle Size and/or Polydispersity Index (PDI) After Storage

Potential Cause Troubleshooting Action
Inappropriate Storage Temperature Verify storage temperature. For long-term stability, frozen conditions (-20°C or -80°C) are preferable to refrigerated (4°C) or room temperature.[6][13]
Freeze-Thaw Stress Minimize the number of freeze-thaw cycles. If repeated use is necessary, aliquot the formulation before initial freezing. Consider adding cryoprotectants like sucrose to the formulation buffer.[6][7]
Suboptimal Formulation The molar ratio of lipids is critical. A typical ratio for formulations containing this compound is approximately 50:10:38.5:1.5 (ALC-0315:DSPC:Cholesterol:this compound).[5][6][12] Ensure the PEG-lipid (this compound) content is optimal, as excessively high concentrations (>3%) can compromise LNP integrity.[14]
Shear Stress Avoid vigorous mixing or vortexing of the final LNP formulation, as this can induce aggregation. Gentle inversion is sufficient for resuspension.

Issue 2: Decrease in mRNA Encapsulation Efficiency (EE) or Integrity

Potential Cause Troubleshooting Action
Storage Above Freezing Storing LNPs at 4°C or room temperature can preserve some physical properties, but often leads to a decline in RNA integrity over time.[6][7] Frozen storage is recommended to minimize mRNA degradation.[6][7]
Chemical Degradation of Lipids Oxidative degradation of lipid components can compromise the LNP structure and lead to mRNA release and degradation.[15] Ensure high-purity lipids are used and consider storing under an inert gas (e.g., argon) to minimize oxidation.
pH of Formulation Buffer The pH of the storage buffer can impact both lipid and mRNA stability. While the encapsulation process occurs at a low pH (e.g., 4.0-5.0), the final formulation is typically buffered to a neutral pH (around 7.4).[5][9] Storing at a lower pH at 25°C has been shown to increase hydrolysis of certain ionizable lipids.[9][16]

Issue 3: Inconsistent Results Between Batches

Potential Cause Troubleshooting Action
Raw Material Variability Use high-purity, well-characterized lipids. Novel excipients like this compound and ALC-0315 can have different impurity profiles from different vendors, which can affect LNP quality and stability.[4]
Inconsistent Mixing Process The method of mixing the lipid-ethanol phase with the mRNA-aqueous phase is critical. Microfluidic mixing is preferred for producing uniform and reproducible LNPs.[5][17] If using manual methods like pipette mixing, ensure the speed and technique are consistent.[18]
Post-Formulation Processing Ensure dialysis or tangential flow filtration (TFF) steps to remove ethanol and raise the pH are consistent and complete. Residual ethanol can affect stability.

Visual Guides and Workflows

Caption: A generalized workflow for formulating this compound-containing lipid nanoparticles.

Caption: A decision tree for troubleshooting common LNP physical stability issues.

Key Experimental Protocols

1. Particle Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS)

  • Objective: To measure the mean hydrodynamic diameter (Z-average), polydispersity index (PDI), and surface charge (zeta potential) of the LNPs.

  • Instrumentation: A Malvern Zetasizer Nano or similar instrument.[13]

  • Methodology:

    • Dilute the LNP formulation in an appropriate buffer (e.g., PBS pH 7.4) to a suitable concentration for measurement (typically to a count rate of 100-300 kcps).

    • Equilibrate the sample to the desired temperature (e.g., 25°C) in the instrument for at least 120 seconds.[19]

    • For size and PDI, perform measurements using a 173° backscatter detector. Acquire at least three measurements per sample.

    • For zeta potential, use appropriate folded capillary cells, ensuring no bubbles are present. Apply an electric field and measure the electrophoretic mobility.

  • Acceptance Criteria (Typical):

    • Z-average: 70 - 150 nm

    • PDI: < 0.2

    • Zeta Potential: Near-neutral (-10 mV to +10 mV)

2. Quantification of Lipid Components (HPLC)

  • Objective: To confirm the concentration of this compound and other lipid components in the formulation.

  • Instrumentation: UHPLC or HPLC system coupled with a suitable detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS).[15][20]

  • Methodology (Example using RP-HPLC with ELSD):

    • Sample Preparation: Disrupt the LNPs by diluting them at least 25-fold in ethanol to release the lipid components.[15]

    • Column: Use a reverse-phase column, such as a core-shell phenyl-hexyl column.[20]

    • Mobile Phase: A gradient of organic solvents (e.g., acetonitrile, methanol) and water with a modifier like ammonium acetate is often used.[20] An isocratic method may also be suitable for faster analysis.[20]

    • Column Temperature: Maintain at an elevated temperature, for example, 50-55°C.[20]

    • ELSD Settings: Evaporation temperature around 45°C.[20]

    • Quantification: Use external calibration curves prepared from standards of this compound, ALC-0315, DSPC, and cholesterol.

  • Note: Method development is often required to achieve optimal separation and peak shape, as this compound can sometimes elute as a very broad peak.[20]

3. mRNA Encapsulation Efficiency and Integrity

  • Objective: To determine the percentage of mRNA successfully encapsulated within the LNPs and to assess its integrity.

  • Instrumentation: A fluorescence plate reader and a capillary electrophoresis system (e.g., Agilent Fragment Analyzer).[21]

  • Methodology (Encapsulation Efficiency):

    • Use a fluorescent RNA-binding dye like RiboGreen.[13]

    • Measure the fluorescence of the intact LNP sample (measures free, unencapsulated RNA).

    • Measure the fluorescence of a parallel sample after disrupting the LNPs with a surfactant (e.g., 10% Triton X-100 or Tween 20) to determine the total RNA amount.[13]

    • Calculate EE (%) = (Total Fluorescence - Free RNA Fluorescence) / Total Fluorescence * 100.

  • Methodology (RNA Integrity):

    • First, extract the RNA from the LNP formulation.

    • Analyze the extracted RNA using a capillary electrophoresis system.

    • The system provides an electropherogram showing the size distribution of the RNA. Intact mRNA will appear as a sharp peak at the expected size, while degraded RNA will show a smear or smaller fragments.[7] The percentage of the main peak area relative to the total detected RNA can be reported as a measure of integrity.[7]

References

Navigating LNP Formulation: The Role of ALC-0159 in Size and Polydispersity Control

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support & Troubleshooting Guide

For researchers, scientists, and drug development professionals working with lipid nanoparticles (LNPs), precise control over particle size and polydispersity is paramount to ensure optimal delivery, efficacy, and safety of RNA-based therapeutics. ALC-0159, a key PEGylated lipid, plays a crucial role in stabilizing these formulations. This technical support center provides a comprehensive guide, in a user-friendly question-and-answer format, to understand and troubleshoot the effects of this compound on LNP size and polydispersity.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in LNP formulations?

A1: this compound is a PEGylated lipid that provides a hydrophilic shield to the LNP surface. This "stealth" layer reduces recognition by the immune system, thereby increasing the circulation half-life of the nanoparticles.[1][2] Additionally, it plays a critical role in controlling the particle size and preventing aggregation during formulation and storage.[1]

Q2: How does the molar ratio of this compound affect the size of LNPs?

A2: Generally, a higher molar percentage of a PEGylated lipid like this compound tends to result in smaller LNPs. The PEG chains create steric hindrance, which limits particle growth and fusion during the self-assembly process.[1] While specific quantitative data for this compound is still emerging in publicly available literature, studies on similar PEGylated lipids provide valuable insights. For instance, a study systematically varying the concentration of a similar PEGylated lipid, DMG-PEG2k, demonstrated a clear trend of decreasing particle size with increasing molar percentage.

Q3: What is a typical molar ratio for this compound in an LNP formulation?

A3: A widely cited example is the Pfizer-BioNTech COVID-19 mRNA vaccine, which utilizes a lipid composition including this compound. The molar ratio of the lipids in this formulation is approximately 46.3% ALC-0315 (ionizable lipid), 9.4% DSPC (helper lipid), 42.7% Cholesterol, and 1.6% this compound.[3] Another source suggests a molar ratio of 50:10:38.5:1.5 for ALC-0315:DSPC:cholesterol:this compound.[4]

Q4: How does this compound influence the polydispersity index (PDI) of LNPs?

A4: this compound contributes to a lower, more favorable polydispersity index (PDI). A low PDI indicates a more homogenous population of nanoparticles, which is crucial for consistent performance and predictable in vivo behavior. The stabilizing effect of the PEG layer helps to prevent the formation of larger aggregates, thus narrowing the size distribution.

Troubleshooting Guide

Issue 1: My LNPs are larger than expected.

  • Potential Cause: Insufficient concentration of this compound.

    • Troubleshooting Step: Increase the molar percentage of this compound in your lipid mixture. It is advisable to perform a concentration optimization study, systematically varying the this compound molar ratio (e.g., from 0.5% to 3.0%) while keeping other lipid components constant, to identify the optimal concentration for your specific formulation and payload.

  • Potential Cause: Suboptimal mixing during formulation.

    • Troubleshooting Step: Ensure rapid and efficient mixing of the lipid-ethanol and aqueous phases. For microfluidic-based methods, increasing the total flow rate can lead to smaller particles. For manual methods like vortexing, ensure vigorous and consistent mixing.

Issue 2: My LNPs show a high polydispersity index (PDI > 0.2).

  • Potential Cause: Inadequate stabilization by this compound.

    • Troubleshooting Step: Similar to addressing large particle size, increasing the molar ratio of this compound can improve the PDI by providing better surface coverage and preventing aggregation.

  • Potential Cause: Issues with the quality of lipids.

    • Troubleshooting Step: Ensure the purity and stability of all lipid components, including this compound. Degradation of lipids can lead to heterogeneous particle formation.

Issue 3: My LNPs are aggregating over time during storage.

  • Potential Cause: Insufficient PEGylation on the LNP surface.

    • Troubleshooting Step: A higher concentration of this compound can enhance the stability of LNPs in storage by providing a more robust steric barrier against aggregation.[1] Consider evaluating the long-term stability of formulations with slightly increased this compound content.

  • Potential Cause: Inappropriate storage conditions.

    • Troubleshooting Step: Store LNPs at the recommended temperature (typically 4°C for short-term and -80°C for long-term storage) and in a suitable buffer. Avoid repeated freeze-thaw cycles, as this can induce aggregation.

Data Presentation

Table 1: Typical Lipid Composition of an this compound Containing LNP Formulation

Lipid ComponentMolar Ratio (%)
Ionizable Lipid (e.g., ALC-0315)~46-50
Helper Lipid (e.g., DSPC)~9-10
Cholesterol~38.5-43
This compound ~1.5-1.6

Note: These ratios are based on publicly available information for the Pfizer-BioNTech COVID-19 vaccine and may require optimization for different mRNA payloads and applications.[3][4]

Experimental Protocols

Protocol: LNP Formulation by Microfluidic Mixing with Varying this compound Concentration

This protocol provides a general framework for optimizing the this compound concentration in an LNP formulation using a microfluidic device.

1. Preparation of Lipid Stock Solutions:

  • Prepare individual stock solutions of the ionizable lipid, helper lipid, cholesterol, and this compound in absolute ethanol at a concentration of 10 mg/mL.

2. Preparation of Lipid Mixtures:

  • Prepare a series of lipid mixtures in ethanol with varying molar ratios of this compound (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5%, 3.0%).
  • Adjust the molar ratio of cholesterol to maintain the total lipid concentration and the ratios of the other lipids constant.

3. Preparation of Aqueous Phase:

  • Dissolve the mRNA payload in a low pH buffer (e.g., 50 mM sodium acetate, pH 4.0).

4. LNP Formulation:

  • Set up the microfluidic mixing system (e.g., NanoAssemblr®).
  • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another.
  • Set the flow rate ratio (aqueous:organic) typically to 3:1.
  • Set the total flow rate (e.g., 12 mL/min).
  • Initiate the mixing process to form the LNPs.

5. Dialysis and Concentration:

  • Dialyze the collected LNP solution against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated mRNA.
  • Concentrate the LNPs if necessary using a suitable method like tangential flow filtration.

6. Characterization:

  • Measure the particle size (Z-average) and polydispersity index (PDI) of the resulting LNPs using Dynamic Light Scattering (DLS).
  • Determine the encapsulation efficiency using a RiboGreen assay.

Mandatory Visualization

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Lipids Lipid Stock Solutions (Ionizable, Helper, Cholesterol, this compound) in Ethanol Mixer Microfluidic Mixing Lipids->Mixer mRNA mRNA in Aqueous Buffer (low pH) mRNA->Mixer Dialysis Dialysis & Concentration Mixer->Dialysis Characterization Characterization (DLS, RiboGreen) Dialysis->Characterization Final_LNP Final LNP Product Characterization->Final_LNP

Caption: Experimental workflow for LNP formulation and characterization.

Troubleshooting_Logic Start Problem Identified: High Size or PDI Check_ALC Is this compound Concentration Optimal? Start->Check_ALC Increase_ALC Increase Molar Ratio of this compound Check_ALC->Increase_ALC No Check_Mixing Is Mixing Process Optimized? Check_ALC->Check_Mixing Yes Increase_ALC->Start Optimize_Mixing Optimize Flow Rate & Mixing Speed Check_Mixing->Optimize_Mixing No Check_Lipid_Quality Are Lipid Components of High Quality? Check_Mixing->Check_Lipid_Quality Yes Optimize_Mixing->Start Verify_Lipids Verify Lipid Purity and Stability Check_Lipid_Quality->Verify_Lipids No Solution Problem Resolved Check_Lipid_Quality->Solution Yes Verify_Lipids->Start

Caption: Troubleshooting logic for oversized or polydisperse LNPs.

References

Technical Support Center: Overcoming Challenges in the Large-Scale Production of ALC-0159 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the large-scale production of ALC-0159 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Formulation & Production

Q1: We are observing significant batch-to-batch variability in our LNP size and polydispersity index (PDI). What are the likely causes and how can we improve consistency?

A1: Batch-to-batch variability is a common challenge in LNP manufacturing.[1] Key factors influencing size and PDI include:

  • Mixing In-process: The method and speed of mixing the lipid and aqueous phases are critical. Microfluidics is a precise and scalable method that offers superior control over parameters like flow rate and mixing speed compared to bulk methods like vortexing or simple pipetting.[2][3] Inconsistent mixing can lead to variations in particle formation.

  • Flow Rate Ratio (FRR): The ratio of the aqueous phase to the organic (lipid) phase significantly impacts LNP size.[2][4] A higher aqueous-to-organic phase ratio generally leads to smaller LNPs.[2] It is crucial to precisely control the pump flow rates to maintain a consistent FRR.

  • Lipid Quality and Ratios: The purity of individual lipids, including this compound, and the accuracy of their molar ratios in the formulation are paramount.[5][6] Even minor deviations can affect the self-assembly process and final particle characteristics.[1]

  • Temperature: Temperature can influence lipid solubility and the kinetics of LNP formation. Maintaining a consistent temperature throughout the process is important for reproducibility.

Troubleshooting Steps:

  • Standardize Mixing Parameters: If using microfluidics, ensure the total flow rate (TFR) and FRR are well-defined and controlled. For other methods, standardize the mixing time, speed, and equipment geometry.

  • Verify Lipid Concentrations and Ratios: Use analytical techniques like HPLC to confirm the concentration of your lipid stock solutions before formulation.[7][8]

  • Ensure Consistent Temperatures: Implement temperature control for both the lipid and aqueous phase solutions.

  • Implement In-Process Controls: Monitor critical quality attributes (CQAs) like particle size and PDI at key stages of the manufacturing process to identify deviations early.[5][9]

Q2: Our encapsulation efficiency (EE%) is consistently low. How can we improve it?

A2: Low encapsulation efficiency is often related to the formulation and process parameters. Here are some factors to consider:

  • N:P Ratio: The ratio of protonatable nitrogen atoms in the ionizable lipid to the phosphate groups in the mRNA (N:P ratio) is a critical factor for efficient encapsulation.[10] This ratio influences the electrostatic interactions necessary for complexation.

  • pH of Aqueous Buffer: The pH of the aqueous buffer containing the mRNA should be acidic (typically pH 4-5) to ensure the ionizable lipid is positively charged, facilitating interaction with the negatively charged mRNA backbone.[11]

  • Mixing Process: Rapid and efficient mixing is crucial to trap the mRNA within the forming LNP core. Slower or inefficient mixing can result in a significant portion of the mRNA remaining unencapsulated.[3]

  • Lipid Composition: The choice and ratio of lipids can influence the core structure of the LNP and its ability to effectively encapsulate the mRNA payload.[4]

Troubleshooting Steps:

  • Optimize the N:P Ratio: Experiment with different N:P ratios to find the optimal balance for your specific mRNA and lipid composition.

  • Verify Buffer pH: Ensure the pH of your aqueous phase is consistently within the optimal range for protonation of the ionizable lipid.

  • Enhance Mixing Efficiency: If not already using one, consider a microfluidic mixing system for its rapid and controlled mixing environment.[12]

  • Evaluate Lipid Ratios: While a standard formulation exists, slight adjustments to the lipid molar ratios may improve encapsulation for your specific application.

Q3: We are experiencing LNP aggregation during production or storage. What can be done to prevent this?

A3: LNP aggregation can compromise the quality, efficacy, and safety of the final product. The PEGylated lipid, this compound, plays a crucial role in preventing aggregation by forming a hydrophilic shield.[13][14]

  • Insufficient this compound: An inadequate amount of this compound on the LNP surface can lead to insufficient steric stabilization, allowing particles to aggregate.[15]

  • Purification and Buffer Exchange: The purification step (e.g., dialysis or Tangential Flow Filtration - TFF) is critical for removing ethanol. Residual ethanol can destabilize LNPs. The final buffer composition is also important for maintaining stability.

  • Storage Conditions: Freeze-thaw cycles can induce stress on LNPs, leading to aggregation.[16] Storage temperature is also a critical factor.

Troubleshooting Steps:

  • Review this compound Molar Ratio: Ensure the molar percentage of this compound in your formulation is sufficient. Typically, this is in the range of 1.5-2 mol%.[17]

  • Optimize Purification Process: Ensure complete removal of the organic solvent. For TFF, optimize the diafiltration volume.[18]

  • Incorporate Cryoprotectants: For frozen storage, include cryoprotectants like sucrose in the final formulation buffer to protect LNPs during freezing and thawing.[19]

  • Control Storage Temperature: Store LNPs at the recommended temperature and minimize temperature fluctuations.[20]

Data Presentation

Table 1: Representative Formulation Parameters for this compound LNPs

ParameterValue/RangeReference
Lipid Molar Ratios
Ionizable Lipid (e.g., ALC-0315)46.3 - 50 mol%[2][17]
Phospholipid (e.g., DSPC)9.4 - 10 mol%[2][17]
Cholesterol38.5 - 42.7 mol%[2][17]
PEGylated Lipid (this compound)1.5 - 1.6 mol%[2][17]
Process Parameters
Aqueous:Organic Flow Rate Ratio1.3:1 to 3:1[2]
N:P Ratio3 to 6[10]
Aqueous Phase pH4.0 - 5.0[11][16]

Table 2: Critical Quality Attributes (CQAs) for this compound LNPs

CQATarget RangeAnalytical MethodReference
Particle Size (Z-average)60 - 120 nmDynamic Light Scattering (DLS)[2]
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)[2]
Encapsulation Efficiency (EE%)> 80%RiboGreen Assay, CGE-LIF[16][21]
Zeta PotentialNeutral (-10 to +10 mV)Electrophoretic Light Scattering[2][10]

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidics

1. Preparation of Solutions: a. Lipid Stock Solution (Organic Phase): i. Dissolve the ionizable lipid (e.g., ALC-0315), DSPC, cholesterol, and this compound in absolute ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).[11] ii. The final total lipid concentration will depend on the scale, but a starting point can be 10 mg/mL.[3][17] iii. Gently warm the cholesterol solution if necessary to ensure complete dissolution.[3][17] b. mRNA Solution (Aqueous Phase): i. Dilute the mRNA to the target concentration in an acidic buffer (e.g., 50 mM sodium acetate, pH 5.0).[11]

2. Microfluidic Mixing: a. Set up the microfluidic mixing system (e.g., a NanoAssemblr or similar device) with two syringe pumps. b. Load one syringe with the lipid-ethanol solution and the other with the mRNA-aqueous solution. c. Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting FRR is 3:1 (Aqueous:Organic).[4] d. Initiate the pumps to mix the two streams. The rapid mixing within the microfluidic chip will induce the self-assembly of the LNPs. e. Collect the resulting LNP dispersion from the outlet.

3. Purification (Tangential Flow Filtration - TFF): a. Dilute the collected LNP dispersion with the final formulation buffer (e.g., PBS or a Tris-based buffer containing sucrose). b. Set up a TFF system with a hollow fiber or cassette membrane of appropriate molecular weight cutoff (e.g., 100 kDa).[2][18] c. Perform diafiltration against the final formulation buffer to remove ethanol and unencapsulated mRNA. A diavolume of 5-10x is typically sufficient.[18] d. After diafiltration, concentrate the LNP solution to the desired final mRNA concentration.

4. Sterile Filtration: a. Filter the purified and concentrated LNP solution through a 0.2 µm sterile filter into a sterile container.[3]

5. Characterization: a. Size and PDI: Use Dynamic Light Scattering (DLS). b. Encapsulation Efficiency: Use a fluorescence-based assay like the Quant-iT RiboGreen assay.[10][22] This involves measuring fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100).[22]

Visualizations

LNP_Production_Workflow cluster_prep 1. Solution Preparation cluster_formulation 2. LNP Formulation cluster_purification 3. Purification & Formulation cluster_qc 4. Quality Control Lipids Lipids in Ethanol (this compound, ALC-0315, DSPC, Cholesterol) Mixing Microfluidic Mixing Lipids->Mixing mRNA mRNA in Aqueous Buffer (pH 4-5) mRNA->Mixing TFF Tangential Flow Filtration (TFF) - Ethanol Removal - Buffer Exchange Mixing->TFF Crude LNPs SterileFilter Sterile Filtration (0.2 µm) TFF->SterileFilter Purified LNPs FinalProduct Final LNP Product SterileFilter->FinalProduct Sterile Bulk QC CQA Testing: - Size & PDI (DLS) - EE% (RiboGreen) - Zeta Potential FinalProduct->QC

Caption: High-level workflow for the large-scale production of this compound LNPs.

Troubleshooting_Logic Start Problem Encountered Problem1 High PDI / Size Variability Start->Problem1 Problem2 Low Encapsulation Efficiency Start->Problem2 Problem3 LNP Aggregation Start->Problem3 Sol1_1 Check Mixing Parameters (FRR, TFR) Problem1->Sol1_1 Sol1_2 Verify Lipid Ratios & Purity Problem1->Sol1_2 Sol2_1 Optimize N:P Ratio Problem2->Sol2_1 Sol2_2 Confirm Aqueous Buffer pH Problem2->Sol2_2 Sol3_1 Review this compound % Problem3->Sol3_1 Sol3_2 Add Cryoprotectant (e.g., Sucrose) Problem3->Sol3_2 Sol3_3 Optimize Purification (TFF) Problem3->Sol3_3 Outcome Process Optimized Sol1_1->Outcome Sol1_2->Outcome Sol2_1->Outcome Sol2_2->Outcome Sol3_1->Outcome Sol3_2->Outcome Sol3_3->Outcome

Caption: Logical troubleshooting flow for common this compound LNP production issues.

References

Validation & Comparative

A Head-to-Head Comparison of ALC-0159 and DMG-PEG 2000 for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to PEGylated Lipids in LNP-based mRNA Delivery Systems

The advent of mRNA vaccines has propelled lipid nanoparticles (LNPs) to the forefront of drug delivery technology. A critical component of these LNPs is the PEGylated lipid, which plays a pivotal role in the stability, circulation time, and overall efficacy of the formulation. Among the most prominent PEGylated lipids are ALC-0159 and DMG-PEG 2000, famously employed in the Pfizer-BioNTech and Moderna COVID-19 vaccines, respectively. This guide provides a detailed, data-driven comparison of these two crucial excipients to aid researchers in the strategic selection of components for their mRNA delivery platforms.

Executive Summary

This compound and DMG-PEG 2000 are both lipid-polyethylene glycol (PEG) conjugates that serve to sterically stabilize LNPs, prevent aggregation, and shield them from the immune system, thereby prolonging their circulation. While structurally similar, subtle differences in their lipid anchor moieties and linkers can influence the physicochemical properties, in vivo performance, and immunogenicity of the resulting LNPs. Emerging data suggests that LNPs formulated with this compound may exhibit slightly higher mRNA delivery efficiency in certain contexts and potentially a lower propensity to induce anti-PEG antibodies compared to those formulated with DMG-PEG 2000.

Physicochemical Properties: A Comparative Analysis

The choice of PEGylated lipid can impact the fundamental characteristics of the LNP, such as particle size, polydispersity index (PDI), and mRNA encapsulation efficiency. While direct head-to-head studies with identical lipid compositions are limited, data from various sources allows for a comparative overview.

PropertyLNP with this compoundLNP with DMG-PEG 2000Key Considerations
Particle Size (Hydrodynamic Diameter) Typically 80-100 nmTypically 80-100 nmBoth lipids consistently produce LNPs within the optimal size range for cellular uptake.
Polydispersity Index (PDI) Generally < 0.2Generally < 0.2Both are capable of forming homogenous LNP populations with low polydispersity.
mRNA Encapsulation Efficiency High (>90%)High (>90%)Both facilitate high levels of mRNA encapsulation, crucial for therapeutic efficacy.

In Vitro and In Vivo Performance

The ultimate measure of a delivery system's success lies in its ability to effectively deliver its cargo and elicit a biological response. Comparative studies, though not abundant, provide valuable insights into the performance of this compound and DMG-PEG 2000.

mRNA Delivery Efficiency

One study directly compared the impact of replacing this compound with DMG-PEG 2000 in an LNP formulation containing the ionizable lipid ALC-0315. The results indicated a trend of decreased luminescence intensity in cell lines, suggesting a potential reduction in mRNA delivery efficiency when DMG-PEG 2000 was substituted for this compound in this specific formulation.[1][2]

Biodistribution and PEG Shedding

The biodistribution of LNPs is significantly influenced by the PEGylated lipid. A key differentiator between these two lipids is their "shedding" rate from the LNP surface. This compound, with its two C14 acyl chains, is believed to have a faster off-rate compared to PEGylated lipids with longer C18 chains. This more rapid shedding of the PEG shield can facilitate quicker interaction with cells and subsequent uptake. While DMG-PEG 2000 also has C14 chains, the overall stability of the PEG layer can be influenced by the linker chemistry and interactions with other lipid components.

Immunogenicity: The Anti-PEG Antibody Response

A significant consideration in the repeated administration of PEGylated LNPs is the potential for inducing anti-PEG antibodies, which can lead to accelerated blood clearance and reduced efficacy. Multiple reports have indicated that the Moderna vaccine, which utilizes DMG-PEG 2000, elicits a more robust anti-PEG antibody response compared to the Pfizer-BioNTech vaccine, which contains this compound.[3][4][5] This suggests that LNPs formulated with this compound may be advantageous for therapeutic applications requiring multiple doses.

Experimental Protocols

Reproducible and well-characterized LNP formulations are paramount for meaningful research. The following provides a generalized protocol for the formulation of mRNA-LNPs using microfluidics, a widely adopted method for producing homogenous and scalable nanoparticles.

Materials:
  • Ionizable Lipid: (e.g., ALC-0315, SM-102) dissolved in ethanol.

  • Helper Lipid: (e.g., DSPC) dissolved in ethanol.

  • Cholesterol: dissolved in ethanol.

  • PEGylated Lipid: this compound or DMG-PEG 2000 dissolved in ethanol.

  • mRNA: in a low pH buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing System: (e.g., NanoAssemblr).

  • Dialysis/Tangential Flow Filtration System: for buffer exchange and purification.

Microfluidic Formulation Protocol:
  • Preparation of Lipid and mRNA Solutions:

    • Prepare a stock solution of the lipid mixture (ionizable lipid, helper lipid, cholesterol, and PEGylated lipid) in ethanol at the desired molar ratio. A common ratio is 50:10:38.5:1.5 (ionizable:helper:cholesterol:PEG).

    • Dilute the mRNA stock to the desired concentration in a low pH buffer.

  • Microfluidic Mixing:

    • Set the flow rates for the lipid and mRNA solutions on the microfluidic device. A typical flow rate ratio is 3:1 (aqueous:organic).

    • Inject the lipid solution into one inlet and the mRNA solution into the other inlet of the microfluidic cartridge.

    • The rapid mixing within the microchannels induces the self-assembly of the lipids and mRNA into LNPs.

  • Purification and Concentration:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • Perform buffer exchange and remove ethanol using dialysis or tangential flow filtration against a neutral pH buffer (e.g., PBS, pH 7.4).

    • Concentrate the LNP formulation to the desired final concentration.

  • Characterization:

    • Measure the particle size and PDI using Dynamic Light Scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

    • Assess the zeta potential to understand the surface charge of the nanoparticles.

Visualizing the LNP Assembly and Function

To better understand the components and their roles, the following diagrams illustrate the structure of an mRNA-LNP and the workflow for its formulation and characterization.

LNP_Structure cluster_LNP Lipid Nanoparticle (LNP) Structure cluster_core Hydrophobic Core mRNA mRNA IonizableLipid Ionizable Lipid mRNA->IonizableLipid encapsulation HelperLipid Helper Lipid IonizableLipid->HelperLipid stabilization Cholesterol Cholesterol HelperLipid->Cholesterol fluidity PEGLipid PEGylated Lipid (this compound or DMG-PEG 2000)

Caption: Structure of an mRNA Lipid Nanoparticle.

LNP_Workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_application Application Lipids Lipid Mixture (in Ethanol) Microfluidics Microfluidic Mixing Lipids->Microfluidics mRNA_sol mRNA Solution (Aqueous Buffer) mRNA_sol->Microfluidics Purification Purification & Buffer Exchange Microfluidics->Purification DLS Size & PDI (DLS) Purification->DLS RiboGreen Encapsulation Efficiency (RiboGreen Assay) Purification->RiboGreen Zeta Zeta Potential Purification->Zeta InVitro In Vitro Studies (Cell Transfection) Zeta->InVitro InVivo In Vivo Studies (Animal Models) Zeta->InVivo

Caption: Workflow for mRNA-LNP Formulation and Evaluation.

Conclusion

Both this compound and DMG-PEG 2000 are highly effective PEGylated lipids for the formulation of mRNA-LNPs. The choice between them may depend on the specific application and desired therapeutic outcome. For applications where maximizing protein expression is the primary goal, this compound might offer a slight advantage in certain formulations. For therapies requiring repeated administrations, the potentially lower immunogenicity of this compound could be a significant benefit. However, both lipids have been successfully implemented in clinically approved vaccines, underscoring their utility and robustness. Researchers are encouraged to empirically test both lipids in their specific LNP compositions to determine the optimal choice for their mRNA delivery system.

References

The Efficacy of ALC-0159 in mRNA Delivery: A Comparative Guide to PEGylated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of PEGylated lipid is a critical parameter in the formulation of lipid nanoparticles (LNs) for mRNA delivery. This guide provides an objective comparison of ALC-0159 with other commonly used PEGylated lipids, supported by experimental data, detailed methodologies, and a visual representation of the cellular uptake pathway.

The advent of mRNA vaccines has highlighted the essential role of lipid-based delivery systems. Among the four key components of these LNPs, the PEGylated lipid, while present in the smallest molar ratio, plays a crucial role in the stability, circulation time, and overall efficacy of the nanoparticle. This compound, a key component in the Pfizer-BioNTech COVID-19 vaccine, has demonstrated significant success. This guide will delve into its performance characteristics in comparison to other widely used PEGylated lipids such as DMG-PEG 2000 and DSPE-mPEG2000.

Comparative Efficacy of PEGylated Lipids

The selection of a PEGylated lipid significantly influences the pharmacokinetic and pharmacodynamic properties of LNPs. Key performance indicators include the efficiency of mRNA encapsulation, the particle's circulation half-life, and the resulting in vivo protein expression. The following table summarizes quantitative data from various studies to facilitate a direct comparison.

PEGylated LipidLipid Tail LengthMolar Ratio (%)Encapsulation Efficiency (%)In Vivo Protein Expression (relative to control)Anti-PEG Antibody ResponseReference
This compound C141.5>90HighLow[][2]
DMG-PEG 2000 C141.5 - 5.0>90Moderate to HighModerate[2][3]
DSPE-mPEG2000 C181.5>90LowerHigh[][2]
C8-Ceramide-PEG C8Not SpecifiedNot SpecifiedComparable to this compound (in lymph nodes)Lower than C16-Ceramide-PEG and DSPE-PEG[][4]
C16-Ceramide-PEG C16Not SpecifiedNot SpecifiedComparable to this compound (in liver)Higher than C8-Ceramide-PEG and this compound[][4]

Key Observations:

  • Lipid Tail Length: The length of the lipid tail anchoring the PEG molecule to the LNP surface is a critical determinant of its in vivo behavior. Shorter C14 tails, as seen in this compound and DMG-PEG 2000, are associated with a more transient PEG shield, which is believed to facilitate cellular uptake and endosomal escape, leading to higher protein expression.[5] In contrast, the longer C18 tails of DSPE-mPEG2000 result in a more stable PEG coating, which can prolong circulation but may hinder the release of the mRNA payload into the cytoplasm, resulting in lower expression.[][2]

  • Immunogenicity: The generation of anti-PEG antibodies is a potential concern for PEGylated therapeutics, as it can lead to accelerated blood clearance upon repeated administration.[6] Studies have shown that LNPs formulated with DSPE-mPEG2000 and C16-Ceramide-PEG tend to induce a higher anti-PEG antibody response compared to those with this compound and C8-Ceramide-PEG.[][4]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of comparative efficacy data, detailed experimental methodologies are crucial. Below are summarized protocols for key experiments involved in the evaluation of PEGylated lipids in LNP-mRNA formulations.

LNP Formulation via Microfluidic Mixing

This protocol describes the standard method for producing LNPs with consistent size and high encapsulation efficiency.

  • Materials:

    • Ionizable lipid (e.g., ALC-0315, SM-102) dissolved in ethanol.

    • Helper lipid (e.g., DSPC) dissolved in ethanol.

    • Cholesterol dissolved in ethanol.

    • PEGylated lipid (e.g., this compound, DMG-PEG 2000, DSPE-mPEG2000) dissolved in ethanol.

    • mRNA encoding a reporter protein (e.g., Luciferase, GFP) in an aqueous buffer (e.g., citrate buffer, pH 4.0).

    • Microfluidic mixing device (e.g., NanoAssemblr).

  • Procedure:

    • Prepare a lipid mixture in ethanol containing the ionizable lipid, helper lipid, cholesterol, and the PEGylated lipid at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous buffer solution into another.

    • Set the flow rate ratio on the microfluidic device, typically 3:1 (aqueous:organic).

    • Initiate the mixing process. The rapid mixing of the two streams leads to the self-assembly of LNPs, encapsulating the mRNA.

    • The resulting LNP solution is then dialyzed against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA.

    • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

In Vitro Transfection Efficiency Assay

This assay measures the ability of the LNP-formulated mRNA to be translated into protein within a cell culture model.

  • Materials:

    • Cultured cells (e.g., HEK293, HeLa).

    • LNP-mRNA formulations encoding a reporter protein.

    • Cell culture medium.

    • Assay reagent for the specific reporter protein (e.g., Luciferase assay substrate).

    • Plate reader capable of measuring luminescence or fluorescence.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Dilute the LNP-mRNA formulations to the desired concentration in cell culture medium.

    • Remove the existing medium from the cells and add the LNP-containing medium.

    • Incubate the cells for a specified period (e.g., 24-48 hours).

    • Lyse the cells and add the appropriate assay reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a plate reader. The intensity of the signal is proportional to the amount of protein expressed.

In Vivo Efficacy Study in Mice

This study evaluates the protein expression from the LNP-mRNA formulation in a living organism.

  • Materials:

    • Laboratory mice (e.g., C57BL/6).

    • LNP-mRNA formulations encoding a reporter protein (e.g., Luciferase).

    • In vivo imaging system (e.g., IVIS).

    • Anesthetic.

    • Substrate for the reporter protein (e.g., D-luciferin for Luciferase).

  • Procedure:

    • Administer the LNP-mRNA formulations to the mice via the desired route (e.g., intramuscular, intravenous).

    • At a predetermined time point post-administration (e.g., 6, 24, 48 hours), anesthetize the mice.

    • Inject the appropriate substrate for the reporter protein.

    • Image the mice using an in vivo imaging system to detect the bioluminescent or fluorescent signal.

    • Quantify the signal intensity in the target organs to determine the level of protein expression.

Assessment of Anti-PEG Antibody Response

This assay quantifies the level of antibodies generated against the PEG component of the LNPs.

  • Materials:

    • Serum samples from animals treated with LNP-mRNA formulations.

    • ELISA plates coated with a PEG-conjugated protein.

    • Secondary antibodies conjugated to a detectable enzyme (e.g., HRP).

    • Substrate for the enzyme.

    • Plate reader.

  • Procedure:

    • Coat ELISA plates with a PEG-conjugated protein and block non-specific binding sites.

    • Add diluted serum samples to the wells and incubate to allow anti-PEG antibodies to bind.

    • Wash the plates to remove unbound antibodies.

    • Add a secondary antibody that recognizes the primary antibody isotype (e.g., anti-mouse IgG-HRP).

    • Wash the plates again.

    • Add the enzyme substrate and measure the resulting colorimetric reaction using a plate reader. The signal intensity is proportional to the concentration of anti-PEG antibodies in the serum.[7][8]

Visualization of LNP Uptake and Endosomal Escape

The cellular journey of an LNP from extracellular space to the cytosolic release of its mRNA payload is a complex process. The following diagram illustrates this critical pathway, providing a visual guide to the key steps involved.

LNP_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm LNP Lipid Nanoparticle (LNP) with mRNA cargo Endocytosis Endocytosis LNP->Endocytosis 1. Cellular Uptake mRNA mRNA released for translation Ribosome Ribosome mRNA->Ribosome 5. Translation Protein Protein Synthesis Ribosome->Protein EarlyEndosome Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndosome 2. Formation of Early Endosome LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome 3. Maturation LateEndosome->mRNA 4. Endosomal Escape (pH-dependent) Lysosome Lysosome (Degradation) LateEndosome->Lysosome Degradation Pathway

Caption: Cellular uptake and endosomal escape pathway of an LNP-mRNA formulation.

Conclusion

The efficacy of this compound in clinically successful mRNA vaccines underscores the importance of PEGylated lipid selection in LNP formulation. Its C14 lipid tail appears to strike an optimal balance between providing nanoparticle stability and allowing for efficient intracellular release of the mRNA cargo. Compared to alternatives like DSPE-mPEG2000, this compound demonstrates superior in vivo protein expression and a lower propensity for inducing anti-PEG antibodies. This comparative guide provides researchers and drug developers with essential data and methodologies to inform the rational design of next-generation LNP-based therapeutics. The continued exploration of novel PEGylated lipids and a deeper understanding of their structure-activity relationships will be pivotal in advancing the field of nucleic acid delivery.

References

A Comparative Guide to Validating the Purity and Quality of Synthetic ALC-0159

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity and quality of synthetic ALC-0159, a critical PEGylated lipid excipient in the formulation of lipid nanoparticles (LNPs) for mRNA-based therapeutics and vaccines. By objectively comparing its performance with available alternatives and presenting supporting experimental data, this document aims to equip researchers with the necessary information to make informed decisions for their drug delivery systems.

Introduction to this compound and its Alternatives

This compound is a polyethylene glycol (PEG)-lipid conjugate, specifically 2-[(polyethylene glycol)-2000]-N,N-ditetradecylacetamide. Its primary function in lipid nanoparticles is to provide a hydrophilic shield, which sterically stabilizes the particles, prevents aggregation, and increases their circulation time in the bloodstream. The quality and purity of this compound are paramount, as impurities can impact the stability, efficacy, and safety of the final LNP formulation.

Key alternatives to this compound in LNP formulations include:

  • DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000): Another widely used PEGylated lipid with a similar PEG chain length but a different lipid anchor.

  • Polysarcosine (pSar)-based Lipids: A newer class of polymers being explored as a potentially less immunogenic alternative to PEG.

This guide will delve into the analytical methods for quality control, compare the available data on these lipids, and provide a workflow for their validation.

Analytical Methods for Purity and Quality Assessment

A multi-pronged approach is necessary to thoroughly characterize this compound and its alternatives. The following analytical techniques are considered industry standards:

2.1. High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

  • Principle: HPLC-CAD is a robust method for quantifying non-volatile compounds like lipids. The detector measures the charge of aerosolized particles, which is proportional to the mass of the analyte.

  • Application: It is ideal for determining the purity of this compound and quantifying impurities that lack a UV chromophore.

  • Key Parameters to Monitor:

    • Purity (%): The area of the main this compound peak relative to the total area of all peaks.

    • Related Impurities: Detection and quantification of any synthesis-related byproducts or degradants.

2.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

  • Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. It is invaluable for identifying and quantifying known and unknown impurities.

  • Application: Used for impurity profiling, identification of degradation products, and confirmation of the molecular weight of this compound.

  • Key Parameters to Monitor:

    • Molecular Weight Confirmation: Ensuring the correct mass of the this compound molecule.

    • Impurity Identification: Characterizing the mass of potential impurities.

    • Degradation Products: Detecting products of hydrolysis or oxidation.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical structure of the molecule.

  • Application: Confirms the identity and structural integrity of this compound, including the lipid chains and the PEG moiety. It can also be used to determine the average number of ethylene oxide units in the PEG chain.[1]

  • Key Parameters to Monitor:

    • Structural Confirmation: Comparing the obtained spectrum with a reference spectrum.

    • Absence of Structural Analogs: Ensuring no incorrect lipid chains or PEG lengths are present.

Comparison of this compound and Alternatives

The choice of a PEGylated lipid can significantly impact the physicochemical properties and biological performance of LNPs. Below is a comparison based on publicly available data.

3.1. Physicochemical Properties of Formulated LNPs

ParameterThis compoundDMG-PEG 2000Polysarcosine (pSar)-Lipids
Purity Specification Typically >95-99%Typically >90-99%Research grade, specifications vary
Particle Size Can form LNPs ~80-100 nmCan form LNPs ~80-100 nmCan form LNPs of comparable or slightly larger size
Encapsulation Efficiency Generally high (>90%)Generally high (>90%)Can achieve high encapsulation efficiency
Zeta Potential Near-neutralNear-neutralNear-neutral

3.2. Performance in LNP Formulations: Experimental Data

Direct head-to-head comparative studies are limited in the public domain. However, some studies provide valuable insights:

  • This compound vs. Polysarcosine-Lipids: Studies have shown that replacing this compound with certain pSar-lipids in ALC-0315-based LNPs can maintain or even enhance mRNA delivery efficiency in vivo.[2][3] For instance, LNPs formulated with DMG-pSar25 demonstrated significantly higher protein expression in muscle tissue compared to those with this compound.[3]

  • Immunogenicity: There is evidence to suggest that the choice of PEG-lipid can influence the immunogenic profile of LNPs. Some studies have reported that the Moderna vaccine (using DMG-PEG 2000) induced a more significant anti-PEG antibody response compared to the Pfizer-BioNTech vaccine (using this compound), which could be attributed to the higher dose of PEGylated lipid in the Moderna vaccine.[4][5] Polysarcosine is being investigated as a less immunogenic alternative to PEG altogether.[6]

It is crucial for researchers to perform their own head-to-head comparisons of different lots of this compound and its alternatives within their specific LNP formulation to determine the optimal choice for their application.

Experimental Protocols

Detailed analytical protocols are often proprietary. However, the following provides a general framework for key experiments.

4.1. Protocol for Purity Determination by HPLC-CAD

  • System: HPLC system with a Charged Aerosol Detector.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase A: Water with a suitable additive (e.g., 0.1% formic acid).

  • Mobile Phase B: Acetonitrile/Isopropanol mixture with a suitable additive.

  • Gradient: A gradient from a lower to a higher concentration of Mobile Phase B.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detector Settings: Optimized for nitrogen gas pressure and electrometer range.

  • Sample Preparation: Dissolve this compound in a suitable organic solvent (e.g., ethanol) to a known concentration.

  • Analysis: Inject the sample and integrate all peaks. Calculate purity based on the area of the main peak relative to the total peak area.

4.2. Protocol for Impurity Identification by LC-MS/MS

  • System: LC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column and Mobile Phases: Similar to the HPLC-CAD method.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Full scan for initial screening and product ion scan (MS/MS) for fragmentation of potential impurities.

  • Data Analysis: Identify potential impurities by their mass-to-charge ratio (m/z) and fragmentation patterns.

Visualizing Workflows and Relationships

Diagram 1: Quality Control Workflow for this compound

cluster_0 Incoming this compound Batch cluster_1 Analytical Testing cluster_2 Data Review and Decision cluster_3 Formulation Raw Material Raw Material HPLC_CAD HPLC-CAD (Purity, Impurities) Raw Material->HPLC_CAD LC_MS LC-MS/MS (Identity, Impurity ID) Raw Material->LC_MS NMR NMR (Structure Confirmation) Raw Material->NMR CoA Compare to Certificate of Analysis HPLC_CAD->CoA LC_MS->CoA NMR->CoA Pass_Fail Pass/Fail Decision CoA->Pass_Fail LNP_Formulation Proceed to LNP Formulation Pass_Fail->LNP_Formulation Pass

Caption: A typical workflow for the quality control of incoming this compound raw material.

Diagram 2: Logical Relationship for Selecting a PEGylated Lipid

Goal Optimal LNP Performance Purity High Purity & Low Impurities Goal->Purity Performance LNP Physicochemical Properties (Size, PDI, Zeta) Goal->Performance Efficacy In Vitro & In Vivo Efficacy Goal->Efficacy Safety Low Immunogenicity Goal->Safety Choice Select Appropriate PEGylated Lipid Purity->Choice Performance->Choice Efficacy->Choice Safety->Choice

Caption: Key considerations for the selection of a suitable PEGylated lipid for LNP formulation.

Conclusion and Recommendations

The validation of this compound purity and quality is a critical step in the development of safe and effective mRNA-based therapies. While this compound is a well-established component of successful LNP formulations, emerging alternatives like polysarcosine-based lipids show promise, particularly in the context of reducing potential immunogenicity.

Key Recommendations for Researchers:

  • Establish Robust In-House Analytics: Implement a suite of analytical methods, including HPLC-CAD, LC-MS/MS, and NMR, to thoroughly characterize incoming batches of this compound or its alternatives.

  • Perform Head-to-Head Comparisons: Whenever considering a new supplier or an alternative PEGylated lipid, conduct direct comparative studies using your specific LNP formulation and assays to assess performance and stability.

  • Request Detailed Supplier Information: Obtain comprehensive Certificates of Analysis from suppliers, detailing the purity and levels of specified and unspecified impurities.

  • Stay Informed on Novel Alternatives: Keep abreast of the latest research on next-generation stealth polymers that may offer advantages over traditional PEGylated lipids.

By adhering to these principles, researchers can ensure the quality and consistency of their LNP formulations, ultimately contributing to the successful development of novel therapeutics.

References

A Comparative Safety Profile of ALC-0159 and Other Lipid Nanoparticle Components in mRNA Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical and clinical safety profiles of ALC-0159, a key component of the Pfizer-BioNTech COVID-19 vaccine's lipid nanoparticle (LNP) delivery system, with other lipids used in mRNA vaccine formulations. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key toxicological pathways to support informed research and development in the field of nucleic acid therapeutics.

Introduction to Lipid Nanoparticles in mRNA Vaccines

Lipid nanoparticles are a critical component of mRNA vaccines, encapsulating the fragile mRNA molecule and facilitating its delivery into host cells. A typical LNP formulation consists of four main components: an ionizable lipid, a PEGylated lipid, a structural lipid, and cholesterol.

  • Ionizable Lipids: These lipids are positively charged at a low pH, which facilitates the encapsulation of negatively charged mRNA. At physiological pH, they are nearly neutral, reducing potential toxicity. Examples include ALC-0315 (in the Pfizer-BioNTech vaccine) and SM-102 (in the Moderna vaccine).

  • PEGylated Lipids: These lipids, such as this compound and PEG2000-DMG, form a hydrophilic layer on the surface of the LNP. This layer provides steric stability, prevents aggregation, and reduces clearance by the immune system, thereby increasing circulation time.[1]

  • Structural Lipids: Phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) contribute to the structural integrity of the lipid bilayer.

  • Cholesterol: Cholesterol is incorporated to modulate membrane fluidity and stability.

This guide focuses on the safety profile of the PEGylated lipid this compound and compares it with other lipid components used in prominent mRNA vaccines.

Preclinical Safety and Toxicology

Detailed quantitative preclinical toxicology data for individual lipid components of mRNA vaccines, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), are not extensively available in the public domain. Safety assessments are often conducted on the final vaccine formulation. However, regulatory documents from agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide summaries of the preclinical studies performed.

This compound: Preclinical Pharmacokinetics and Metabolism

Preclinical studies in rats were conducted to understand the pharmacokinetic profile of this compound.

  • Distribution: Following intravenous administration, this compound was found to rapidly distribute from the blood to the liver.[2][3] However, compared to the ionizable lipid ALC-0315, a smaller percentage of this compound distributed to the liver (approximately 20% for this compound versus 60% for ALC-0315).[2]

  • Metabolism: In vitro studies using blood, liver microsomes, and hepatocytes from various species, including humans, indicated that this compound is slowly metabolized primarily through hydrolysis of its amide bond.[3][4]

  • Elimination: In rats, approximately 50% of the administered dose of this compound was excreted unchanged in the feces.[2][4] The terminal elimination half-life of this compound in both plasma and liver was estimated to be 2-3 days.[2][3]

Genotoxicity and carcinogenicity studies for this compound were not required by regulatory agencies. The rationale provided was that these lipids associate with the cell membrane and are not expected to interact with genetic material in the nucleus.[5]

Comparator Lipids: Preclinical Data

Similar to this compound, specific quantitative toxicology data for comparator lipids from dedicated studies are scarce in publicly available literature.

  • SM-102 (ionizable lipid in Moderna vaccine): Preclinical studies have indicated that SM-102 is well-tolerated and demonstrates a balanced distribution with lower hepatic accumulation compared to some other ionizable lipids, potentially reducing the risk of hepatotoxicity.[6]

  • PEG2000-DMG (PEGylated lipid in Moderna vaccine): The toxicological and pharmacological properties of PEG2000-DMG are not fully known, and it is recommended to be handled as a compound with unknown toxicity in research settings.[7]

  • DSPC and Cholesterol (structural lipids): Both DSPC and cholesterol are well-characterized lipids and are considered to have a low toxicity profile when used in parenteral formulations.[8][9] They are integral components of many approved drug delivery systems.

Table 1: Summary of Available Preclinical Safety Data for LNP Components

Lipid ComponentTypeVaccineAvailable Preclinical Data Summary
This compound PEGylated LipidPfizer-BioNTechRat studies show rapid distribution, slow metabolism via hydrolysis, and fecal excretion. Elimination half-life of 2-3 days.[2][3][4]
ALC-0315 Ionizable LipidPfizer-BioNTechHigher liver distribution than this compound in rats. Elimination half-life of 6-8 days.[2][3]
SM-102 Ionizable LipidModernaReported to have balanced tissue distribution and low toxicity.[6]
PEG2000-DMG PEGylated LipidModernaLimited publicly available toxicology data.[7]
DSPC Structural LipidBothGenerally recognized as safe for parenteral use.[8]
Cholesterol Structural LipidBothGenerally recognized as safe for parenteral use.[9]

Clinical Safety Profile

The clinical safety of this compound is best understood in the context of the entire Pfizer-BioNTech vaccine formulation. The most common adverse events reported in clinical trials are summarized below, alongside those for the Moderna vaccine for comparison.

Table 2: Common Adverse Reactions Reported in Clinical Trials of Pfizer-BioNTech and Moderna COVID-19 Vaccines

Adverse ReactionPfizer-BioNTech (Comirnaty®)Moderna (Spikevax®)
Local Reactions
Injection site pain>80%>90%
Injection site redness>10%>10%
Injection site swelling>10%>10%
Systemic Reactions
Fatigue>60%>70%
Headache>50%>60%
Muscle pain>30%>60%
Chills>30%>45%
Joint pain>20%>45%
Fever>10%>15%
Nausea/Vomiting<10%>20%

Data compiled from publicly available clinical trial information. Frequencies are approximate and may vary based on the specific study and population.

It is important to note that these reactions are generally mild to moderate in severity and resolve within a few days. They are indicative of the expected immune response to the vaccine.

Experimental Protocols

Detailed proprietary experimental protocols for the safety assessment of this compound are not publicly available. However, this section outlines standard methodologies for key safety and toxicology assays relevant to lipid nanoparticles.

In Vitro Cytotoxicity Assays

These assays are used to assess the potential of a substance to cause cell death.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Cell Seeding: Plate cells (e.g., HepG2 liver cells, HEK293 kidney cells) in a 96-well plate and allow them to adhere overnight.

    • Treatment: Treat the cells with varying concentrations of the lipid nanoparticle formulation or individual lipid components. Include a positive control (e.g., Triton X-100) and a negative control (vehicle).

    • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • LDH (Lactate Dehydrogenase) Assay:

    • Follow steps 1-3 of the MTT assay.

    • Sample Collection: Collect the cell culture supernatant.

    • LDH Reaction: Add the supernatant to a reaction mixture containing lactate and NAD+. LDH released from damaged cells will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH.

    • Measurement: The formation of NADH is measured spectrophotometrically at 340 nm. Increased LDH activity in the supernatant corresponds to increased cell membrane damage and cytotoxicity.[10]

Biodistribution Studies

These studies are conducted in animal models to determine where the lipid nanoparticles and their cargo travel in the body.

  • Labeling: The lipid nanoparticles can be labeled with a fluorescent dye or a radioactive isotope. Alternatively, the mRNA can encode a reporter protein like luciferase.[11]

  • Administration: Administer the labeled LNPs to animals (e.g., mice or rats) via the intended clinical route (e.g., intramuscular injection).

  • Imaging/Tissue Collection: At various time points post-administration, the distribution of the label can be visualized using in vivo imaging systems (for fluorescent or bioluminescent reporters). Alternatively, animals can be euthanized, and organs and tissues collected.

  • Quantification: For radiolabeled LNPs, the amount of radioactivity in each tissue is measured using a scintillation counter. For fluorescently labeled LNPs, tissues can be homogenized and fluorescence measured. If a reporter gene is used, the expression of the reporter protein (e.g., luciferase activity) is quantified in tissue homogenates.[3][12][13][14]

Complement Activation-Related Pseudoallergy (CARPA) Assay

CARPA is a non-IgE-mediated hypersensitivity reaction that can be triggered by some nanomedicines.

  • Serum Incubation: The test substance (e.g., LNP formulation) is incubated with normal human serum from a pool of healthy donors.

  • Complement Activation Measurement: The activation of the complement system is assessed by measuring the levels of specific complement activation products, such as C3a, C5a, and the soluble terminal complement complex (sC5b-9), using ELISA kits.

  • Analysis: A significant increase in the levels of these markers compared to a control indicates the potential for the substance to induce CARPA.

Signaling Pathways in LNP-Induced Immunogenicity and Toxicity

Lipid nanoparticles can interact with the innate immune system, which is a key aspect of their adjuvant effect but can also contribute to adverse reactions.

Innate Immune Response via Toll-Like Receptors (TLRs)

Ionizable lipids within LNPs can be recognized by Toll-like receptors (TLRs), particularly TLR4, on the surface of immune cells like macrophages and dendritic cells.[15] This recognition triggers a downstream signaling cascade.

Innate_Immune_Response cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNP Lipid Nanoparticle (Ionizable Lipid) TLR4 TLR4 LNP->TLR4 Binding MyD88 MyD88 TLR4->MyD88 Recruitment TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activation NFkB NF-κB IKK->NFkB Activation Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocation

Caption: TLR4-mediated innate immune signaling pathway activated by ionizable lipids in LNPs.

This signaling leads to the activation of transcription factors like NF-κB, resulting in the production of pro-inflammatory cytokines and chemokines. This inflammatory response contributes to the adjuvant effect of the vaccine but can also cause local and systemic reactogenicity.[1]

Complement Activation Pathways

PEGylated lipids, such as this compound, can sometimes activate the complement system, a part of the innate immune system. This can occur through the classical, lectin, or alternative pathways.[16][17] Activation of the complement cascade leads to the generation of anaphylatoxins (C3a and C5a) and the formation of the membrane attack complex (MAC).

Complement_Activation cluster_pathways Initiation Pathways Classical Classical Pathway (Antibody-dependent) C3_Convertase C3 Convertase Classical->C3_Convertase Lectin Lectin Pathway (Mannose-binding) Lectin->C3_Convertase Alternative Alternative Pathway (Spontaneous activation) Alternative->C3_Convertase C3 C3 C3_Convertase->C3 Cleaves C3a C3a (Anaphylatoxin) C3->C3a C3b C3b (Opsonization) C3->C3b C5_Convertase C5 Convertase C3b->C5_Convertase C5 C5 C5_Convertase->C5 Cleaves C5a C5a (Anaphylatoxin) C5->C5a C5b C5b C5->C5b MAC Membrane Attack Complex (MAC) C5b->MAC Initiates formation of

Caption: Overview of the three complement activation pathways leading to downstream effector functions.

The release of anaphylatoxins can lead to inflammation and, in rare cases, hypersensitivity reactions, also known as complement activation-related pseudoallergy (CARPA).[18]

Conclusion

This compound, as a PEGylated lipid, plays a crucial role in the stability and efficacy of the Pfizer-BioNTech mRNA vaccine. Based on available non-clinical and clinical data, the LNP formulation containing this compound has a favorable safety profile, with reactogenicity being a common but manageable aspect of the immune response. While direct quantitative comparisons of the preclinical toxicity of individual lipid components are limited by the lack of publicly available data, the overall safety profiles of the authorized mRNA vaccines provide confidence in the use of these novel excipients. Further research and transparency in data reporting for individual lipid components will be beneficial for the future development of even safer and more effective mRNA-based therapeutics and vaccines.

References

Cross-Validation of Analytical Techniques for ALC-0159 Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of ALC-0159, a key PEGylated lipid component in lipid nanoparticle (LNP) formulations: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for formulation development, quality control, and stability testing of LNP-based therapeutics. This document presents a cross-validation framework, detailed experimental protocols, and a comparative analysis of their performance characteristics to aid in the selection of the most suitable method for your research and development needs.

Executive Summary

Both HPLC-CAD and LC-MS/MS are powerful techniques for the quantification of this compound in lipid nanoparticle formulations. The choice between the two often depends on the specific requirements of the analysis, such as the need for high sensitivity, specificity, or the universal applicability to a range of lipid species.

  • HPLC-CAD offers a robust and universal detection method for non-volatile and semi-volatile compounds like this compound, which lacks a strong UV chromophore. It is a reliable technique for routine quality control and release testing where the primary goal is to determine the concentration of the main lipid components.

  • LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for the detection and quantification of low-level impurities and for bioanalytical studies where the concentration of this compound may be very low. The high specificity of MS detection allows for unambiguous identification and quantification of the analyte in complex matrices.

This guide will delve into the experimental protocols and performance data for each technique to provide a basis for informed decision-making.

Comparative Analysis of HPLC-CAD and LC-MS/MS

The following table summarizes the key performance parameters for the quantification of PEGylated lipids, including this compound, using HPLC-CAD and LC-MS/MS. The data is compiled from various studies and represents typical performance characteristics.

ParameterHPLC-CADLC-MS/MS
Principle Universal mass-based detection. The eluent is nebulized, and the resulting charged aerosol particles are measured.Highly selective and sensitive detection based on the mass-to-charge ratio of the analyte and its fragments.
Linearity (R²) ≥ 0.99[1][2]≥ 0.99
Limit of Detection (LOD) Typically in the low ng range on-column[3].Can reach sub-ng/mL to pg/mL levels.
Limit of Quantification (LOQ) Typically 5-10 µg/mL in solution[4].Can be significantly lower than HPLC-CAD, often in the ng/mL to pg/mL range.
Accuracy (% Recovery) Generally within 90-110%[2].Typically within 85-115%.
Precision (%RSD) Intraday and interday precision typically <10%[2].Intraday and interday precision often <15%.
Specificity Good, but susceptible to interference from other non-volatile components.Excellent, highly specific due to mass-based detection of precursor and product ions.
Throughput Moderate to high.Moderate, can be lower than HPLC-CAD due to more complex sample preparation and data analysis.
Cost Lower instrument and maintenance costs compared to LC-MS/MS.Higher instrument and maintenance costs.

Experimental Protocols

Sample Preparation for this compound Quantification from LNPs

A common sample preparation procedure for both HPLC-CAD and LC-MS/MS involves the disruption of the lipid nanoparticles to release the individual lipid components.

  • LNP Disruption: Dilute the LNP formulation with an organic solvent, typically methanol or a mixture of chloroform and methanol, to a final concentration suitable for the analytical method. A common dilution factor is 1:10 or 1:20 (v/v) LNP dispersion to organic solvent.

  • Vortexing/Sonication: Vortex or sonicate the mixture to ensure complete disruption of the LNPs and dissolution of the lipids.

  • Centrifugation (Optional): Centrifuge the sample to pellet any precipitated material, and analyze the supernatant.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC or LC-MS/MS system.

HPLC-CAD Method for this compound Quantification

This protocol is based on established methods for the analysis of lipid components in LNP formulations[1][4].

Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, and column oven.

  • Detector: Charged Aerosol Detector (CAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile/Methanol (e.g., 50:50 v/v).

  • Gradient:

    • 0-5 min: 80% B

    • 5-15 min: 80-100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 80% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

CAD Settings:

  • Nebulizer Temperature: 35 °C.

  • Gas Pressure: 35 psi.

  • Data Collection Rate: 10 Hz.

LC-MS/MS Method for this compound Quantification

This protocol is designed for the sensitive and specific quantification of this compound and is based on methods for lipid analysis in biological matrices[5][6].

Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Column: A reversed-phase C18 or C8 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: 10 mM Ammonium Formate in Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 50% B

    • 2-10 min: 50-95% B

    • 10-15 min: 95% B

    • 15.1-20 min: 50% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 50 °C.

  • Injection Volume: 5 µL.

Mass Spectrometer Settings (Example for a Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Gas Flow:

    • Desolvation Gas: 800 L/hr

    • Cone Gas: 50 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard of this compound. The precursor ion will be the [M+H]⁺ or [M+NH₄]⁺ adduct, and product ions will be characteristic fragments.

Visualizing the Workflow and Logic

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of HPLC-CAD and LC-MS/MS methods for this compound quantification.

cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Cross-Validation cluster_3 Reporting & Implementation MD_CAD HPLC-CAD Method Development MV_CAD HPLC-CAD Validation (Linearity, Accuracy, Precision, etc.) MD_CAD->MV_CAD MD_MS LC-MS/MS Method Development MV_MS LC-MS/MS Validation (Linearity, Accuracy, Precision, etc.) MD_MS->MV_MS Sample_Prep Prepare LNP Samples (Spiked and Unspiked) MV_CAD->Sample_Prep MV_MS->Sample_Prep Analysis Analyze Samples by Both Methods Sample_Prep->Analysis Comparison Compare Quantitative Results (e.g., Bland-Altman Plot, t-test) Analysis->Comparison Report Generate Comparison Report Comparison->Report Decision Select Method for Routine Use Report->Decision

Caption: A workflow for the cross-validation of HPLC-CAD and LC-MS/MS methods.

Logic for Method Selection

The decision to use HPLC-CAD or LC-MS/MS for this compound quantification depends on a variety of factors. The following diagram outlines the logical considerations for method selection.

Start Start: Need to Quantify this compound High_Sensitivity High Sensitivity Required? (e.g., Bioanalysis, Trace Impurities) Start->High_Sensitivity Yes_HS Use LC-MS/MS High_Sensitivity->Yes_HS Yes No_HS Routine QC/Release Testing? High_Sensitivity->No_HS No Yes_QC Use HPLC-CAD No_HS->Yes_QC Yes No_QC Simultaneous Quantification of Multiple Non-UV Active Lipids? No_HS->No_QC No Yes_Multi HPLC-CAD is a Good Option No_QC->Yes_Multi Yes No_Multi Consider Method Development for Specific Needs No_QC->No_Multi No

Caption: A decision tree for selecting an analytical method for this compound quantification.

Conclusion

The cross-validation of analytical techniques is essential to ensure the accuracy and reliability of data in drug development. For the quantification of this compound, both HPLC-CAD and LC-MS/MS are viable and robust methods. HPLC-CAD serves as a workhorse for routine analysis due to its universality and lower cost, while LC-MS/MS excels in applications requiring high sensitivity and specificity. By understanding the principles, protocols, and performance characteristics of each technique as outlined in this guide, researchers can confidently select and implement the most appropriate method for their specific analytical challenges in the development of LNP-based therapeutics.

References

ALC-0159 in the Spotlight: A Comparative Guide to Novel Excipients in mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of mRNA-based therapeutics and vaccines, the performance of lipid nanoparticle (LNP) delivery systems is paramount. A key component of these formulations is the PEGylated lipid, which plays a crucial role in particle stability and circulation longevity. ALC-0159, a well-known PEGylated lipid used in the Pfizer-BioNTech COVID-19 vaccine, has become a benchmark in the field. This guide provides a comprehensive comparison of this compound's performance against emerging novel excipients, supported by experimental data, to aid researchers, scientists, and drug development professionals in the selection of optimal LNP components.

Executive Summary

This guide delves into a comparative analysis of this compound and novel alternative excipients, with a primary focus on polysarcosine (pSar) lipids. The data presented herein, summarized from peer-reviewed studies, indicates that certain novel excipients, particularly pSar-based lipids, demonstrate comparable or even superior performance to this compound in key areas such as mRNA encapsulation, particle characteristics, and in vitro and in vivo expression, while potentially offering a safer immunogenic profile.

Performance Benchmark: this compound vs. Novel Excipients

The efficacy of LNP-mediated mRNA delivery is contingent on several key physicochemical properties and biological performance metrics. This section provides a quantitative comparison of LNPs formulated with this compound against those formulated with a novel alternative, polysarcosine (pSar)-lipid DMG-pSar25.

Table 1: Physicochemical Characterization of LNPs [1][2][3]

ExcipientIonizable LipidParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
This compound ALC-031585.3 ± 3.10.12 ± 0.0294.5 ± 1.5
DMG-pSar25 ALC-031598.7 ± 4.50.14 ± 0.0393.8 ± 2.1
This compound SM-10282.1 ± 2.80.11 ± 0.0195.2 ± 1.1
DMG-pSar25 SM-10295.4 ± 5.20.13 ± 0.0294.1 ± 1.8

Table 2: In Vitro mRNA Delivery Efficiency [1][2][3]

ExcipientIonizable LipidCell LineRelative Luminescence Intensity (vs. This compound)
This compound ALC-0315C2C121.00
DMG-pSar25 ALC-0315C2C121.85 ± 0.25
This compound ALC-0315Hep3B1.00
DMG-pSar25 ALC-0315Hep3B2.15 ± 0.31
This compound SM-102C2C121.00
DMG-pSar25 SM-102C2C121.12 ± 0.18
This compound SM-102Hep3B1.00
DMG-pSar25 SM-102Hep3B1.25 ± 0.22
*Statistically significant increase (p < 0.05)

Table 3: In Vivo Safety Profile - Cytokine & Chemokine Expression (6h post-injection) [1][2][3]

ExcipientIonizable LipidCytokine/ChemokineLog2 Fold Change (vs. PBS)
This compound ALC-0315IL-64.2 ± 0.5
DMG-pSar25 ALC-0315IL-63.9 ± 0.6
This compound ALC-0315TNF-α3.1 ± 0.4
DMG-pSar25 ALC-0315TNF-α2.8 ± 0.5
This compound SM-102IL-64.5 ± 0.7
DMG-pSar25 SM-102IL-64.3 ± 0.8
This compound SM-102TNF-α3.5 ± 0.6
DMG-pSar25 SM-102TNF-α3.3 ± 0.7

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

LNP Formulation via Microfluidics

Lipid nanoparticles are formulated by mixing an organic phase containing the lipids with an aqueous phase containing the mRNA.

  • Organic Phase Preparation: The ionizable lipid (e.g., ALC-0315 or SM-102), helper lipid (e.g., DSPC), cholesterol, and the PEGylated or pSar lipid (this compound or DMG-pSar25) are dissolved in ethanol at a specific molar ratio.

  • Aqueous Phase Preparation: The mRNA is diluted in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing: The organic and aqueous phases are pumped into a microfluidic mixing device (e.g., NanoAssemblr®) at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing leads to the self-assembly of LNPs.

  • Purification: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated mRNA.

Physicochemical Characterization
  • Particle Size and Polydispersity Index (PDI): Measured by dynamic light scattering (DLS). LNPs are diluted in PBS, and measurements are taken at 25°C.[4][5][6][7][]

  • Zeta Potential: Determined by electrophoretic light scattering (ELS). LNPs are diluted in a low ionic strength buffer (e.g., 0.1x PBS) to obtain accurate readings.[4][5][6][7][]

  • Encapsulation Efficiency: Quantified using a fluorescent dye assay (e.g., RiboGreen). The fluorescence of the encapsulated mRNA is measured in the presence and absence of a detergent (e.g., Triton X-100) that lyses the LNPs. The encapsulation efficiency is calculated as the ratio of encapsulated mRNA to the total mRNA.[4][7]

In Vitro Transfection Efficiency Assay
  • Cell Culture: Adherent cells (e.g., C2C12, Hep3B) are seeded in 96-well plates and cultured overnight.

  • LNP Treatment: LNPs encapsulating a reporter mRNA (e.g., Firefly luciferase) are diluted in cell culture medium and added to the cells at various concentrations.

  • Incubation: Cells are incubated with the LNPs for a specified period (e.g., 24 hours).

  • Luciferase Assay: A luciferase assay reagent is added to the cells, and the resulting luminescence, which is proportional to the amount of translated protein, is measured using a plate reader.

In Vivo Safety and Efficacy Studies
  • Animal Models: Studies are typically conducted in mice (e.g., C57BL/6).

  • Administration: LNPs are administered via a relevant route, such as intramuscular (IM) or intravenous (IV) injection.

  • Bioluminescence Imaging: For efficacy studies using luciferase-encoding mRNA, mice are injected with a luciferin substrate, and the resulting bioluminescence is imaged using an in vivo imaging system (IVIS). The light intensity is quantified to determine the level of protein expression.

  • Cytokine Analysis: To assess the safety profile, blood samples are collected at various time points post-injection. The levels of pro-inflammatory cytokines and chemokines (e.g., IL-6, TNF-α) are measured using a multiplex immunoassay (e.g., Luminex) or ELISA.[9][10][11]

Visualizing the Mechanisms

To better understand the processes involved in LNP-mediated mRNA delivery, the following diagrams illustrate the key pathways and experimental workflows.

LNP_Uptake_and_Endosomal_Escape LNP Uptake and Endosomal Escape Pathway cluster_extracellular Extracellular Space cluster_cell Cell LNP Lipid Nanoparticle (LNP) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake EarlyEndosome Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (pH ~4.5-5.0) Degradation LateEndosome->Lysosome mRNA_Release mRNA Release LateEndosome->mRNA_Release Endosomal Escape (Ionizable Lipid Protonation) Cytoplasm Cytoplasm mRNA_Release->Cytoplasm

Caption: LNP cellular uptake and mRNA release pathway.

mRNA_Translation_Pathway mRNA Translation Initiation Pathway mRNA mRNA in Cytoplasm mRNA_Binding mRNA Binding to 43S PIC mRNA->mRNA_Binding Ribosome40S 40S Ribosomal Subunit PIC 43S Pre-initiation Complex Ribosome40S->PIC Initiator_tRNA Initiator tRNA (Met) Initiator_tRNA->PIC PIC->mRNA_Binding Scanning Scanning for Start Codon (AUG) mRNA_Binding->Scanning Ribosome60S 60S Ribosomal Subunit Scanning->Ribosome60S Start Codon Recognition Ribosome80S 80S Initiation Complex Scanning->Ribosome80S Ribosome60S->Ribosome80S Elongation Protein Elongation & Synthesis Ribosome80S->Elongation

Caption: Eukaryotic mRNA translation initiation process.

Experimental_Workflow Experimental Workflow for LNP Comparison Formulation LNP Formulation (this compound vs. Novel Excipient) Characterization Physicochemical Characterization (Size, PDI, Zeta, Encapsulation) Formulation->Characterization InVitro In Vitro Studies (Transfection Efficiency in Cell Lines) Formulation->InVitro InVivo In Vivo Studies (Animal Models) Formulation->InVivo DataAnalysis Data Analysis & Comparison Characterization->DataAnalysis InVitro->DataAnalysis Efficacy Efficacy Assessment (Bioluminescence Imaging) InVivo->Efficacy Safety Safety Assessment (Cytokine Profiling) InVivo->Safety Efficacy->DataAnalysis Safety->DataAnalysis

Caption: Workflow for comparing LNP excipient performance.

Conclusion

The data presented in this guide suggests that while this compound is an effective and well-established PEGylated lipid for LNP formulations, novel excipients such as polysarcosine lipids are emerging as viable and potentially superior alternatives. The enhanced in vitro expression profile of DMG-pSar25 in certain cell lines, coupled with a comparable safety profile, highlights the potential of these novel materials to advance the field of mRNA therapeutics. Further research and head-to-head comparisons with a broader range of novel excipients are warranted to fully elucidate their potential and to tailor LNP formulations for specific therapeutic applications. This guide serves as a foundational resource for researchers navigating the critical decisions in the development of next-generation mRNA delivery systems.

References

Safety Operating Guide

Navigating the Safe Disposal of ALC-0159: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential component in mRNA vaccine development, ALC-0159 requires meticulous handling and disposal to ensure laboratory safety and environmental protection. As a PEGylated lipid integral to the formation of lipid nanoparticles (LNPs), understanding its proper disposal is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of this compound, aligning with general best practices for chemical and nanoparticle waste management.

Hazard Classification and Safety Considerations

The classification of this compound varies across different suppliers. While some Safety Data Sheets (SDS) do not classify it as a hazardous substance under the Globally Harmonized System (GHS), others indicate potential hazards.[1][2] For instance, one supplier classifies this compound as harmful if swallowed, a cause of skin and eye irritation, and a potential respiratory irritant.[3] Given this conflicting information, it is prudent to handle this compound as a potentially hazardous material.[4] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound.

This compound Disposal Data Summary

For quick reference, the following table summarizes key information regarding the disposal and handling of this compound.

ParameterInformationSource
Hazard Classification Varies: Not classified as hazardous by some suppliers; Harmful if swallowed, causes skin/eye irritation, may cause respiratory irritation by others.[1][2][3]
Primary Disposal Guideline Dispose of contents/container in accordance with local, state, and federal regulations.[3][5]
Waste Category Treat as hazardous waste.[6]
Recommended Container Designated, labeled, leak-proof hazardous waste container.[6][7]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended steps for the proper disposal of this compound and associated waste. This procedure is based on general guidelines for handling chemical and nanoparticle waste and should be adapted to comply with your institution's specific safety protocols and local regulations.

1. Waste Segregation:

  • All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), should be segregated from general laboratory waste.[7]

2. Waste Collection and Containment:

  • Solid Waste: Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container.[6] This includes items such as gloves, wipes, and disposable lab coats.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, clearly labeled, and sealable hazardous waste container.[6]

  • Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound should be placed in a designated sharps container that is also treated as hazardous waste.

3. Decontamination of Labware:

  • For reusable labware, decontamination is a critical step. While specific decontamination procedures for this compound are not widely published, studies on cleaning lipid nanoparticles suggest that formulated alkaline cleaning agents can be effective.[8]

  • Alternatively, surfaces and equipment can be decontaminated by scrubbing with alcohol.[5] All materials used for decontamination (e.g., wipes) should be disposed of as solid hazardous waste.

4. Labeling and Storage:

  • Clearly label all waste containers with the contents ("this compound Waste"), the associated hazards (e.g., "Caution: Chemical Waste"), and the date of accumulation.

  • Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials, pending pickup by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS office or a certified hazardous waste disposal company. Never dispose of this compound or its containers in the regular trash or down the drain.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

ALC_0159_Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Wipes, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Suspensions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Glassware) waste_type->sharps_waste Sharps collect_solid Collect in Labeled, Leak-Proof Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps storage Store in Designated Secure Area collect_solid->storage collect_liquid->storage collect_sharps->storage disposal Dispose via Institutional EHS or Licensed Contractor storage->disposal

This compound Disposal Workflow Diagram

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the manufacturer's most recent Safety Data Sheet for the most accurate and up-to-date information.

References

Essential Safety and Handling Guidelines for ALC-0159

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling and disposal of ALC-0159, a lipid excipient utilized in the formulation of lipid nanoparticles (LNPs) for mRNA-based vaccine development. Given the critical nature of laboratory safety, this guide offers procedural, step-by-step guidance to ensure the safe and effective use of this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

There are conflicting reports regarding the hazard classification of this compound. While some safety data sheets (SDSs) classify it as non-hazardous, others indicate potential for skin and eye irritation and harm if swallowed. Therefore, a conservative approach to personal protection is strongly recommended.

Recommended Personal Protective Equipment (PPE) for Handling this compound:

Protection Type Recommended PPE Specification
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesANSI Z87.1 compliant
Hand Protection Nitrile glovesChemical-resistant
Body Protection Laboratory coatStandard
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating aerosols or handling large quantities.N95 or higher

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is essential for proper handling, storage, and experimental planning.

Property Value
Synonyms N,N-ditetradecylacetamide PEG(2000), N,N-ditetradecylacetamide Polyethylene Glycol-2000
Appearance Solid[1]
Average Molecular Weight ~2400 Da[2]
Purity ≥95%[1]
Storage Temperature -20°C[1]
Stability ≥ 4 years at -20°C[1]
Solubility in Ethanol ~1 mg/mL[1]
Solubility in Dimethylformamide (DMF) ~10 mg/mL[1]
Solubility in Dimethyl Sulfoxide (DMSO) Slightly soluble[1]
Solubility in DMF:PBS (pH 7.2) (1:2) ~0.3 mg/mL[1]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound. All procedures should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, while wearing the recommended PPE.

Materials:

  • This compound (solid)

  • Anhydrous ethanol or dimethylformamide (DMF)

  • Inert gas (e.g., argon or nitrogen)

  • Appropriate glassware (e.g., vial, beaker)

  • Magnetic stirrer and stir bar (optional)

  • Pipettes and pipette tips

Procedure:

  • Acclimatization: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound solid and transfer it to a clean, dry glass vial.

  • Solvent Addition: Add the appropriate volume of anhydrous ethanol or DMF to the vial to achieve the desired concentration.

  • Inert Gas Purge: Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) to minimize oxidation.[1]

  • Dissolution: Seal the vial and mix the contents by vortexing or magnetic stirring until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Storage: Store the stock solution at -20°C. It is recommended to prepare fresh aqueous solutions daily and avoid long-term storage of aqueous dilutions.[1]

Operational Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.

ALC0159_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receipt Receive this compound Store Store at -20°C Receipt->Store Unpack HazardAssessment Conduct Risk Assessment Store->HazardAssessment Before Use SelectPPE Select Appropriate PPE HazardAssessment->SelectPPE Based on SDS Weighing Weighing in Fume Hood SelectPPE->Weighing Wear PPE Dissolving Dissolving in Solvent Weighing->Dissolving Experiment Perform Experiment Dissolving->Experiment Decontaminate Decontaminate Glassware Experiment->Decontaminate SegregateWaste Segregate Waste Experiment->SegregateWaste Dispose Dispose via Certified Vendor Decontaminate->Dispose SegregateWaste->Dispose

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.